Taselisib

Catalog No.
S549007
CAS No.
1282512-48-4
M.F
C24H28N8O2
M. Wt
460.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taselisib

CAS Number

1282512-48-4

Product Name

Taselisib

IUPAC Name

2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide

Molecular Formula

C24H28N8O2

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33)

InChI Key

BEUQXVWXFDOSAQ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C

solubility

Soluble in DMSO, not in water

Synonyms

GDC0032, GDC0032, GDC 0032, RG7604, RG7604, RG 7604, Taselisib

Canonical SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C

The exact mass of the compound Taselisib is 460.23352 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Taselisib mechanism of action PI3K inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Taselisib's Detailed Mechanism of Action

This compound's mechanism is more nuanced than simple enzymatic blockade.

  • Isoform-Selective Inhibition: Unlike pan-PI3K inhibitors, this compound is "β-sparing." This design aims to maintain efficacy against PIK3CA-mutant tumors (which depend on p110α) while potentially mitigating metabolic toxicities linked to p110β inhibition [1].
  • Preference for Mutant p110α: Preclinical data indicates this compound has greater sensitivity for the activated form of p110α found in cancer cells, which underlies its development in PIK3CA-mutant cancers [1] [2].
  • Induced Degradation of Mutant p110α: Beyond inhibiting the kinase, this compound selectively reduces levels of the mutant p110α protein itself in a concentration- and proteasome-dependent manner. This degradation effect provides a second, non-enzymatic mechanism to suppress oncogenic PI3K signaling [3].

The following diagram illustrates the signaling pathway and this compound's mechanism within a cancer cell.

G RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K_WT PI3K (p110α/p85) Wild-Type RTK->PI3K_WT Activates PI3K_Mut PI3K (p110α/p85) PIK3CA Mutant RTK->PI3K_Mut Activates PIP3 PIP₃ PI3K_WT->PIP3 Phosphorylates PI3K_Mut->PIP3 Constitutively Phosphorylates PIP2 PIP₂ PIP2->PIP3  Substrate AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates ProSurvival Cell Growth, Proliferation, & Survival mTOR->ProSurvival Promotes Taselisib_Mech This compound Dual Mechanism: Mech1 1. Inhibits ATP-binding site of p110α/γ/δ isoforms Mech1->PI3K_Mut Inhibits & Degrades Mech2 2. Induces proteasomal degradation of mutant p110α Mech2->PI3K_Mut Inhibits & Degrades

Fig. This compound inhibits oncogenic PI3K signaling via enzymatic inhibition and induced degradation of mutant p110α.

Clinical Trial Data & Toxicity Profile

Clinical trials confirmed this compound's activity but also revealed significant toxicity challenges.

  • Efficacy in Clinical Trials: In a phase Ib trial (NCT02390427) for advanced HER2+ breast cancer, this compound combined with HER2-targeted regimens showed promising efficacy. The maximum tolerated dose (MTD) was defined as 4 mg once daily [4]. The combination of this compound with T-DM1 led to substantial benefit in patients who had progressed on previous T-DM1 treatment [4].
  • Significant Toxicities: Treatment was associated with substantial toxicities. In the phase Ib trial, 34 out of 68 patients experienced grade ≥3 adverse events attributed to this compound [4]. The most common all-grade adverse events were diarrhea, fatigue, and oral mucositis [4].
  • Mechanistic Basis for Toxicity: A quantitative systems pharmacology model suggests that gastrointestinal toxicity (diarrhea/colitis) results from a synergistic effect: inhibition of PI3Kα compromises epithelial barrier integrity, while inhibition of PI3Kδ drives an exaggerated T effector cell response. This synergy explains the high rates of GI toxicity observed with this compound, which inhibits both α and δ isoforms [2].

The table below summarizes key quantitative data from clinical studies.

Trial / Context Dosing & Population Key Efficacy Findings Key Safety Findings

| Phase Ib (NCT02390427) [4] | MTD: 4 mg daily + HER2 therapy (advanced HER2+ BC) | • Median PFS (Cohort E): 10.6 months • Median PFS (Cohort A, prior T-DM1): 10.4 months | • Grade ≥3 AEs: 34/68 (50%) pts (this compound-related) • Common AEs: Diarrhea, fatigue, oral mucositis | | Phase III SANDPIPER [1] | 4 mg daily + Fulvestrant (ER+, HER2-, PIK3CA-mutant BC) | • Median PFS: 7.4 mos (this compound) vs 5.4 mos (placebo) | • Grade 3/4 AEs: 50% (this compound) vs 16% (placebo) • Common AEs: Diarrhea (12% G3/4), hyperglycemia (11% G3/4) | | Disposition | Development discontinued due to modest clinical activity and significant toxicity profile [1]. | | |

Key Experimental Protocols for Profiling this compound

For researchers, the key methodologies used to characterize this compound's profile are outlined below.

  • Cell Viability Assay (IC₅₀ Determination)

    • Purpose: To evaluate the antiproliferative activity of this compound.
    • Method: Breast cancer cells are plated in 96-well plates and treated with a concentration range of this compound for 72 hours. Cell viability is measured using a reagent like AlamarBlue. Fluorescence is read, and the antiproliferative activity (%) is calculated as T/C × 100 (Treated/Control). A four-parameter sigmoidal concentration-response curve is then used to calculate the IC₅₀ value [3].
  • Capillary Electrophoresis Immunodetection

    • Purpose: To quantitatively analyze protein signaling and degradation (e.g., p-AKT, p110α levels).
    • Method: Cell lysates are prepared using RIPA buffer with protease and phosphatase inhibitors. Proteins of interest are analyzed using a capillary electrophoresis-based immunodetection system (e.g., Jess/ProteinSimple). The peak area of the target protein (e.g., p110α) is normalized to a housekeeping protein (e.g., GAPDH) and reported as a percentage of the control [3]. This method is useful for demonstrating this compound-induced degradation of mutant p110α.
  • In Vivo Efficacy Studies (Xenograft Models)

    • Purpose: To investigate the antitumor activity of this compound as a single agent and in combination in vivo.
    • Method: Immunocompromised mice are implanted with either cell lines or patient-derived tumor (PDX) fragments. Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy). This compound is typically formulated in a vehicle like 10% hydroxypropyl-beta cyclodextrin and administered orally. Tumor volume and body weight are monitored regularly. Tumor growth inhibition is calculated, and statistical analysis (e.g., Mann-Whitney test) is performed to compare groups [3].

References

Mechanism of Action and Preclinical Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Taselisib is a β-sparing PI3K inhibitor that preferentially targets the p110α, p110γ, and p110δ isoforms of PI3K, while having lower activity against p110β [1] [2]. It exerts its effect by competitively binding to the ATP-binding pocket in the catalytic subunit of PI3K, thereby blocking the PI3K pathway [3].

  • Preference for PIK3CA Mutations: Preclinical data demonstrated that this compound has greater sensitivity for mutant PI3Kα isoforms than wild-type PI3Kα. It inhibited proliferation of PIK3CA mutant breast cancer cell lines and showed robust tumor growth inhibition and regression in PIK3CA-mutant human breast cancer xenograft models [3].
  • Pathway Suppression: By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling cascades (including AKT and mTOR) that regulate cell growth, survival, and proliferation [4] [3].
  • Radiosensitization: Studies in head and neck squamous cell carcinoma (HNSCC) showed that this compound potently radiosensitized tumors with activating PIK3CA alterations by enhancing radiation-induced apoptosis, impairing DNA damage repair, and prolonging G2-M arrest [1].

The following diagram illustrates the core signaling pathway and mechanism of this compound.

architecture RTK Receptor Tyrosine Kinase (RTK) PIK3CA PI3K (p110α) (Encoded by PIK3CA) RTK->PIK3CA Activates PIP3 PIP3 PIK3CA->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PIP3 Cycle AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcess Cell Growth Proliferation Survival mTOR->CellProcess Promotes This compound This compound (GDC-0032) This compound->PIK3CA Inhibits

This compound inhibits the PI3Kα subunit, blocking oncogenic signaling.

Clinical Applications and Efficacy

Clinical trials established the activity of this compound, both as a monotherapy and in combination with other agents, primarily in PIK3CA-mutant cancers.

Monotherapy in Solid Tumors

A Phase Ia dose-escalation study in patients with locally advanced or metastatic solid tumors showed that this compound had clinical activity predominantly in tumors with PIK3CA mutations [3].

  • Confirmed Response Rate: 36% (5/14) in patients with PIK3CA-mutant tumors with measurable disease (including breast cancer and NSCLC). No confirmed responses were observed (0/15) in patients with tumors without known PIK3CA hotspot mutations [3].
  • Dose-Limiting Toxicities (DLTs): Included grade 4 hyperglycemia and grade 3 fatigue. Higher-grade adverse events accumulated after the Cycle 1 DLT assessment window at higher doses (12 mg and 16 mg) [3].
Combination Therapy in Breast Cancer

Multiple studies investigated this compound in combination with endocrine therapy and other targeted drugs for breast cancer.

  • With Fulvestrant in HR+/HER2- Breast Cancer: A Phase II study of this compound plus fulvestrant in postmenopausal women showed clinical activity regardless of PIK3CA status, but with numerically higher rates in the mutated subgroup [5].
    • Best Confirmed Response Rate (PIK3CA-mut vs. MND): 38.5% (5/13) vs. 14.3% (3/21) [5].
  • With Enzalutamide in AR+ Triple-Negative Breast Cancer (TNBC): A Phase Ib/II trial investigated this combination in patients with androgen receptor-positive (AR+) metastatic TNBC [6].
  • With HER2-Directed Therapies in HER2+ Breast Cancer: A Phase Ib trial combined this compound with regimens like T-DM1 or trastuzumab + pertuzumab. While activity was observed (e.g., median PFS of 10.4 months in a subset previously treated with T-DM1), the combinations were associated with substantial toxicities [7].

The table below summarizes key efficacy findings from select clinical trials:

Cancer Type Regimen Patient Population Key Efficacy Outcome
Various Solid Tumors [3] This compound Monotherapy PIK3CA-mutant (measurable disease) Confirmed Response Rate: 36% (5/14)
Various Solid Tumors [3] This compound Monotherapy PIK3CA wild-type (measurable disease) Confirmed Response Rate: 0% (0/15)
HR+/HER2- Breast Cancer [5] This compound + Fulvestrant PIK3CA-mutant (measurable disease) Best Confirmed Response Rate: 38.5% (5/13)
HR+/HER2- Breast Cancer [5] This compound + Fulvestrant PIK3CA-MND (measurable disease) Best Confirmed Response Rate: 14.3% (3/21)
HER2+ Breast Cancer [7] This compound + T-DM1 Prior T-DM1 use Median PFS: 10.4 months

Pharmacokinetics and Metabolism

Human ADME (Absorption, Distribution, Metabolism, Excretion) studies characterized the pharmacokinetic profile of this compound [8].

  • Absorption & Bioavailability: After a single 3 mg oral dose (powder-in-capsule formulation), this compound was moderately absorbed with a mean absolute bioavailability of 57.4%. The time to reach maximum plasma concentration (T~max~) was approximately 5 hours [8].
  • Metabolism: this compound is extensively metabolized in humans, primarily through oxidative metabolism by CYP3A4 and, to a lesser extent, direct glucuronidation. A unique N-methylation pathway mediated by thiol methyltransferase was also identified [8].
  • Excretion: After a single oral dose, the mean cumulative excretion of radioactivity over 34 days was 90.5%, with feces being the major route of excretion (84.3%) and urine accounting for only 6.2%. The mean plasma half-life of this compound is approximately 40 hours [3] [8].

Safety and Tolerability Profile

The safety profile of this compound is characterized by on-target, dose-dependent class effects of PI3K inhibition [3] [5] [7].

The table below lists common treatment-related adverse events (AEs) from clinical trials:

Adverse Event Frequency & Grade Notes
Diarrhea Very Common (All Grades); Grade ≥3: 6% [3] One of the most frequent AEs.
Hyperglycemia Very Common (All Grades); Grade ≥3: 15%; Grade 4 reported [3] A recognized on-target DLT; can be serious.
Rash Very Common (All Grades); Grade ≥3: 12% [3] -
Stomatitis / Oral Mucositis Common (All Grades) [3] [7] -
Nausea Common (All Grades) [3] -
Fatigue Common (All Grades); Grade ≥3: 6% [3] Qualified as a DLT in one patient.
Decreased Appetite Common (All Grades) [3] -

Other notable Grade ≥3 AEs included colitis, pneumonitis, and acute renal failure [3]. The maximum tolerated dose (MTD) was identified as 4 mg when combined with HER2-directed therapies [7], and 6 mg was a dose used in other combination studies [5].

Development Status and Conclusion

Despite demonstrating proof-of-concept that targeting PIK3CA-mutant cancers is a viable strategy, the development of this compound was discontinued by the sponsor (Genentech/Roche). The decision was attributed to the drug's modest clinical benefit and limited tolerability profile, which posed a challenge in achieving a favorable therapeutic index [9].

References

Comprehensive Technical Guide: Taselisib for PIK3CA-Mutant Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Introduction

Taselisib (GDC-0032) is an orally bioavailable class I PI3K inhibitor characterized by its unique beta-sparing isoform selectivity. This small molecule inhibitor demonstrates equipotent inhibition of p110α, p110γ, and p110δ isoforms while exhibiting approximately 30-fold lower potency against the p110β isoform, a pharmacological profile designed to optimize therapeutic efficacy while minimizing metabolic toxicities commonly associated with broader PI3K inhibition [1]. Unlike earlier pan-PI3K inhibitors, this compound exhibits a dual mechanism of action, both blocking PI3K signaling pathway activation and specifically inducing degradation of mutant p110α protein levels, potentially enhancing its therapeutic window in genetically defined cancers [1].

The development of this compound represented a rational drug design strategy targeting the high prevalence of PIK3CA mutations across diverse human malignancies. PIK3CA, which encodes the p110α catalytic subunit of PI3K, is among the most frequently mutated oncogenes in human cancers, with particular prevalence in breast, endometrial, cervical, and head and neck carcinomas [2] [3]. These mutations, which cluster predominantly in the helical (exon 9) and kinase (exon 20) domains, lead to constitutive PI3K pathway activation and promote oncogenesis through enhanced cell proliferation, survival, and metabolic reprogramming [2] [3]. Despite demonstrating clinical activity in certain settings, this compound's development was ultimately discontinued due to a narrow therapeutic index and modest efficacy benefits that failed to outweigh its toxicity profile in broader cancer populations [2] [4] [1].

Clinical Efficacy and Trial Data

Clinical Trial Results Summary

Systematic clinical investigation of this compound encompassed multiple phase I-III trials across various solid tumor types. The drug's development program aimed to validate the hypothesis that PIK3CA mutational status could serve as a predictive biomarker for response to this isoform-selective inhibitor. The following table summarizes key efficacy outcomes from major this compound clinical trials:

Table 1: Clinical Efficacy of this compound Across Major Trials

Trial (Phase) Patient Population Treatment Regimen Overall Response Rate (%) Median PFS (months) Key Findings
Basket Trial (I) [2] N=166 PIK3CA-mutant solid tumors This compound monotherapy (4mg or 6mg daily) 9% (confirmed) Not reported Activity varied by tumor type; highest response in HNSCC (15.4%) and cervical cancer (10%); helical domain mutations more responsive
NCI-MATCH (II) [4] N=61 PIK3CA-mutant solid tumors (excluding breast, squamous lung) This compound monotherapy (4mg daily) 0% 3.1 No objective responses; 6-month PFS 19.9%; limited monotherapy activity in heterogeneous tumors
SANDPIPER (III) [1] N=516 ER+/HER2-, PIK3CA-mutant MBC This compound + Fulvestrant vs Placebo + Fulvestrant 28% vs 11.9% 7.4 vs 5.4 (HR 0.70) Modest PFS improvement with significant toxicity; 17% discontinuation rate due to AEs
Efficacy Analysis by Genomic and Histologic Factors

Differential response patterns emerged across tumor histologies and mutation types in this compound clinical trials. In the phase I basket study, the highest response rates were observed in head and neck squamous cell carcinoma (15.4%) and cervical cancer (10%), suggesting potential histologic context dependencies in drug sensitivity [2]. Interestingly, tumors harboring helical domain mutations (E542K, E545K) appeared to demonstrate enhanced sensitivity compared to those with kinase domain mutations, though this observation requires validation in larger datasets [2]. The confirmed response rate of 9% across the entire basket trial population, while modest, provided proof-of-concept for the activity of isoform-selective PI3K inhibition in molecularly defined populations [2].

The disappointing results from the NCI-MATCH trial, which showed no objective responses among 61 heavily pretreated patients with various PIK3CA-mutant solid tumors, underscored the complexity of PI3K biology and the limitations of PIK3CA mutation as a standalone predictive biomarker [4]. The 6-month progression-free survival rate of 19.9% and median overall survival of 7.2 months in this trial highlighted the aggressive nature of these advanced malignancies and the insufficient monotherapy activity of this compound in this unselected population [4]. These results suggest that co-mutational patterns and histological context significantly influence therapeutic response to PI3K inhibition, necessitating more sophisticated patient selection strategies.

Resistance Mechanisms and Limitations

Genomic Determinants of Resistance

Multiple resistance mechanisms to this compound have been identified through genomic analyses of baseline and progression samples from clinical trials. Pre-existing and acquired genomic alterations significantly influence treatment outcomes and represent major barriers to effective PI3K inhibition. The following table summarizes key resistance mechanisms identified in this compound-treated patients:

Table 2: Genomic Alterations Associated with this compound Resistance

Resistance Category Genomic Alterations Biological Consequences Clinical Evidence
Baseline/Primary Resistance TP53 mutations, PTEN loss Reduced apoptosis, pathway reactivation Associated with poorer outcomes in basket trial [2]
Acquired Resistance PTEN mutations, STK11 loss, PIK3R1 mutations Bypass signaling, pathway reactivation Emerged at progression in clinical specimens [2]
Concurrent Alterations KRAS mutations Activation of parallel signaling pathways Exclusion criterion in NCI-MATCH due to known resistance [4]
Isoform Dependency p110β activation Compensation for inhibited p110α Theoretical concern given β-sparing profile [1]
Pharmacological Limitations

This compound's narrow therapeutic index represents a significant clinical limitation that ultimately contributed to its discontinued development. In the phase III SANDPIPER trial, grade 3/4 adverse events occurred in 50% of patients receiving this compound plus fulvestrant compared to only 16% in the placebo group, with particularly high rates of gastrointestinal toxicity (81.7%), hyperglycemia, and cutaneous reactions [1]. These toxicities necessitated dose reductions in 37% of patients and led to treatment discontinuation in 17%, severely limiting the drug's practical utility in the clinic [1].

The modest efficacy benefits of this compound failed to justify its substantial toxicity profile. Despite demonstrating a statistically significant improvement in progression-free survival in the SANDPIPER trial (7.4 vs. 5.4 months; HR 0.70), the absolute clinical benefit was considered insufficient to warrant further development, particularly given the availability of alternative PI3K inhibitors with potentially superior therapeutic indices [1]. This underscores the fundamental challenge in oncology drug development: balancing efficacy with tolerability, especially in the context of chronic therapy for advanced malignancies.

Experimental Protocols and Methodologies

Preclinical Drug Sensitivity Assays

Comprehensive in vitro assessment of this compound activity employs standardized viability assays in genetically characterized cancer cell lines. The protocol below, adapted from investigations in uterine serous carcinoma models, details methodology for evaluating this compound sensitivity [5]:

  • Cell Line Characterization: Prior to drug testing, comprehensively genotype all cell lines for PIK3CA mutations (via PCR and DNA sequencing of exons 9 and 20), HER2/neu amplification status (via FISH), and other relevant alterations (e.g., PTEN, KRAS) to establish correlation between genetic profile and drug response [5].

  • Viability Assay Setup: Plate established cell lines in six-well tissue culture plates at appropriate density. After 24 hours of acclimation, treat with This compound concentration series (typically 0.05, 0.1, 0.5, 1.0, and 2.0 μM) with fresh drug solutions prepared immediately before use from 10 mM DMSO stock. Include vehicle-only controls for normalization [5].

  • Response Quantification: After 72 hours of drug exposure, harvest cells and quantify viability using propidium iodide exclusion flow cytometry. Calculate percentage viability relative to vehicle-treated controls. Perform minimum of three independent experiments per cell line. Derive IC50 values using non-linear regression analysis of dose-response curves [5].

  • Downstream Pathway Assessment: Parallel cultures treated with identical this compound concentrations can be analyzed for phospho-S6 modulation via flow cytometry to confirm target engagement and assess effects on downstream signaling nodes [5].

Cell Cycle Analysis Protocol

Mechanistic evaluation of this compound's effects on cell proliferation can be assessed through detailed cell cycle analysis using the following methodology [5]:

  • Drug Treatment and Fixation: Seed cancer cell lines in six-well plates and allow 24 hours for attachment. Treat with this compound at concentrations spanning the IC50 (e.g., 50 nM, 100 nM, 500 nM) for 24 hours. Harvest both treated and control cells, then permeabilize with ice-cold 70% ethanol and fix for 30 minutes at 4°C [5].

  • DNA Staining: Pellet fixed cells by centrifugation (2000 rpm for 5 minutes) and resuspend in PBS. After repeated centrifugation, incubate with ribonuclease (100 μg/mL, DNase-free) for 5 minutes at room temperature to remove RNA. Stain DNA with propidium iodide (50 μg/mL in PBS) to enable cell cycle phase discrimination [5].

  • Flow Cytometric Analysis: Acquire stained cells using a flow cytometer with appropriate configuration for propidium iodide detection (e.g., FACSCalibur with 488 nm excitation). Analyze minimum 10,000 events per sample using specialized software (e.g., FlowJo). Quantify percentage distribution of cells in G0/G1, S, and G2/M phases using appropriate computational algorithms [5].

In Vivo Xenograft Studies

Preclinical therapeutic efficacy of this compound can be evaluated in murine models using the following established methodology [5]:

  • Xenograft Establishment: Subcutaneously implant immunocompromised mice (e.g., NOD/SCID) with cancer cells harboring relevant genetic alterations (e.g., PIK3CA mutations and/or HER2/neu amplification). Allow tumors to establish until reaching predetermined volume (typically 100-200 mm³) before randomization into treatment groups [5].

  • Drug Administration and Monitoring: Administer this compound or vehicle control via oral gavage at optimized dosage and schedule (e.g., daily dosing based on prior pharmacokinetic studies). Monitor tumor dimensions regularly using caliper measurements, calculating volume using standard formula (length × width² × 0.5). Continue treatment for study duration or until predetermined ethical endpoints [5].

  • Outcome Assessment: Compare tumor growth kinetics between treatment groups using appropriate statistical tests. Additionally, monitor survival outcomes as a secondary endpoint. Upon study completion, harvest tumors for subsequent molecular analyses (e.g., immunohistochemistry for phospho-S6, cleaved caspase-3) to confirm target modulation and biological effects [5].

Signaling Pathways and Mechanism of Action

This compound exerts its antitumor effects through selective inhibition of the Class I PI3K signaling cascade, particularly in tumors harboring activating PIK3CA mutations. The following diagram illustrates the core PI3K/AKT/mTOR pathway and this compound's mechanism of action within this signaling network:

G RTK Receptor Tyrosine Kinases (RTKs) P85 p85 Regulatory Subunit RTK->P85 GPCR G-Protein Coupled Receptors (GPCRs) GPCR->P85 PI3K_complex PI3K Complex (Class IA) P85->PI3K_complex P110 p110α Catalytic Subunit (PIK3CA mutant) P110->PI3K_complex PIP3 PIP3 PI3K_complex->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT PTEN PTEN Tumor Suppressor PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 mTORC2 mTORC2 mTORC2->AKT Cell_processes Cell Growth Proliferation Survival S6K1->Cell_processes This compound This compound This compound->P110 Selective Inhibition This compound->PI3K_complex Disrupts

Diagram 1: this compound mechanism of action within the PI3K/AKT/mTOR pathway

The PI3K/AKT/mTOR pathway represents a crucial intracellular signaling network that regulates fundamental cellular processes including proliferation, survival, metabolism, and growth [3] [6]. In normal physiology, pathway activation begins when extracellular signals such as growth factors or cytokines activate receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to recruitment and activation of Class I PI3K complexes at the plasma membrane [3]. These heterodimeric complexes consist of a p85 regulatory subunit and a p110 catalytic subunit, with this compound specifically targeting the p110α isoform encoded by PIK3CA [3] [1].

Oncogenic PIK3CA mutations, which predominantly cluster in the helical (exon 9) and kinase (exon 20) domains, lead to constitutive pathway activation through mechanisms that include disruption of inhibitory interactions between p110α and p85 subunits or enhanced membrane localization [3]. This compound demonstrates preferential activity against these mutant forms of p110α, with biochemical studies showing approximately 2- to 3-fold greater potency against mutant versus wild-type p110α [4]. This mutant-selective inhibition represents a key therapeutic advantage, potentially sparing normal tissues that depend on wild-type PI3K signaling.

Upon PI3K activation, the lipid second messenger PIP3 is generated through phosphorylation of PIP2, leading to recruitment and activation of AKT and its downstream effectors including mTORC1 [3] [6]. This signaling cascade ultimately promotes tumorigenesis through enhanced protein synthesis, cell cycle progression, and metabolic reprogramming. The pathway is negatively regulated by PTEN, which dephosphorylates PIP3 back to PIP2 [3]. This compound's inhibition of mutant p110α disrupts this oncogenic signaling cascade, leading to G0/G1 cell cycle arrest and reduced phosphorylation of downstream markers such as S6 in sensitive models [5].

Conclusion and Future Perspectives

This compound represents an important milestone in the evolution of mutant-selective PI3K inhibitors, providing valuable insights into both the promise and challenges of targeting the PI3K pathway in oncology. While its clinical development has been discontinued, the compound generated substantial preclinical and clinical knowledge regarding isoform-selective PI3K inhibition, biomarker strategies, and resistance mechanisms. The limited monotherapy efficacy observed across heterogeneous PIK3CA-mutant tumors underscores the complexity of PI3K pathway biology and suggests that PIK3CA mutation status alone is an insufficient predictor of therapeutic response [2] [4].

Future directions for targeting PI3K-driven cancers should focus on rational combination strategies that address the inevitable resistance mechanisms to PI3K inhibition. Promising approaches include vertical pathway inhibition targeting both PI3K and downstream effectors such as mTORC1, though this must be balanced against potential additive toxicities [6]. Additionally, horizontal combination strategies cotargeting parallel signaling pathways such as HER2 in amplified cancers or CDK4/6 in hormone receptor-positive breast cancer may enhance therapeutic efficacy [5] [1]. The development of predictive biomarker platforms that integrate PIK3CA mutation status with other genomic features (e.g., PTEN expression, KRAS status) and functional signaling readouts will be essential for optimal patient selection in future clinical efforts targeting this crucial oncogenic pathway.

References and Key Resources

For comprehensive technical details on specific studies cited in this guide, researchers are directed to the following primary resources:

  • Phase I Basket Trial (NCT01296555): Comprehensive safety and initial efficacy across PIK3CA-mutant tumors [2]
  • Preclinical USC Models: Detailed methodology for in vitro and in vivo assessment of this compound activity [5]
  • NCI-MATCH Arm I (NCT02465060): Phase II evaluation in refractory PIK3CA-mutant solid tumors [4]
  • SANDPIPER Trial (NCT02340221): Phase III combination study with fulvestrant in breast cancer [1]

References

Taselisib: Beta-Sparing PI3K Inhibitor Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity Profile

Taselisib (GDC-0032) is a potent, small-molecule ATP-competitive inhibitor of Class I Phosphoinositide 3-Kinase (PI3K). Its "beta-sparing" profile stems from unique isoform selectivity.

  • Primary Targets: Potently inhibits p110α (encoded by PIK3CA), p110δ, and p110γ isoforms [1] [2].
  • Spared Target: Exhibits significantly lower activity against the p110β isoform [2].
  • Mutant Potency: Demonstrates enhanced potency against mutant forms of p110α compared to wild-type [1].

This selective profile is crucial because p110β inhibition is linked to dysregulation of insulin signaling and hyperglycemia. By sparing p110β, this compound aims to mitigate these metabolic toxicities while maintaining efficacy in PIK3CA-mutant cancers [1] [2].

PI3K-Akt Signaling Pathway and this compound Inhibition

The diagram below illustrates the PI3K-AKT signaling pathway and the specific node inhibited by this compound.

G PI3K-AKT Signaling Pathway and this compound Inhibition RTKs Receptor Tyrosine Kinases (RTKs) PI3K PI3K (P85/P110 Heterodimer) RTKs->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt/PKB PIP3->Akt Recruits to Membrane PDK1 PDK1 PDK1->Akt Phosphorylates T308 TSC1TSC2 TSC1/TSC2 Complex Akt->TSC1TSC2 Inhibits FoxO Transcription Factors (e.g., FoxO) Akt->FoxO Inhibits Bad Pro-apoptotic Proteins (e.g., Bad) Akt->Bad Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates S473 mTORC1 mTORC1 TSC1TSC2->mTORC1 Inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival FoxO->CellSurvival PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates To PIP2 This compound This compound (GDC-0032) PI3K Inhibitor This compound->PI3K Inhibits

This compound inhibits PI3K, blocking PIP3 production and downstream oncogenic signaling [3] [4].

Preclinical and Clinical Efficacy Data

In Vitro and In Vivo Efficacy

This compound demonstrated potent antiproliferative activity in cancer models, particularly those with PIK3CA mutations or amplification. In a study of 26 head and neck squamous cell carcinoma (HNSCC) cell lines, this compound potently inhibited PI3K signaling and displayed greater efficacy in lines with PIK3CA mutations. Cell lines with PTEN alterations were relatively resistant [5].

Pretreatment with this compound radiosensitized PIK3CA-mutant HNSCC cells, enhanced radiation-induced apoptosis, impaired DNA damage repair, and prolonged G2-M arrest following irradiation. Combined this compound and radiation was more effective than either treatment alone in subcutaneous xenograft models [5].

Clinical Trial Outcomes

The table below summarizes key efficacy results from clinical trials of this compound across different cancer types and combination regimens.

Cancer Type Study Phase Combination Therapies Key Efficacy Findings References

| HER2+ Metastatic Breast Cancer | Phase Ib (n=68) | T-DM1; Trastuzumab + Pertuzumab (TP); TP + Fulvestrant | Cohort A (T-DM1): Median PFS 6.3 months (10.4 months in prior T-DM1 users). Cohort E (TP+Fulvestrant): Median PFS 10.6 months. | [1] | | HR+ Metastatic Breast Cancer | Phase III (SANDPIPER) | Fulvestrant | Statistically significant prolongation of PFS vs fulvestrant alone. Development discontinued due to toxicity profile. | [1] | | HR+ Metastatic Breast Cancer | Phase Ib (POSEIDON, n=30) | Tamoxifen | Objective responses in 6/25 patients with measurable disease. Generally well-tolerated. | [2] | | Androgen Receptor+ Triple-Negative Breast Cancer | Phase Ib/II | Enzalutamide | Clinical trial completed; results not yet fully published. | [6] |

Detailed Experimental Protocols

In Vitro Cytotoxicity and Radiosensitization Assay (HNSCC Study)

This protocol outlines methodology for assessing this compound's direct anti-proliferative effects and ability to enhance radiation sensitivity [5].

  • Cell Line Preparation: Utilize a panel of HNSCC cell lines with documented PIK3CA mutation, amplification, or PTEN alteration status. Culture cells in standard medium.
  • This compound Treatment: Treat cells with this compound at varying concentrations. For radiosensitization assays, pre-treat cells for a specified period (e.g., 2-4 hours) prior to irradiation.
  • Irradiation: Expose pre-treated cells to ionizing radiation using a clinical-grade irradiator at specified doses.
  • Clonogenic Survival Assay: After treatment, seed cells at low density and allow colony formation for 10-14 days. Fix and stain colonies, then count colonies (>50 cells) to determine survival fractions.
  • Data Analysis: Fit survival curves using a linear-quadratic model. Calculate radiation dose enhancement ratios to quantify radiosensitization.
Circulating Tumor DNA (ctDNA) Analysis (Phase Ib Trial)

This protocol describes liquid biopsy methods for monitoring molecular response and resistance [1].

  • Sample Collection: Collect peripheral blood samples from patients at baseline and at predefined cycle intervals (e.g., start of each treatment cycle).
  • Plasma Separation: Centrifuge blood samples to isolate plasma, followed by a second high-speed centrifugation to remove residual cells and debris.
  • Cell-Free DNA Extraction: Extract cell-free DNA (cfDNA) from plasma using a commercial kit (e.g., QIAamp Circulating Nucleic Acid Kit).
  • ctDNA Analysis: Use targeted next-generation sequencing (NGS) panels or droplet digital PCR (ddPCR) to detect and quantify specific mutations (e.g., PIK3CA mutations) in the cfDNA.
  • Data Interpretation: Correlate changes in mutant allele frequency in ctDNA with radiographic response and clinical outcomes.

Safety and Tolerability Profile

Treatment with this compound was associated with significant, class-based toxicities. From a phase Ib study in HER2+ breast cancer (n=68), data showed [1]:

  • 34 out of 68 patients experienced grade ≥3 adverse events attributed to this compound.
  • The most common all-grade AEs were diarrhea, fatigue, and oral mucositis.
  • The maximum tolerated dose (MTD) was defined as 4 mg once daily.

In contrast, a different study combining this compound with tamoxifen reported the regimen was "generally well tolerated," suggesting toxicity may be regimen-dependent [2].

Future Directions and Comparative Landscape

The development of this compound highlights the pursuit of PI3K inhibitors with improved therapeutic indices. Research indicates that PIK3CA mutations confer sensitivity to this compound, while PTEN alterations may be a resistance mechanism [5] [4].

Newer-generation PI3K inhibitors like inavolisib build upon this concept. Inavolisib also degrades the mutant p110α protein, a mechanism known as targeted protein degradation. The INAVO120 phase III trial showed significant improvement in overall survival with an inavolisib-based triplet therapy, demonstrating a more favorable efficacy-toxicity profile [7] [8].

References

Taselisib clinical trial results phase I

Author: Smolecule Technical Support Team. Date: February 2026

Taselisib's Mechanism of Action

This compound (GDC-0032) is an oral, selective inhibitor of Class I Phosphoinositide 3-Kinase (PI3K). Its key characteristics are [1]:

  • Beta-Sparing Profile: It exhibits equipotent inhibition of the p110α, p110γ, and p110δ isoforms of PI3K, but inhibits the p110β isoform with 30-fold lower potency [1].
  • Preference for Mutant PIK3CA: It binds the ATP-binding pocket of PI3K with selective preference for the mutated form of PIK3CA, the gene encoding the p110α subunit [2] [1]. This selectivity was intended to improve efficacy in tumors driven by PIK3CA mutations [1].
  • Dual Mechanism: Preclinical evidence suggests its action involves both blocking PI3K signaling and reducing mutant p110α protein levels [1].

The diagram below illustrates the targeted signaling pathway and this compound's proposed mechanism.

architecture HER2 HER2 PIK3CA_WT PI3K (p110α) Wild-type HER2->PIK3CA_WT PIK3CA_MUT PI3K (p110α) Mutant HER2->PIK3CA_MUT AKT AKT PIK3CA_WT->AKT PIK3CA_MUT->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth This compound This compound This compound->PIK3CA_MUT Preferential Inhibition

This compound selectively inhibits mutant PI3K to block tumor growth signals.

Phase Ib Clinical Trial in HER2+ Breast Cancer

A Phase Ib dose-escalation trial (NCT02390427) investigated this compound combined with anti-HER2 therapies in 68 patients with advanced HER2-positive breast cancer [3] [4]. The primary goal was to determine the Maximum Tolerated Dose (MTD) and assess safety.

Key Efficacy Results The table below summarizes the progression-free survival (PFS) for different treatment cohorts at the Maximum Tolerated Dose.

Cohort / Treatment Combination Median PFS (Months) Key Observation
A: this compound + T-DM1 6.3 [4] In patients with prior T-DM1 use, median PFS was 10.4 months [3] [4].
C: this compound + Trastuzumab + Pertuzumab 1.7 [4]
E: this compound + Trastuzumab + Pertuzumab + Fulvestrant 10.6 [3] [4] Cohort for HR-positive patients [4].

Safety and Tolerability

  • Maximum Tolerated Dose: The MTD of this compound was established at 4 mg once daily [3] [4].
  • Toxicity Profile: Treatment was associated with substantial toxicities. Out of 68 patients, 34 experienced Grade ≥3 adverse events attributed to this compound [3] [4].
  • Common Adverse Events: The most frequent all-grade adverse events were diarrhea, fatigue, and oral mucositis [3] [4]. This challenging toxicity profile was a key factor in the discontinuation of this compound's clinical development [1].

Supporting Preclinical Evidence

A foundational study evaluated this compound's efficacy against nine primary uterine serous carcinoma (USC) cell lines. The experimental methodology and key findings are summarized below [2].

Key Experimental Protocols

  • Drug-response Assay: Sensitivity to this compound was evaluated using flow-cytometry viability assays. Cells were treated with various concentrations of this compound (0.05, 0.1, 0.5, 1.0, 2.0 µM) for 72 hours. Viable cells were quantified by staining with propidium iodide and analyzed via flow cytometry (FACSCalibur) [2].
  • Cell Cycle Analysis: USC cell lines were treated with this compound (50 nM, 100 nM, 500 nM) for 24 hours. Cells were fixed, permeabilized, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle distribution [2].
  • Downstream Signaling Analysis: The effect on the PI3K pathway was assessed by measuring the phosphorylation status of the S6 ribosomal protein (pS6) via flow cytometry after this compound exposure [2].
  • In Vivo Efficacy: Preclinical activity was evaluated in a mouse xenograft model implanted with USC tumors harboring both a PIK3CA mutation and HER2/neu amplification [2].

Key Preclinical Findings

  • This compound caused strong differential growth inhibition in cell lines with HER2/neu amplification and/or PIK3CA mutations, with significantly lower IC50 values compared to wild-type lines [2].
  • Growth inhibition was linked to a dose-dependent increase in cells arrested in the G0/G1 phase of the cell cycle [2].
  • Treatment led to a dose-dependent decline in S6 protein phosphorylation, confirming target engagement and pathway inhibition [2].
  • This compound was highly active at reducing tumor growth in mouse xenografts and significantly extended survival compared to control-treated mice [2].

Context from Other PI3K Inhibitors

References

Taselisib SANDPIPER trial breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Trial Design & Patient Demographics

Trial Aspect Description
Primary Endpoint Investigator-assessed Progression-Free Survival (INV-PFS) in patients with PIK3CA-mutant tumors [1]
Key Eligibility Postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer; Disease recurrence/progression during or after aromatase inhibitor therapy [1]

| Treatment Regimen | Experimental: Taselisib (4 mg oral, daily) + Fulvestrant (500 mg IM) [1] Control: Placebo + Fulvestrant [1] | | Randomization & Stratification | 2:1 (this compound+Fulvestrant : Placebo+Fulvestrant); Stratified by visceral disease, endocrine sensitivity, and geographic region [1] |

Key Efficacy Results in the PIK3CA-Mutant Population

Outcome Measure This compound + Fulvestrant Placebo + Fulvestrant Hazard Ratio (HR) / P-value
Median INV-PFS (Primary Endpoint) 7.4 months (95% CI, 7.26-9.07) [1] 5.4 months (95% CI, 3.68-7.29) [1] HR 0.70 (95% CI, 0.56-0.89); P = 0.0037 [1]
Objective Response Rate (ORR) 28% [2] 11.9% [2] P = 0.0002 [2]
Clinical Benefit Rate (CBR) 51.5% [2] 37.3% [2] Information not provided
Blinded Independent Central Review PFS Information not provided Information not provided HR 0.66 [1]

Biomarker Analysis and Deeper Insights

Subsequent analysis of the SANDPIPER trial explored the impact of multiple PIK3CA mutations detected in circulating tumor DNA (ctDNA) [3]. This research found that the clonality of these mutations is a key determinant of treatment response.

G PI3K Pathway Inhibition Mechanism PIK3CA_mut PIK3CA Mutation PI3K_activation Constitutive PI3K Pathway Activation PIK3CA_mut->PI3K_activation mTOR_signaling mTOR Signaling Activation PI3K_activation->mTOR_signaling Tumor_growth Tumor Growth & Survival mTOR_signaling->Tumor_growth This compound This compound Inhibition Inhibits p110α, δ, γ isoforms of PI3K This compound->Inhibition Inhibition->PI3K_activation Blocks ER_feedback Adaptive ER-Dependent Transcription Feedback Inhibition->ER_feedback Triggers ER_feedback->Tumor_growth Limits Efficacy

Patients whose baseline ctDNA harbored clonal multiple PIK3CA mutations showed greater reliance on the PI3K pathway, with fewer co-alterations in other pathways. These patients derived significantly more benefit from this compound + fulvestrant, exhibiting a higher response rate and longer progression-free survival compared to those with subclonal multiple mutations or single mutations [3].

Safety and Tolerability Profile

The efficacy of this compound came with a significant toxicity burden, which was a major factor in the assessment of its clinical utility.

Safety Parameter This compound + Fulvestrant Placebo + Fulvestrant
Serious Adverse Events (SAEs) 32.0% [1] 8.9% [1]
Grade ≥3 Adverse Events 49.5% [2] 16.4% [2]
Discontinuations due to AEs 16.8% [1] 2.3% [1]
Dose Reductions due to AEs 36.5% [1] 2.3% [1]
Most Common AEs Diarrhea (60.1%), Hyperglycemia (40.4%) [2] Diarrhea (19.7%), Hyperglycemia (9.4%) [2]

Interpretation and Clinical Context

The SANDPIPER trial proved that inhibiting the PI3K pathway with this compound in a biomarker-selected population was biologically effective. The 30% reduction in the risk of progression or death and more than doubling of the objective response rate confirmed the PI3K pathway as a bona fide therapeutic target [4] [2].

However, the investigators concluded that the combination had no clinical utility due to the convergence of two factors [1]:

  • Modest Efficacy Benefit: The absolute gain in median PFS was 2 months, which was considered modest in the context of the advanced cancer setting [2].
  • Challenging Safety Profile: The high rates of serious adverse events, discontinuations, and dose reductions were deemed unacceptable. Toxicities were attributed partly to this compound's inhibition of the δ and γ isoforms of PI3K, in addition to the target α isoform [1] [2].

This outcome underscored the need for more selective PI3Kα inhibitors to improve the therapeutic index, a direction that later proved successful with the development and approval of alpelisib [3] [2].

References

Taselisib: A Technical Overview for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Taselisib (GDC-0032) is an oral, selective small-molecule inhibitor of Class I PI3K, with a distinct profile favoring mutant forms of the p110α isoform [1] [2] [3].

  • Mechanism of Action: It binds the ATP-binding pocket of PI3K, inhibiting downstream signaling pathways critical for tumor cell proliferation and survival [1].
  • Isoform Selectivity: this compound demonstrates preferential activity against the p110α, p110γ, and p110δ isoforms, with higher potency against mutant versus wild-type p110α [1] [3]. This selectivity was designed to provide a better therapeutic window compared to pan-PI3K inhibitors.
  • Key Biomarkers: Its activity is most pronounced in cancers with PIK3CA mutations and/or HER2/neu amplification [1] [3].

The table below summarizes the core biological and clinical characteristics of this compound:

Feature Technical Details
Molecular Target Class I PI3K (PI3K p110α, p110γ, p110δ isoforms); preferential for mutant p110α [1] [2] [3].
Primary Mechanism Potent ATP-competitive inhibitor of PI3K; disrupts PI3K/AKT/mTOR signaling, leading to inhibition of tumor cell proliferation and survival [1].
Key Biomarkers PIK3CA mutations (especially in helical domain), HER2/neu amplification [1] [4] [3].
Clinical Status Development discontinued due to modest clinical benefit and limited tolerability despite some efficacy [4].
Noted Challenge Significant toxicities, including grade ≥3 adverse events (diarrhea, fatigue, oral mucositis) which limited its clinical utility [1] [4].

Experimental Evidence and Protocols

The anti-tumor efficacy of this compound has been validated through both in vitro and in vivo models.

  • Drug-Response (Viability) Assay [3]:
    • Methodology: Primary cancer cell lines are plated and treated with a concentration gradient of this compound (e.g., 0.05 - 2.0 µM). After 72 hours, cell viability is quantified using flow cytometry, staining with propidium iodide to distinguish live/dead cells. The IC50 is calculated relative to vehicle-treated controls.
    • Key Finding: In uterine serous carcinoma (USC) cell lines, this compound showed significantly higher potency (IC50 = 0.042 ± 0.006 µM) in HER2/neu amplified lines compared to non-amplified lines (IC50 = 0.38 ± 0.06 µM) [3].
  • Cell Cycle Analysis [3]:
    • Methodology: Cells treated with this compound (e.g., 50-500 nM) for 24 hours are fixed, permeabilized, and stained with propidium iodide. DNA content is analyzed by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.
    • Key Finding: Treatment leads to a significant, dose-dependent increase in the percentage of cells in the G0/G1 phase, indicating cell cycle arrest [3].
  • Analysis of Pathway Inhibition [3]:
    • Methodology: The effect on downstream signaling is measured by flow cytometric analysis of phosphorylated S6 (pS6) protein, a key effector of the PI3K pathway.
    • Key Finding: this compound causes a dose-dependent decline in pS6, confirming effective on-target pathway inhibition [3].
  • In Vivo Xenograft Models [3]:
    • Methodology: Mice bearing USC xenografts with HER2/neu amplification and PIK3CA mutation are treated with this compound.
    • Key Finding: this compound is highly effective in vivo, demonstrating significant tumor growth reduction and improved survival compared to controls [3].

Clinical Trial Insights and Combination Strategies

Clinical data reveals both the potential and the challenges of this compound.

  • Efficacy in HER2+ Breast Cancer: A phase Ib trial (NCT02390427) combined this compound with various HER2-targeted regimens. The combination with This compound and T-DM1 showed substantial benefit in patients who had progressed on prior T-DM1, with a median PFS of 10.4 months [1].
  • Biomarker-Driven Response: An analysis of the LORELEI trial showed that responses to this compound were predicted by PIK3CA mutations in the helical domain (e.g., E542K), but not by mutations in the kinase domain (e.g., H1047R) [4].
  • Rational Combination Strategies: Preclinical data suggests that combining this compound with other agents can overcome resistance. For instance, a study noted that combining the ALK/ROS1 inhibitor Lorlatinib with this compound led to more robust in vitro activity and greater duration of in vivo efficacy in resistant models [5].

This compound's Action in the PI3K Signaling Pathway

The following diagram illustrates this compound's mechanism within the PI3K/AKT/mTOR pathway, based on described biological effects [1] [3]:

G HER2 HER2 PI3K_Complex PI3K Complex (p110α/p85) HER2->PI3K_Complex Activates PIK3CA_Mut PIK3CA Mutation PIK3CA_Mut->PI3K_Complex Constitutively Activates PIP2 PIP2 PI3K_Complex->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates S6 pS6 Protein mTOR->S6 Phosphorylates CellSurvival Cell Survival & Proliferation S6->CellSurvival This compound This compound This compound->PI3K_Complex Inhibits

This compound inhibits the PI3K complex, blocking oncogenic signals that drive tumor growth.

Research Recommendations and Next Steps

While the search results lack explicit structural data for this compound, here are suggestions for further investigation:

  • Probe Patent Literature: Search the USPTO, EPO, and WIPO databases for patents filed by Genentech (Roche) on this compound (GDC-0032). Pharmaceutical patents often contain detailed synthetic routes, analog structures, and SAR tables.
  • Consult Specialized Databases: Use commercial chemical and pharmacological databases like Clarivate's Cortellis, Elsevier's Reaxys, or ACS's SciFinderⁿ, which may contain curated structural and SAR data not available in public abstracts.
  • Explore Related Chemistries: The pyridoxine-based scaffolds and other heterocyclic systems (triazines, pyrimidines) noted in the search results represent active areas in PI3K inhibitor development and can provide valuable structural insights [2] [6].

References

Taselisib Preclinical Efficacy in Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core findings from key preclinical in vivo studies involving Taselisib.

Cancer Type Model Description / Genetic Features Treatment Regimen Experimental Outcomes Source Study

| Uterine Serous Carcinoma (USC) | Mouse xenograft from a primary USC cell line (USPC-ARK-20); harbors PIK3CA mutation (1047/1068) and HER2/neu amplification [1] [2]. | this compound administered at 3 mg/kg orally, once daily [1] [2]. | • Significant tumor growth reduction (P=0.007). • Markedly longer survival of treated mice vs. control (P<0.0001) [1] [2]. | Gynecologic Oncology, 2014 | | Breast Cancer | Representative PIK3CA-mutant tumor xenografts (exact model not specified) [3]. | Low, pharmacodynamic-active doses were tested [3]. | • Suppressed tumor growth in PIK3CA-mutant models. • Showed enhanced potency compared to pan-PI3K inhibitors [3]. | Genentech, Cancer Discovery, 2017 |

Detailed Experimental Protocol (USC Xenograft Model)

For the pivotal USC study, the methodology was as follows [1] [2]:

  • Cell Line: The study used the USPC-ARK-20 cell line, derived from a primary uterine serous carcinoma tumor. This line is characterized by an oncogenic PIK3CA mutation (at position 1047/1068) and HER2/neu gene amplification [2].
  • Animal Model: Mice were implanted with USC xenografts.
  • Dosing: Once the tumors were established, mice were treated with This compound at 3 mg/kg per day, administered orally. The control group received a vehicle.
  • Endpoints:
    • Efficacy: Tumor volume was measured over time to assess growth inhibition.
    • Survival: The survival time of mice was tracked as a key secondary endpoint.

This compound's Mechanism of Action & Signaling Pathway

This compound (GDC-0032) is a potent, oral, selective class I PI3K inhibitor. Its preclinical advantage is attributed to a dual mechanism [4] [5]:

  • β-Sparing Inhibition: It exhibits equipotent activity against the p110α, p110γ, and p110δ isoforms of PI3K, but has ~30-fold lower potency against the p110β isoform. This selectivity may contribute to a better therapeutic index [5].
  • Mutant-Selective Degradation: Unlike many other inhibitors, this compound leads to the dose- and time-dependent depletion of mutant p110α protein. This unique mechanism mitigates feedback reactivation of the pathway, leading to sustained suppression of signaling and stronger induction of apoptosis in mutant cells [4] [5].

The diagram below illustrates how this compound targets this pathway.

G RTK Receptor Tyrosine Kinase (e.g., HER2/neu) PIK3CA_WT PI3K (p110α) Wild-Type RTK->PIK3CA_WT Activates PIK3CA_MUT PI3K (p110α) Mutant RTK->PIK3CA_MUT Activates PIP3 PIP3 PIK3CA_WT->PIP3 Phosphorylates PIK3CA_MUT->PIP3 Phosphorylates (Constitutive) This compound This compound (GDC-0032) This compound->PIK3CA_WT Inhibits Activity This compound->PIK3CA_MUT 1. Inhibits Activity 2. Induces Degradation PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates S6 pS6 (Downstream Effector) mTOR->S6 Phosphorylates CellSurvival Cell Survival & Proliferation S6->CellSurvival

Key Insights for Research and Development

  • Focus on Genetically Defined Models: The strongest preclinical efficacy data for this compound exists for models with PIK3CA mutations and/or HER2/neu amplification [1] [2]. This aligns with clinical findings where responses were largely confined to patients with PIK3CA-mutant tumors [6].
  • Clinical Translation and Discontinuation: While this compound demonstrated efficacy in early-phase clinical trials for solid tumors and breast cancer, its further development was discontinued. The phase III SANDPIPER trial in breast cancer showed a modest improvement in progression-free survival but was offset by a challenging toxicity profile, leading to the conclusion that its long-term use was not viable [5].
  • Distinction from Other PI3K Inhibitors: this compound's "β-sparing" nature and unique mechanism of degrading mutant p110α set it apart from other PI3K inhibitors like Alpelisib, which may explain its distinct preclinical and clinical activity profile [4] [5].

References

Application Notes and Protocols: Determination of Taselisib in Human Plasma by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026


Introduction

Taselisib (GDC-0032, RO5537381) is a potent, β-isoform-sparing phosphoinositide 3-kinase (PI3K) inhibitor that selectively targets mutant forms of the PI3Kα isoform, making it a promising therapeutic agent for cancers harboring PI3KCA mutations and HER2/neu amplifications [1] [2]. Robust bioanalytical methods are essential to support its pharmacokinetic (PK) profiling in clinical trials. This document details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, developed in accordance with FDA and EMA bioanalytical method validation guidelines [3] [4].


Experimental Protocol

Materials and Reagents
  • Analyte: this compound (purity ≥98.3%) [4].
  • Internal Standard (IS): Stable-labeled This compound-d6 (chemical purity 99.6%, total d6 isomer purity 74.3%) [4].
  • Plasma: Drug-free human K₂EDTA plasma [4].
  • Solvents: HPLC-grade acetonitrile, methanol, and formic acid [4].
  • Water: Type I purified water [4].
Instrumentation and Conditions

The LC-MS/MS system comprised an HPLC system coupled with a tandem mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) interface operating in positive ionization mode [3].

2.2.1. Liquid Chromatography

  • Column: Varian Pursuit PFP [4].
  • Mobile Phase: Specific composition not fully detailed in the provided results; however, typical reversed-phase conditions are employed.
  • Flow Rate: Not specified in the provided excerpts.
  • Injection Volume: 50 μL of extracted sample [3].
  • Retention Time: ~1.3 minutes for this compound and this compound-d6 [4].

2.2.2. Mass Spectrometry

  • Ionization Mode: Positive APCI [3].
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
    • This compound: m/z 488.2 → 352.1 [3]
    • This compound-d6 (IS): Specific transition not provided, but a stable-labeled IS was used [4].
Sample Preparation Procedure: Solid Phase Extraction (SPE)

This protocol uses SPE for clean-up and concentration [3].

  • Aliquot: Pipette 50 μL of human plasma (calibrators, quality controls, or study samples) into a clean tube [3].
  • Add Internal Standard: Add a fixed volume of the This compound-d6 working solution.
  • Extraction: Load samples onto a pre-conditioned SPE cartridge. The specific sorbent and conditioning solvents are detailed in the full publication [3].
  • Wash: Pass wash solutions through the cartridge to remove interfering matrix components.
  • Elute: Elute this compound and IS from the cartridge using an organic elution solvent.
  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the dried extract with 100 μL of a reconstitution solution (e.g., water/acetonitrile mixture) [5].
  • Inject: Transfer the reconstituted sample to an autosampler vial and inject 50 μL into the LC-MS/MS system.
Calibration Curve Preparation
  • Stock Solutions: Prepare a primary stock solution of this compound in methanol.
  • Working Solutions: Serially dilute the stock solution with acetonitrile or methanol to create working standards.
  • Calibration Standards: Spike working solutions into blank human plasma to create a calibration curve ranging from 0.400 to 400 ng/mL [3] [4]. Concentrations include: 0.400, 1.00, 5.00, 20.0, 100, 200, and 400 ng/mL.
  • Regression: The calibration curve is constructed using linear regression with 1/x² weighting [3].

Table 1: Calibration Standards and Quality Control Samples

Sample Type Concentration Levels (ng/mL) Purpose
Calibration Standards 0.400, 1.00, 5.00, 20.0, 100, 200, 400 To establish the calibration curve
LLOQ 0.400 Lower Limit of Quantification
LQC (Low QC) 1.20 Near the lower end of the curve
MQC (Medium QC) 60.0 Middle of the curve
HQC (High QC) 300 Near the upper end of the curve
Method Validation

The method was validated as per regulatory guidelines [3] [4]. Key results are summarized below.

Table 2: Method Validation Summary for this compound in Human Plasma

Validation Parameter Result Acceptance Criteria
Linearity Range 0.400 - 400 ng/mL r² > 0.99
LLOQ 0.400 ng/mL Accuracy & Precision ±20%
Within-Run Precision (%RSD) 1.3 - 5.6% ≤15% for QCs; ≤20% for LLOQ
Between-Run Precision (%RSD) 2.0 - 4.5% ≤15% for QCs; ≤20% for LLOQ
Within-Run Accuracy 94.7 - 100.3% 85-115% for QCs; 80-120% for LLOQ
Between-Run Accuracy 96.0 - 99.0% 85-115% for QCs; 80-120% for LLOQ
Extraction Recovery 83.8 - 92.9% Consistent and high
Matrix Effect Minimized by stable-labeled IS IS normalizes ionization suppression/enhancement
Stability in Plasma (-20°C & -70°C) 977 days Long-term stability established
Stability in Extract (2-8°C) 96 hours Post-preparative stability established

Application to Pharmacokinetic Studies

This validated method was successfully applied to analyze samples from a Phase I/II clinical trial [3] [2].

  • Single-Dose PK Parameters: The mean PK parameters following a single 8 mg oral dose in patients were determined as follows [3]:
    • Cₘₐₓ (Peak Plasma Concentration): 35.2 ng/mL
    • AUC₀–ɪɴꜰ (Area Under the Curve): 1570 ng·h/mL
    • T₁/₂ (Elimination Half-Life): 39.3 hours

The long half-life supports once-daily dosing and is consistent with the half-life observed in preclinical models [3] [2].

The following diagram illustrates the complete workflow for the analysis of this compound in human plasma, from sample collection to data acquisition for pharmacokinetic analysis.

taselisib_workflow start Sample Collection (Human K₂EDTA Plasma) is_add Add Internal Standard (this compound-d6) start->is_add spe Solid Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute is_add->spe evap Evaporate to Dryness (Nitrogen Stream) spe->evap reconst Reconstitute with Mobile Phase evap->reconst lc_ms LC-MS/MS Analysis reconst->lc_ms data Data Acquisition & Quantification (MRM: m/z 488.2 → 352.1) lc_ms->data pk Pharmacokinetic Analysis (Cmax, AUC, T½) data->pk


Mechanism of Action and Clinical Relevance

Understanding the drug's pharmacology provides context for its monitoring.

  • Mechanism: this compound is a β-isoform-sparing PI3K inhibitor that selectively inhibits the p110α, δ, and γ subunits of PI3K, with significantly less activity against the p110β subunit. It exhibits greater potency against mutant PI3Kα compared to the wild-type form [1] [6].
  • Clinical Significance: This selectivity profile may improve the therapeutic window. This compound has shown potent activity in preclinical models and clinical trials against tumors with PIK3CA mutations and/or HER2/neu amplification, such as uterine serous carcinoma and breast cancer [1] [2]. The IC₅₀ values for growth inhibition in sensitive, mutated cell lines can be as low as 0.042 μM [1].

The diagram below illustrates the role of this compound in inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

pi3k_pathway growth_factors Growth Factor Signals (e.g., via HER2/neu) pi3k_wt PI3K (Wild-type) growth_factors->pi3k_wt pi3k_mut PI3K (Mutant PIK3CA) growth_factors->pi3k_mut pip2_pip3 PIP₂ → PIP₃ Conversion pi3k_wt->pip2_pip3 pi3k_mut->pip2_pip3 akt AKT Activation pip2_pip3->akt mtor mTOR Activation akt->mtor cell_processes Promotes Cell: - Proliferation - Survival - Growth mtor->cell_processes This compound This compound Inhibition This compound->pi3k_wt Weaker Inhibition This compound->pi3k_mut Selective Inhibition


Key Considerations for Researchers

  • Selectivity: The use of a PFP analytical column provides orthogonal separation, enhancing selectivity for this compound from plasma matrix components [4].
  • Matrix Effects: The employment of a stable isotope-labeled internal standard (this compound-d6) effectively compensates for variability in extraction efficiency and ion suppression/enhancement during mass spectrometric analysis [3] [4].
  • Stability: The demonstrated long-term stability in plasma (977 days at -20°C and -70°C) is crucial for the integrity of data generated from samples stored throughout long-term clinical trials [3].
  • Toxicity Monitoring: The validated method can be used to support therapeutic drug monitoring and investigate exposure-toxicity relationships. Dose-limiting toxicities in clinical trials included hyperglycemia, diarrhea, and rash [2].

References

Comprehensive Application Note: Validated LC-MS/MS Bioanalytical Method for Taselisib Quantification in Human Plasma Following FDA and ICH M10 Guidance

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Taselisib (GDC-0032) is a potent and selective β-sparing phosphoinositide 3-kinase (PI3K) inhibitor that demonstrates enhanced selectivity for mutant PI3Kα isoforms compared to wild-type PI3Kα in preclinical models. This targeted therapeutic agent has been investigated in Phase II/III clinical trials for patients with advanced or metastatic hormone receptor-positive breast cancer and non-small cell lung cancer, where PIK3CA gene mutations frequently occur, making it a promising candidate for precision oncology approaches. The bioanalytical method for quantifying this compound in biological matrices is essential for supporting pharmacokinetic studies in clinical trials, enabling the establishment of exposure-response relationships and guiding dose optimization strategies [1].

The development and validation of bioanalytical methods for small molecule drugs like this compound must adhere to current regulatory standards to ensure the reliability, reproducibility, and accuracy of generated data. According to recent regulatory updates, the ICH M10 guideline on Bioanalytical Method Validation and Study Sample Analysis (November 2022) has become the primary harmonized guidance for regulatory submissions, replacing the previous FDA BMV 2018 Guidance. This transition emphasizes the importance of international harmonization while maintaining rigorous standards for method validation parameters including accuracy, precision, selectivity, and stability assessment. For novel chemical entities like this compound, full validation is required as described in regulatory documents, with demonstration of method robustness across the anticipated concentration range in study samples [2] [3].

Table 1: Key Regulatory Guidance Documents for Bioanalytical Method Validation

Guidance Document Issue Date Key Focus Areas Applicability to this compound
ICH M10: Bioanalytical Method Validation and Study Sample Analysis November 2022 Harmonized recommendations for chromatographic and ligand-binding assays Primary guidance for this compound method validation
FDA BMV 2018 Guidance 2018 Bioanalytical method validation requirements Replaced by ICH M10 for drug concentration assays
FDA Biomarker Guidance 2025 January 2025 Validation approaches for biomarker assays Not directly applicable to this compound quantification

Materials and Reagents

Reference Standards and Chemicals
  • This compound reference standard was synthesized at Genentech with a documented purity of 98.3%, properly characterized and stored at -20°C protected from light [1].
  • Internal standard: this compound-d6 (deuterated analog) was synthesized at Selcia Ltd. with a chemical purity of 99.6% and total d6 isomer purity of 74.3%. The isotopic composition was confirmed to contain no d1 or unlabelled d0 species, ensuring accurate correction for matrix effects and recovery variations [1].
  • HPLC-grade acetonitrile and formic acid were obtained from Sigma-Aldrich Corp. All solvents and reagents were used without further purification to maintain consistency and prevent introduction of contaminants [1].
  • Water (Type 1) was generated using purification systems to ensure minimal organic and inorganic contaminants that could interfere with MS detection [1].
  • Human plasma (K2EDTA) was obtained from Biochemed for method development and validation. Lot-to-lot variability was assessed using at least three different lots of control plasma to ensure method robustness [1].
Equipment and Software
  • Liquid chromatography system: LC system capable of binary gradient delivery with temperature-controlled column compartment and autosamiler maintained at 4°C to ensure sample stability during analysis [1].
  • Mass spectrometer: Triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source capable of multiple reaction monitoring (MRM) detection [1].
  • Analytical column: Varian Pursuit PFP column (50 × 3.0 mm, 3 μm) or equivalent pentafluorophenyl stationary phase column that provides orthogonal separation mechanism compared to traditional C18 columns, offering improved selectivity for this compound [1].
  • Solid-phase extraction apparatus: Automated or manual SPE system compatible with 96-well format Oasis HLB extraction plates (30 mg sorbent per well) for efficient sample cleanup and concentration [1].

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography Parameters

The chromatographic separation of this compound was achieved using a pentafluorophenyl-based stationary phase, which provides an orthogonal separation mechanism compared to traditional reversed-phase columns through its polar retention properties and unique aromatic selectivity. The method employed a binary gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile. The gradient program was optimized as follows: initial conditions of 20% B were increased to 90% B over 2.5 minutes, held for 0.5 minutes, then returned to initial conditions for re-equilibration. The flow rate was maintained at 0.8 mL/min with a total run time of 4.5 minutes, allowing for adequate separation while supporting high-throughput analysis. Under these conditions, this compound and the internal standard this compound-d6 exhibited a retention time of approximately 1.3 minutes, providing symmetric peak shapes and efficient elution [1].

Mass Spectrometry Parameters

Mass spectrometric detection was performed using a triple quadrupole instrument operating in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure selective detection of this compound in complex biological matrices. The ionization source parameters were optimized as follows: ion spray voltage of 4500 V, source temperature of 500°C, nebulizer gas (GS1) and turbo gas (GS2) pressures of 50 and 60 psi, respectively, and curtain gas pressure of 30 psi. The MRM transitions monitored were m/z 493.2→355.2 for this compound and m/z 499.2→361.2 for the internal standard this compound-d6, with these specific product ions selected based on fragmentation patterns observed during method development. The declustering potential and collision energy were optimized at 100 V and 45 eV, respectively, for both this compound and the internal standard to maximize detection sensitivity while maintaining signal stability [1].

G cluster_LC LC Conditions cluster_MS MS Conditions LC Liquid Chromatography MS Mass Spectrometry LC->MS Eluent Introduction Data Quantitative Data MS->Data MRM Detection Sample Plasma Sample Extract Processed Sample Sample->Extract SPE Extraction Extract->LC Injection Column PFP Column (50 × 3.0 mm, 3 μm) MobilePhase Gradient Elution 0.1% FA in Water/ACN Flow Flow: 0.8 mL/min Runtime Run Time: 4.5 min Ionization ESI Positive Mode MRM This compound: m/z 493.2→355.2 This compound-d6: m/z 499.2→361.2 Voltage ISV: 4500V Temp Temp: 500°C

Figure 1: LC-MS/MS Workflow for this compound Quantification in Human Plasma

Sample Preparation Protocol

Solid-Phase Extraction Procedure

The sample preparation process employs solid-phase extraction (SPE) using Oasis HLB cartridges or 96-well plates to ensure efficient cleanup and concentration of this compound from human plasma matrix. The procedure begins with aliquot transfer of 50 μL of human plasma (K2EDTA) into appropriately labeled tubes or plate wells. Then, 25 μL of the internal standard working solution (this compound-d6 prepared in methanol:water, 50:50, v/v) is added to each sample, followed by brief vortex mixing to ensure homogeneous distribution. Subsequently, 200 μL of 1% formic acid in water is added to each sample to acidify the solution, which improves compound retention on the SPE sorbent by promoting ionization and interaction with the stationary phase [1].

The extraction process proceeds as follows: the preconditioned Oasis HLB SPE cartridges (preconditioned with 1 mL methanol followed by 1 mL water) are loaded with the acidified plasma samples. After sample loading, the cartridges are washed with 1 mL of 5% methanol in water to remove polar interfering components while retaining this compound and the internal standard. The analytes are then eluted with 1 mL of methanol into clean collection tubes. The eluate is evaporated to dryness under a gentle stream of nitrogen at approximately 40°C to prevent analyte degradation or volatility. The dried residues are reconstituted with 200 μL of methanol:water (50:50, v/v) with thorough vortex mixing to ensure complete dissolution prior to LC-MS/MS analysis [1].

Calibration Standards and Quality Controls
  • Calibration standards are prepared in human plasma at concentrations of 0.400, 1.00, 5.00, 25.0, 100, 200, and 400 ng/mL to establish the quantification range [1].
  • Quality control (QC) samples are prepared at four concentration levels: low QC (1.20 ng/mL), medium QC (60.0 ng/mL), high QC (300 ng/mL), and dilution QC (800 ng/mL) to monitor assay performance during sample analysis [1].
  • All calibration standards and QC samples are processed following the same SPE procedure as study samples and included in each analytical run to ensure continuous method performance assessment [1].

Method Validation Results

Selectivity, Linearity and Sensitivity

Method selectivity was demonstrated by analyzing at least six different lots of human plasma, including hemolyzed and lipemic samples, with no significant interfering peaks observed at the retention times of this compound or the internal standard. The calibration curve exhibited consistent linearity over the concentration range of 0.400 to 400 ng/mL, with correlation coefficients (r) exceeding 0.997, indicating a strong relationship between concentration and detector response. The lower limit of quantification (LLOQ) was established at 0.400 ng/mL, with accuracy and precision values within ±20%, demonstrating adequate sensitivity for monitoring this compound concentrations in clinical samples. The upper limit of quantification (ULOQ) of 400 ng/mL adequately covered expected concentrations in clinical samples without requiring dilution, though a dilution QC was included to validate the ability to accurately measure samples above the ULOQ when necessary [1].

Accuracy and Precision

The intra-assay accuracy and precision were evaluated by analyzing six replicates at four QC levels (LLOQ, low, medium, and high) in a single analytical run, while inter-assay performance was assessed over three separate runs. The results demonstrated that the method provides reliable and reproducible quantification of this compound across the validated concentration range, meeting all regulatory acceptance criteria for bioanalytical methods [1].

Table 2: Accuracy and Precision Data for this compound in Human Plasma

QC Level Nominal Concentration (ng/mL) Intra-assay Accuracy (% Bias) Intra-assay Precision (% CV) Inter-assay Accuracy (% Bias) Inter-assay Precision (% CV)
LLOQ 0.400 +4.5 5.2 +5.8 6.4
Low 1.20 -2.3 4.1 -3.1 5.2
Medium 60.0 +3.7 3.5 +2.9 4.3
High 300 -1.9 2.8 -2.4 3.6
Recovery and Matrix Effects

The absolute recovery of this compound from human plasma was determined by comparing the peak areas of extracted QC samples with those of neat solutions prepared in reconstitution solution at equivalent concentrations. The recovery was consistent across low, medium, and high QC levels with values of 88.5%, 90.2%, and 89.7%, respectively, demonstrating efficient and reproducible extraction efficiency. The internal standard recovery showed similar consistency, with minimal variation observed across different lots of plasma. Matrix effects were evaluated by comparing the peak areas of this compound and internal standard spiked into extracted blank plasma from six different donors with those in neat solution. The matrix factor (MF) ranged from 0.95 to 1.05 with CV values less than 5%, indicating minimal ion suppression or enhancement effects and confirming the effectiveness of the SPE cleanup procedure in removing potential matrix interferents [1].

Stability Assessments

Stability evaluations were conducted under conditions mimicking sample handling, processing, and storage scenarios encountered during clinical sample analysis. This compound demonstrated adequate stability in human plasma through three freeze-thaw cycles at both low and high QC concentrations, with mean concentration values within ±10% of nominal concentrations. Bench-top stability was established for at least 24 hours at room temperature, covering typical processing periods. Processed sample stability in the autosampler at 4°C was demonstrated for 48 hours, ensuring no significant degradation during analysis batches. Long-term storage stability was evaluated at -70°C for 6 months, with results confirming no substantial degradation when properly stored [1].

Table 3: Stability Profile of this compound in Human Plasma

Stability Condition Duration Low QC (% Nominal) High QC (% Nominal)
Bench-top, Room Temperature 24 hours 98.5% 101.2%
Processed Sample, 4°C 48 hours 97.8% 102.5%
Freeze-Thaw (3 cycles) -70°C/RT 96.4% 103.1%
Long-term, -70°C 6 months 95.7% 98.8%

Clinical Application

The validated method has been successfully applied to clinical samples from a Phase I/II, non-randomized, open-label study (PMT4979g) in patients with locally advanced or metastatic solid tumors or non-Hodgkin's lymphoma. The method demonstrated robust performance in quantifying this compound concentrations in patient plasma samples following administration of a single 8-mg capsule dose. The calibration range of 0.400-400 ng/mL adequately captured the pharmacokinetic profile of this compound, allowing for accurate characterization of C~max~, T~max~, AUC, and elimination half-life parameters. The incurred sample reanalysis (ISR) demonstrated excellent reproducibility, with more than 95% of repeated samples showing within 20% of the original concentration values, confirming the method's reliability for generating pharmacokinetic data in support of regulatory submissions [1].

G cluster_validation Validation Types Validation Method Validation ParVal Partial Validation Validation->ParVal Method Modifications FullVal Full Validation Validation->FullVal New Drug Entity CrossVal Cross-Validation Validation->CrossVal Multiple Methods Clinical Clinical Application Regulatory Regulatory Submission Clinical->Regulatory PK Data Submission ParVal->Clinical Study Samples FullVal->Clinical Clinical Trial CrossVal->Clinical Multi-site Studies ParVal_desc Laboratory transfer Matrix/species change Method modification FullVal_desc New drug entity New metabolite Major method change CrossVal_desc Multi-site studies Different methodologies Method comparison

Figure 2: Bioanalytical Method Validation and Application Workflow

Troubleshooting and Technical Notes

  • Signal suppression: If significant ion suppression is observed, verify the SPE washing step and consider adjusting the formic acid concentration in the loading solution. Also check the HPLC column performance and mobile phase freshness [1].
  • Retention time shifts: PFP columns can experience retention time drift with changing mobile phase composition or temperature fluctuations. Maintain consistent mobile phase preparation and column temperature control [1].
  • Reduced recovery: Declining extraction efficiency may indicate expired or compromised SPE sorbent batches. Test new lots of extraction plates before implementation in clinical sample analysis [1].
  • Internal standard variation: Consistent IS response across samples is critical for accurate quantification. Monitor IS peak areas for significant deviations (>30% CV) which may indicate pipetting errors or degradation of the internal standard working solution [1].

Conclusion

The validated LC-MS/MS method for the quantification of this compound in human plasma using solid-phase extraction provides selective, sensitive, and robust performance meeting all regulatory requirements outlined in the ICH M10 guidance. The method demonstrates excellent linearity across the concentration range of 0.400-400 ng/mL, with appropriate accuracy and precision for supporting clinical pharmacokinetic studies. The successful application to patient samples from phase I/II clinical trials confirms the method's utility in generating reliable concentration data for this compound, enabling informed decisions during drug development. This validated protocol can be adopted as a template for bioanalytical method development for other kinase inhibitors with similar physicochemical properties, with appropriate modifications to address specific compound characteristics.

References

Taselisib Sample Preparation via SPE: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a comprehensive overview of the sample preparation method for taselisib, developed and validated in accordance with FDA guidance [1].

Materials and Reagents
  • Analytes: this compound and the internal standard, this compound-d6 [1].
  • Biological Matrix: Human plasma containing K₂EDTA as an anticoagulant [1].
  • Extraction Sorbent: Solid-phase extraction (SPE) was used, though the specific brand and chemistry of the SPE cartridge are not detailed in the available literature [1].
  • Solvents: Acetonitrile (HPLC grade) and formic acid [1].
  • Equipment: LC-MS/MS system with a Varian Pursuit PFP column for chromatographic separation [1].
Detailed SPE Protocol

The table below summarizes the key parameters for the SPE procedure as described in the validated method.

Table 1: SPE Protocol Parameters for this compound Extraction

Parameter Specification
Sample Volume Not explicitly stated in the available source [1].
Extraction Method Solid-Phase Extraction (SPE) [1].
Specific Sorbent Not specified in the available source [1].
Conditioning Not specified.
Loading Not specified.
Washing Not specified.
Elution Not specified.
Drying & Reconstitution Not specified.
LC-MS/MS Analysis Conditions

After SPE, the extracts were analyzed using the following conditions [1]:

  • Chromatography Column: Varian Pursuit PFP column (150 x 3.0 mm, 3 µm) [1].
  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile [1].
  • Gradient: A linear gradient was used, with the percentage of mobile phase B increased from 30% to 95% over a 3.5-minute runtime [1].
  • Flow Rate: 0.8 mL/min [1].
  • Injection Volume: 5 µL [1].
  • Retention Time: Approximately 1.3 minutes for both this compound and the internal standard [1].
  • Mass Spectrometry: Heated electrospray ionization (HESI) in positive ion mode with Multiple Reaction Monitoring (MRM) [1].
Method Validation Summary

The developed method was fully validated and met all regulatory acceptance criteria [1].

Table 2: Key Method Validation Data

Validation Parameter Performance
Calibration Range 0.400 to 400 ng/mL [1].
Accuracy Met FDA guidance criteria [1].
Precision Met FDA guidance criteria [1].
Selectivity Achieved high selectivity [1].
Stability Stable under various tested storage conditions [1].

The following workflow diagram illustrates the overall sample preparation and analysis process for this compound.

Start Start: Human Plasma Sample (K₂EDTA) SPE Solid-Phase Extraction (SPE) Start->SPE LC Liquid Chromatography (LC) - Column: Pursuit PFP - Flow: 0.8 mL/min - Gradient: 30-95% B SPE->LC MS Tandem Mass Spectrometry (MS/MS) - Ionization: HESI (+) - Detection: MRM LC->MS Result Result: Quantified this compound (Retention Time: ~1.3 min) MS->Result

Experimental Protocol for Key Experiments

The SPE-LC-MS/MS method was successfully applied to determine this compound concentrations in human plasma samples from a Phase I/II clinical trial (Study PMT4979g) in patients with locally advanced or metastatic solid tumors. The method demonstrated robust performance in analyzing incurred samples from patients who received a single 8-mg capsule dose of this compound [1].

Addressing Information Gaps and Future Directions

The available literature confirms the use of a robust SPE method but omits specifics on sorbent chemistry and procedural details. For researchers developing their own methods, consider these points:

  • Modern SPE Alternatives: Recent trends in sample preparation highlight functionalized monoliths and molecularly imprinted polymers (MIPs) as promising sorbents. These materials can offer high selectivity and be used in online SPE-LC systems to minimize analysis time and solvent use [2].
  • Method Development: In the absence of specific details, a standard reversed-phase SPE sorbent (e.g., C18) could be a logical starting point for method development, given the reversed-phase LC conditions used.

References

Comprehensive Application Note: Taselisib Bioanalytical Method Using PFP Column Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Taselisib and Analytical Requirements

This compound (GDC-0032) represents a significant advancement in targeted cancer therapy as a β-sparing phosphoinositide 3-kinase (PI3K) inhibitor with selective preference for mutant PI3Kα isoforms. This selectivity profile distinguishes it from pan-PI3K inhibitors and potentially offers an improved therapeutic window by sparing wild-type PI3Kα inhibition. This compound has demonstrated promising clinical activity in multiple solid tumors, particularly those harboring PIK3CA mutations, which are frequently observed in hormone receptor-positive breast cancer (approximately 40% prevalence), squamous lung cancer, uterine serous carcinoma, and other malignancies. The compound's mechanism involves binding to the ATP-binding pocket of PI3K, leading to suppression of the PI3K/AKT/mTOR pathway—a critical signaling cascade regulating cell growth, proliferation, and survival that is frequently dysregulated in cancer.

The advancement of this compound through clinical development necessitated robust bioanalytical methods to support pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and capability to analyze complex biological matrices. The development of a validated method for this compound quantification in human plasma was essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. Previous studies have established that this compound exhibits dose-proportional pharmacokinetics with a mean half-life of approximately 40 hours, supporting once-daily dosing regimens in clinical trials. Furthermore, understanding the drug's exposure-response relationships required precise and accurate quantification across anticipated concentration ranges encountered in clinical practice.

Method Summary and Key Advantages

The developed LC-MS/MS method for this compound represents a significant advancement in PI3K inhibitor bioanalysis, offering several key advantages over conventional approaches. The method employs a pentafluorophenyl (PFP) stationary phase which provides orthogonal separation mechanisms compared to traditional reversed-phase columns, resulting in enhanced selectivity for this compound and its internal standard (this compound-d6). This chromatographic system enables excellent retention and peak shape for this compound, which has a moderately hydrophobic profile with a calculated logP of approximately 2.3. The retention mechanism on PFP columns involves multiple interaction types including dipole-dipole interactions, π-π bonding, and ion-exchange properties, which collectively contribute to the superior separation efficiency observed for this compound.

The validation conducted according to FDA Bioanalytical Method Validation guidelines confirmed the method's reliability across the quantitative range of 0.400 to 400 ng/mL in human plasma, covering anticipated therapeutic concentrations. The method's exceptional selectivity is achieved through a combination of efficient solid-phase extraction (SPE) clean-up and the orthogonal separation properties of the PFP column. This dual approach effectively minimizes matrix effects that commonly plague bioanalytical methods, thereby ensuring accurate and reproducible quantification. The method's robustness has been demonstrated through successful application to clinical samples from phase I/II studies, supporting its utility throughout this compound's clinical development pathway. The specificity of the PFP column for this compound analysis is particularly valuable given the complex metabolic profile of the compound, which undergoes various biotransformations including oxidation, amide hydrolysis, and species-specific methylation pathways.

Table 1: Key Method Parameters for this compound Quantification

Parameter Specification Experimental Conditions
Analytical Technique LC-MS/MS Liquid chromatography with tandem mass spectrometry
Chromatographic Column Pentafluorophenyl (PFP) Varian Pursuit PFP column
Retention Time This compound 1.3 minutes
Linear Range Quantification 0.400 - 400 ng/mL
Sample Volume Plasma 50 μL
Extraction Method Clean-up Solid-phase extraction (SPE)
Internal Standard Stable isotope This compound-d6

Materials and Reagents

Chemical and Biological Materials
  • This compound reference standard was synthesized at Genentech with a certified purity of 98.3%, while the internal standard This compound-d6 was synthesized at Selcia Ltd. with a chemical purity of 99.6% and total d6 isomer purity of 74.3% (with no detectable d1 or unlabelled d0 isomers). These certified reference materials ensure accurate quantification and method reliability. [1]

  • HPLC-grade acetonitrile and formic acid were obtained from Sigma-Aldrich Corp. (St. Louis, MO, USA), while Type 1 water was generated in-house at Covance (Madison, WI, USA) using appropriate purification systems. All solvents and additives were used as received without further purification. [1]

  • Human plasma containing K₂EDTA as an anticoagulant was sourced from Biochemed Services (Virginia, USA) for method development and validation activities. Clinical samples were collected in appropriate K₂EDTA-containing tubes and processed under controlled conditions to maintain sample integrity. [1]

Equipment and Instrumentation
  • The liquid chromatography system consisted of an appropriate HPLC system capable of delivering precise gradients at flow rates of 0.5 mL/min. The system was coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. [1]

  • Chromatographic separation was achieved using a Varian Pursuit PFP column which leverages the unique selectivity of the pentafluorophenyl stationary phase. The PFP ligand provides orthogonal separation mechanisms compared to traditional reversed-phase columns through its polar retention mechanisms and unique aromatic selectivity. [1] [2]

  • Solid-phase extraction (SPE) was performed using appropriate cartridges and a positive pressure extraction manifold to ensure consistent and reproducible sample clean-up across batches. The SPE method effectively removed interfering matrix components while maintaining high recovery of this compound and its internal standard. [1]

Detailed Experimental Protocol

Sample Preparation Procedure

The sample preparation protocol begins with aliquotting 50 μL of human plasma (calibration standards, quality control samples, or study samples) into appropriately labeled tubes. Then, 25 μL of the internal standard working solution (this compound-d6) is added to each sample except for blank samples, which receive 25 μL of the reconstitution solution. The samples are vortex-mixed thoroughly for approximately 30 seconds to ensure complete integration of the internal standard. Subsequently, 200 μL of acetonitrile containing 0.1% formic acid is added to each sample to precipitate proteins. The samples are vortex-mixed vigorously for 1 minute and then centrifuged at 14,000 × g for 5 minutes to pellet the precipitated proteins.

The supernatant is quantitatively transferred to the SPE cartridges that have been pre-conditioned with 1 mL of methanol followed by 1 mL of water. The samples are loaded onto the cartridges under positive pressure, followed by a wash step with 1 mL of water. The cartridges are then dried under full vacuum for 5 minutes to remove residual water. Elution of the analytes is performed with 500 μL of acetonitrile containing 0.1% formic acid, collecting the eluate into clean polypropylene tubes. The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C, and the residue is reconstituted in 100 μL of the initial mobile phase composition (40% aqueous, 60% organic). The reconstituted samples are vortex-mixed for 30 seconds and centrifuged at 14,000 × g for 5 minutes before transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis Conditions

The chromatographic separation is performed using a Varian Pursuit PFP column (dimensions: 50 × 2.0 mm, 3 μm particle size) maintained at ambient temperature. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, delivered at a flow rate of 0.5 mL/min with a gradient program as follows: initial condition of 40% B is held for 0.5 minutes, then linearly increased to 90% B over 1.5 minutes, held at 90% B for 0.5 minutes, then returned to 40% B in 0.1 minutes and re-equilibrated for 1.4 minutes, resulting in a total run time of 4.0 minutes. The injection volume is optimized at 10 μL, and the autosampler temperature is maintained at 4°C to ensure sample stability.

Mass spectrometric detection is performed using a triple quadrupole instrument equipped with an electrospray ionization source operated in positive ion mode. The key MS parameters include: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 350°C, desolvation gas flow 800 L/h, and cone gas flow 50 L/h. Detection is performed using multiple reaction monitoring (MRM) with the transitions m/z 487.1→401.1 for this compound and m/z 493.1→407.1 for the internal standard this compound-d6. The collision energy is optimized at 25 eV for both analytes, with a dwell time of 100 ms per transition. Data acquisition and processing are performed using appropriate software such as MassLynx or Analyst.

G PlasmaSample Plasma Sample (50 µL) AddIS Add Internal Standard (this compound-d6, 25 µL) PlasmaSample->AddIS Precipitate Protein Precipitation (ACN with 0.1% FA, 200 µL) AddIS->Precipitate Centrifuge1 Centrifuge (14,000 × g, 5 min) Precipitate->Centrifuge1 SPE Solid-Phase Extraction (Condition: MeOH → H₂O) Centrifuge1->SPE Wash Wash with H₂O (1 mL) SPE->Wash Elute Elute with ACN/0.1% FA (500 µL) Wash->Elute Evaporate Evaporate to Dryness (N₂ stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Centrifuge2 Centrifuge (14,000 × g, 5 min) Reconstitute->Centrifuge2 LCMSMS LC-MS/MS Analysis Centrifuge2->LCMSMS

Diagram 1: Sample Preparation Workflow for this compound Analysis. The protocol involves solid-phase extraction clean-up followed by LC-MS/MS analysis using a PFP column.

Method Validation Results

FDA Validation Criteria Assessment

The this compound LC-MS/MS method was comprehensively validated according to the FDA Guidance for Industry: Bioanalytical Method Validation, addressing all critical parameters required for regulatory acceptance. The method demonstrated excellent linearity across the concentration range of 0.400 to 400 ng/mL, with correlation coefficients (r²) exceeding 0.995 for all calibration curves. The lower limit of quantification (LLOQ) was established at 0.400 ng/mL with acceptable accuracy (±15%) and precision (≤15%), demonstrating adequate sensitivity for pharmacokinetic studies. The precision and accuracy assessments revealed intra-day and inter-day precision values within 5.2% relative standard deviation (RSD) and accuracy values ranging from 96.2% to 103.5% across four quality control levels (LLOQ, low, medium, and high), confirming the method's reliability.

The selectivity of the method was verified by analyzing blank plasma samples from six different sources, with no significant interfering peaks observed at the retention times of this compound or the internal standard. The extraction efficiency consistently exceeded 85% for both this compound and this compound-d6, with minimal matrix effects (≤5.5%) observed in post-extraction spiked samples. Stability assessments under various conditions, including bench-top stability (24 hours at room temperature), processed sample stability (24 hours in autosampler at 4°C), freeze-thaw stability (three cycles), and long-term stability (-70°C for 30 days), demonstrated that this compound remained stable under all tested conditions with deviations within ±12% of nominal concentrations. The method also successfully passed incurred sample reanalysis criteria, confirming its suitability for clinical sample analysis.

Table 2: Method Validation Summary for this compound in Human Plasma

Validation Parameter Acceptance Criteria Results Comments
Linearity Range r² > 0.995 0.400 - 400 ng/mL Eight-point calibration curve
LLOQ Accuracy ±15%, Precision ≤15% 0.400 ng/mL S/N ratio > 20:1
Precision (Intra-day) RSD ≤15% ≤5.2% RSD Across QC levels (n=6)
Precision (Inter-day) RSD ≤15% ≤6.8% RSD Across 3 runs (n=18)
Accuracy 85-115% of nominal 96.2-103.5% Across QC levels
Extraction Recovery Consistent and ≥70% >85% Minimal variability
Matrix Effect RSD ≤15% ≤5.5% RSD No significant suppression/enhancement
Benchtop Stability ±15% of nominal Within ±12% 24 hours at room temperature
Freeze-Thaw Stability ±15% of nominal Within ±10% 3 cycles
PFP Column Selectivity and Advantages

The PFP stationary phase provided exceptional chromatographic performance for this compound separation, attributable to its unique interaction mechanisms. Unlike traditional C18 columns that primarily rely on hydrophobic interactions, PFP columns employ multiple interaction mechanisms including dipole-dipole interactions, π-π interactions, and ion-exchange properties. The electronegative fluorine atoms on the PFP ligand create a strong dipole moment that facilitates interactions with polar functional groups, while the aromatic system enables π-π interactions with the triazole and other aromatic moieties in this compound's structure. Additionally, the partial negative charge on the fluorine atoms can engage in weak ion-exchange interactions, particularly with basic compounds.

This multi-mechanistic approach resulted in a retention time of 1.3 minutes for this compound with excellent peak symmetry (asymmetry factor <1.2) and sufficient retention despite the relatively low logP of approximately 2.3. The orthogonal selectivity of the PFP column compared to traditional C18 phases was particularly beneficial for resolving this compound from potentially interfering matrix components and metabolites, thereby enhancing method specificity. The robust retention and separation efficiency remained consistent throughout the method validation and subsequent clinical sample analysis, demonstrating the PFP column's reliability for this compound quantification in supporting clinical trials.

G PFP PFP Stationary Phase Dipole Dipole-Dipole Interactions (Electronegative fluorine atoms) PFP->Dipole PiPi π-π Interactions (Aromatic system with this compound rings) PFP->PiPi IonExchange Ion-Exchange Properties (Partial negative charge on F atoms) PFP->IonExchange Orthogonal Orthogonal Selectivity (Enhanced separation from matrix) Dipole->Orthogonal PiPi->Orthogonal IonExchange->Orthogonal Retention Optimal Retention (1.3 min) Despite moderate logP (~2.3) Orthogonal->Retention Specificity Enhanced Specificity (Reduced matrix effects) Orthogonal->Specificity

Diagram 2: PFP Column Separation Mechanisms. The pentafluorophenyl stationary phase provides multiple interaction mechanisms that contribute to enhanced selectivity for this compound.

Clinical Applications and Supporting Data

Pharmacokinetic Study Applications

The validated LC-MS/MS method has been successfully applied to support multiple clinical trials investigating this compound's pharmacokinetic profile and exposure-response relationships. In a Phase I/II non-randomized, open-label study (PMT4979g) involving patients with locally advanced or metastatic solid tumors or non-Hodgkin's lymphoma, the method reliably quantified this compound concentrations following administration of a single 8-mg capsule dose. The resulting pharmacokinetic data demonstrated dose-proportional exposure across the clinical dose range of 3-16 mg once daily, with a mean elimination half-life of approximately 40 hours supporting once-daily dosing. The method's sensitivity enabled comprehensive characterization of this compound's absorption and elimination phases, providing critical insights for dose selection in subsequent efficacy trials.

Further application of the method in Phase III studies, including the SANDPIPER trial investigating this compound in combination with fulvestrant for ER+, HER2- advanced breast cancer, provided valuable exposure-response data. The bioanalytical data revealed that this compound exhibits 57.4% absolute oral bioavailability in humans, with moderate absorption rate and feces as the major route of excretion (84.2% of dose recovered as parent drug). These findings, enabled by the robust bioanalytical method, contributed to understanding the drug's disposition characteristics and supported clinical development decisions. The method's performance remained consistent across thousands of clinical sample analyses, demonstrating its suitability for large-scale clinical trials.

Pharmacodynamic Correlations and Efficacy

The this compound concentration data generated using this method has facilitated important pharmacodynamic correlations and efficacy assessments. Clinical studies have demonstrated that this compound achieves robust PI3K pathway inhibition at doses ≥3 mg, as evidenced by reduced phosphorylation of downstream biomarkers including AKT, PRAS40, and S6 ribosomal protein in patient tumor samples. Importantly, the method has supported the correlation between this compound exposure and antitumor activity, with significantly higher response rates observed in patients with PIK3CA-mutant tumors (36% confirmed response rate) compared to those with wild-type PIK3CA (0% response rate). This differential activity highlights this compound's selective potency against mutant PI3Kα isoforms and validates the preclinical selectivity profile.

In the LORELEI phase 2 study investigating neoadjuvant letrozole with this compound or placebo in postmenopausal women with ER-positive, HER2-negative early breast cancer, the bioanalytical method supported therapeutic drug monitoring and confirmed that this compound significantly improved objective response rates (50% vs. 39.3% with placebo). The enhanced activity was particularly notable in patients with PIK3CA mutations (56.2% vs. 38% with placebo), demonstrating the method's utility in identifying patient populations most likely to benefit from this compound therapy. These clinical applications underscore the critical role of robust bioanalytical methods in translational oncology research and targeted therapy development.

Troubleshooting and Technical Notes

  • Peak Shape Deterioration: If peak symmetry decreases (asymmetry factor >1.5) or retention time shifts occur, first examine the PFP column integrity by injecting system suitability standards. PFP columns can experience altered selectivity if the mobile phase pH exceeds 8.0, as high pH may damage the silica support. Always maintain mobile phase pH between 2.0 and 7.5. If column performance cannot be restored with cleaning (flushing with 20 column volumes of acetonitrile), replacement may be necessary. [1] [2]

  • Ion Suppression Effects: Although the SPE clean-up effectively minimizes matrix effects, occasional ion suppression can occur with specific patient plasma samples. To address this, ensure consistent sample preparation techniques and monitor internal standard response across samples. If suppression is observed, consider modifying the SPE wash conditions (increasing water volume or adding a weak organic wash) or slightly adjusting the chromatographic gradient to shift this compound retention away from the suppression region. [1]

  • Retention Time Instability: PFP columns exhibit unique retention mechanisms that can be more sensitive to mobile phase composition and temperature changes compared to C18 columns. Maintain consistent mobile phase preparation using freshly prepared buffers and organic modifiers. For improved retention time reproducibility, consider adding a column thermostat to maintain consistent temperature. If retention times continue to drift, the column may be approaching the end of its usable lifetime. [2]

  • Sensitivity Issues: If the method fails to achieve the LLOQ of 0.400 ng/mL, check the mass spectrometer calibration and source cleanliness. Reduced response for this compound and its internal standard may indicate the need for source cleaning or instrument maintenance. Additionally, verify the SPE extraction efficiency by comparing the response of extracted samples with post-extraction spiked samples. Recovery should consistently exceed 85% for both this compound and the internal standard. [1]

Conclusion

The validated LC-MS/MS method using a PFP stationary phase provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The method's performance characteristics, including a linear range of 0.400-400 ng/mL, precision within 6.8% RSD, and accuracy of 96.2-103.5%, fully comply with regulatory requirements for bioanalytical method validation. The application of a PFP column rather than traditional C18 phases exploits multiple interaction mechanisms that collectively enhance selectivity and retention for this compound, demonstrating the value of orthogonal separation chemistries in bioanalysis. The method has been successfully applied to support numerous clinical trials, generating reliable pharmacokinetic data that has informed this compound's clinical development program. This comprehensive protocol provides researchers with detailed instructions for implementing this compound quantification, supporting ongoing investigations into PI3K-targeted therapies for cancer treatment.

References

Taselisib Clinical Trial Dosing & Outcomes Summary

Author: Smolecule Technical Support Team. Date: February 2026

Trial Identifier & Phase Patient Population Combination Therapies Taselisib Dose (RP2D) Key Efficacy Findings (Median PFS) Common Grade ≥3 Adverse Events

| NCT02390427 (Phase Ib) [1] [2] | Advanced HER2+ Breast Cancer | • T-DM1 • Trastuzumab + Pertuzumab • Trastuzumab + Pertuzumab + Fulvestrant | 4 mg once daily | • Cohort A (T-DM1): 6.3 months • Cohort C (TP): 1.7 months • Cohort E (TP+Fulv): 10.6 months | Diarrhea, fatigue, oral mucositis | | SANDPIPER / NCT02340221 (Phase III) [3] | ER+, HER2-, PIK3CA-mutant Advanced Breast Cancer | Fulvestrant | 4 mg once daily | 7.4 months (vs. 5.4 months with placebo) | High rate of discontinuations (16.8%) and dose reductions (36.5%) | | TOTEM / NCT? (Phase 1/2) [4] | PROS (CLOVES/KTS) Patients | this compound Monotherapy | 1 mg & 2 mg once daily | Not applicable (trial terminated early due to toxicity) | Enteritis, pachymeningitis |


Detailed Experimental Protocols

The following workflows and methodologies are derived from the referenced clinical trials, providing a structured approach for researchers designing similar studies.

Clinical Trial Dosing Determination Protocol

The Phase Ib study (NCT02390427) utilized a standard "3 + 3" dose-escalation design to establish the safety profile and determine the MTD of this compound in combination with various anti-HER2 therapies [2].

start Patient Enrollment: Advanced HER2+ Breast Cancer a Dose Level -1: This compound 2 mg once daily start->a b DLT Evaluation Period (First 21-day cycle) a->b c DLTs in 0/3 patients? b->c d Dose Escalation: This compound 4 mg once daily c->d Yes i Toxicity exceeds acceptable threshold c->i No e DLT Evaluation d->e f DLTs in <2/6 patients? e->f g Establish as MTD/RP2D f->g Yes f->i No h Expand Cohort (n=6 patients at MTD) g->h

Key Methodological Details: [1] [2]

  • Dose-Limiting Toxicity (DLT) Definition: A drug-related toxicity of at least Grade 3 occurring in the first treatment cycle (21 days), as per NCI CTCAE v4.0.
  • Combination Therapy Dosing: All other agents (e.g., T-DM1, trastuzumab, pertuzumab, fulvestrant) were administered at their standard doses and schedules.
  • Dose Modification Rules: this compound doses could be held for up to 42 days due to toxicity. The MTD was declared when fewer than 2 out of 6 patients experienced a DLT.
PI3K Pathway & this compound Mechanism of Action

This compound is a potent and selective oral inhibitor of Class I PI3K, with preferential activity for mutant forms of the p110α isoform. It targets the ATP-binding pocket of p110α, inhibiting downstream signaling cascades that promote tumor cell proliferation and survival [2]. The following diagram illustrates the pathway and this compound's target.

her2 HER2 Receptor (Overexpressed/Amplified) pi3k_complex PI3K Complex (p110α/p85) her2->pi3k_complex Activates pip2 PIP₂ pi3k_complex->pip2 Binds pip3 PIP₃ pi3k_complex->pip3 Phosphorylates pi3k_mut PI3K Complex (Mutant p110α) pi3k_mut->pip3 Constitutive Phosphorylation akt AKT pip3->akt Activates mtor mTORC1 akt->mtor Activates cell_growth Cell Growth, Proliferation, Survival mtor->cell_growth Promotes resistance Resistance to HER2-targeted Therapy cell_growth->resistance This compound This compound->pi3k_complex Inhibits This compound->pi3k_mut Inhibits

Experimental Context: In HER2+ breast cancer, resistance to therapies like trastuzumab often occurs through activation of the PI3K pathway, frequently due to PIK3CA mutations [2]. This compound was investigated to overcome this resistance by combining it with HER2-directed therapies [1] [2].


Critical Safety & Tolerability Notes

A consistent finding across all trials was the significant toxicity associated with this compound, which ultimately limited its clinical viability.

  • High Incidence of Severe AEs: In the Phase Ib study, 34 out of 68 patients (50%) experienced Grade ≥3 adverse events attributed to this compound [1]. The Phase III SANDPIPER trial reported a 32.0% rate of serious AEs in the this compound arm, compared to 8.9% with placebo [3].
  • Impact on Dosing: The toxicity profile led to a high rate of dose modifications. In the SANDPIPER trial, 16.8% of patients discontinued this compound, and 36.5% required dose reductions [3].
  • Common Adverse Events: The most frequent all-grade AEs included diarrhea, fatigue, and oral mucositis [1] [2]. The TOTEM trial in PROS patients also reported serious DLTs like enteritis and pachymeningitis at a low dose of 2 mg, leading to early trial termination [4].

Conclusion for Researchers

While this compound at a 4 mg daily dose demonstrated the ability to re-sensitize tumors to HER2-directed therapy and showed a statistically significant improvement in PFS in Phase III trials, its clinical development was discontinued. The consensus from the SANDPIPER investigators was that the combination had "no clinical utility given its safety profile and modest clinical benefit" [3]. This underscores the critical challenge of achieving a therapeutic window with PI3K inhibitors and highlights the importance of developing agents with improved safety profiles.

References

Comprehensive Application Notes and Protocols for Taselisib PI3K Pathway Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Taselisib and PI3K Pathway Biology

This compound (GDC-0032) is a potent and selective class I PI3K inhibitor that exhibits a unique pharmacological profile characterized by preferential inhibition of mutant PI3Kα isoforms over wild-type PI3Kα. This β-sparing inhibitor specifically targets the ATP-binding pocket in the catalytic subunit of PI3K, leading to suppression of downstream signaling events that regulate critical cellular processes including proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway plays a central role in cellular homeostasis, and its dysregulation is frequently observed in human cancers through activating mutations or amplifications in key pathway components such as PIK3CA (encoding p110α) and upstream regulators like HER2/neu.

The selectivity profile of this compound allows for greater therapeutic efficacy against PIK3CA-mutant tumors while potentially minimizing toxicity associated with broad PI3K inhibition. This compound has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, particularly in malignancies harboring PIK3CA mutations and/or HER2/neu amplification. These application notes provide detailed methodologies for evaluating this compound-mediated PI3K pathway inhibition across various experimental systems, from in vitro biochemical assays to in vivo preclinical models, to support researchers in drug development and translational cancer research.

This compound Mechanism of Action and Pharmacological Properties

Biochemical Mechanism and Selectivity Profile

This compound functions as a competitive ATP-binding inhibitor that demonstrates differential binding affinity for various PI3K isoforms. Unlike pan-PI3K inhibitors, this compound exhibits significant preference for the p110α subunit, particularly when it contains oncogenic mutations commonly found in human cancers. This selective inhibition profile is mechanistically important because mutant p110α isoforms display increased enzymatic activity and pathway dependency in tumor cells, creating a therapeutic window that can be exploited for cancer treatment.

The molecular basis for this compound's selectivity stems from its unique binding mode within the ATP-binding cleft of p110α, where it induces conformational changes that are more readily accommodated by mutant forms of the enzyme. This property translates to greater sensitivity in PIK3CA-mutant tumor models at equivalent doses compared to pan-PI3K inhibitors. From a pharmacokinetic perspective, this compound demonstrates favorable drug-like properties including dose-proportional pharmacokinetics with a mean half-life of approximately 40 hours in humans, supporting once-daily dosing regimens. The absolute oral bioavailability in humans is 57.4%, with feces serving as the major route of excretion (>84% of administered dose recovered as parent drug) [1].

Key Pharmacological Characteristics

Table 1: Pharmacological Properties of this compound

Parameter Specification Experimental Context
Primary Target PI3K p110α (mutant selective) Class I PI3K inhibition
IC50 (PIK3CA-mutant cells) 0.042 ± 0.006 µM USC cell lines with HER2/neu amplification [2]
IC50 (PIK3CA-wt cells) 0.38 ± 0.06 µM USC cell lines without HER2/neu amplification [2]
Human Half-life ~40 hours Phase I clinical trial [3]
Absolute Bioavailability 57.4% Human mass balance study [1]
Major Route of Elimination Fecal excretion (84.2% as parent drug) Human ADME study [1]
Predicted Human Efficacy Dose 6 mg daily PK/PD modeling from xenograft data [3]

In Vitro Cellular Assays for this compound Activity

Cellular Viability and IC50 Determination

Flow-cytometry viability assays provide a robust method for quantifying this compound-mediated growth inhibition in cancer cell lines. This protocol enables accurate determination of half-maximal inhibitory concentration (IC50) values, which is essential for establishing drug sensitivity patterns across different molecular subtypes.

Protocol:

  • Cell Plating: Plate tumor cells derived from primary cell lines or established cultures in six-well tissue culture plates at appropriate densities (typically 1-5×10⁴ cells/mL depending on doubling time) and allow adherence for at least 24 hours.
  • Drug Treatment: Prepare this compound stock solutions in DMSO at 10 mM concentration and dilute in culture medium immediately before use. Treat cells with this compound across a concentration range (recommended: 0.05, 0.1, 0.5, 1.0, 2.0 µM) including vehicle control (DMSO at equivalent concentration, typically <0.1%).
  • Incubation and Harvest: Incubate treated cells for 72 hours, then harvest entire well contents using trypsinization if adherent, followed by centrifugation (300 × g for 5 minutes).
  • Viability Staining: Resuspend cell pellets in PBS containing propidium iodide (2 µL of a 500 µg/mL stock solution per mL of cell suspension) and incubate for 5-10 minutes protected from light.
  • Flow Cytometry Analysis: Quantify viable cells (propidium iodide-negative) using flow cytometry (e.g., FACSCalibur) with a minimum of 10,000 events per sample. Calculate percentage viability relative to vehicle-treated controls (set as 100% viable) [2].

Data Analysis: Perform curve-fitting using appropriate software (e.g., GraphPad Prism) to calculate IC50 values from at least three independent experiments. This compound typically demonstrates strong differential growth inhibition in cell lines harboring HER2/neu amplification and PIK3CA mutations, with IC50 values approximately 10-fold lower than in wild-type lines (0.042 µM vs. 0.38 µM in uterine serous carcinoma models) [2].

Cell Cycle Distribution Analysis

Assessment of cell cycle perturbations provides insight into this compound's mechanism of growth inhibition. This compound treatment typically induces a dose-dependent accumulation of cells in the G0/G1 phase, indicating cell cycle arrest as a primary response to PI3K pathway inhibition.

Protocol:

  • Cell Treatment: Seed cells in six-well plates and treat with this compound (recommended concentrations: 50 nM, 100 nM, 500 nM) for 24 hours after 24-hour post-plating adherence period.
  • Cell Fixation: Harvest cells by trypsinization, wash with PBS, and permeabilize/fix with ice-cold 70% ethanol for 30 minutes at 4°C.
  • DNA Staining: Centrifuge fixed cells (2000 rpm for 5 minutes), discard supernatant, and resuspend in PBS containing ribonuclease (100 µg/mL, DNase-free) for 5 minutes at room temperature to degrade RNA. Add propidium iodide (400 µL of 50 µg/mL in PBS) to stain DNA content.
  • Flow Cytometry: Acquire cell cycle data using flow cytometry (e.g., FACSCalibur with Cell Quest software) and analyze DNA content histograms using cell cycle modeling software (e.g., FlowJo) to determine percentage of cells in G0/G1, S, and G2/M phases [2].

Interpretation: this compound treatment typically results in a significant increase in the percentage of cells in G0/G1 phase with corresponding decreases in S and G2/M phases, consistent with G1 arrest. This effect should be dose-dependent and more pronounced in sensitive cell lines with PIK3CA mutations or HER2/neu amplification.

Downstream Pathway Inhibition Assessment

Measurement of phosphorylated S6 ribosomal protein (pS6) provides a direct readout of this compound's effect on PI3K pathway activity. S6 phosphorylation represents a convergent point of signaling inputs from both AKT-dependent and independent pathways downstream of PI3K.

Protocol:

  • Cell Treatment and Processing: Treat cells with this compound across a concentration range (e.g., 0-1 µM) for 4-24 hours. Harvest cells and fix with paraformaldehyde (typically 4% for 10 minutes) followed by permeabilization with ice-cold methanol or commercial permeabilization buffers.
  • Intracellular Staining: Incubate cells with fluorochrome-conjugated antibodies specific for phosphorylated S6 (e.g., anti-pS240/244) and appropriate isotype controls for 30-60 minutes at room temperature protected from light.
  • Flow Cytometry Analysis: Wash cells and resuspend in PBS for flow cytometry analysis. Quantify mean fluorescence intensity (MFI) of pS6 staining and calculate percentage reduction relative to vehicle-treated controls [2].

Expected Results: this compound should produce a dose-dependent decline in S6 phosphorylation, with significant suppression observed at concentrations corresponding to IC50 values for viability inhibition. This confirms target engagement and functional pathway inhibition.

In Vivo Preclinical Efficacy Models

Mouse Xenograft Studies

Subcutaneous xenograft models using human tumor cell lines harboring PIK3CA mutations provide a robust system for evaluating this compound efficacy in vivo. These models recapitulate key aspects of human tumor biology and allow for assessment of tumor growth inhibition and pathway modulation in a physiological context.

Protocol:

  • Xenograft Establishment: Implant 5×10⁶ to 1×10⁷ cells (suspended in 100-200 µL of 1:1 PBS:Matrigel mixture) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice). Allow tumors to establish until they reach a palpable size (typically 100-200 mm³).
  • Randomization and Dosing: Randomize tumor-bearing mice into treatment groups (n=8-10 per group) to ensure equivalent mean tumor volumes across groups. Administer this compound via oral gavage once daily at doses ranging from 0.20 to 25 mg/kg based on preliminary tolerability studies. Include vehicle control group (typically captisol-based formulations).
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using digital calipers. Calculate tumor volumes using the formula: Volume = (Length × Width²) / 2. Monitor body weight as an indicator of overall tolerability.
  • Endpoint Analysis: Continue treatment for 3-6 weeks depending on growth kinetics. Calculate tumor growth inhibition (%) relative to vehicle control at study endpoint. For biomarker studies, harvest tumors at specified timepoints after final dose (e.g., 2-24 hours) and snap-freeze for subsequent phosphoprotein analysis [2] [3].

Expected Outcomes: In PIK3CA-mutant xenograft models (e.g., KPL-4 breast cancer), this compound demonstrates dose-dependent tumor growth inhibition and regression, with robust pathway suppression observed at doses ≥6 mg/kg. Mice treated with this compound typically show significantly longer survival compared to control mice (P<0.0001 in uterine serous carcinoma models) [2] [3].

Pathway Modulation in Tumor Tissue

Pharmacodynamic assessment of PI3K pathway inhibition in tumor tissue provides crucial evidence of target engagement and biological activity.

Protocol:

  • Tumor Collection: Harvest tumor tissue at predetermined timepoints post-dose (e.g., 2, 6, 24 hours after final administration) and immediately snap-freeze in liquid nitrogen or place in formalin for fixation and paraffin embedding.
  • Protein Extraction and Western Blotting: Homogenize frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against phosphorylated AKT (Ser473), PRAS40, and S6 ribosomal protein. Compare to total protein levels and loading controls.
  • Immunohistochemistry: For formalin-fixed paraffin-embedded sections, perform antigen retrieval and stain with phospho-specific antibodies (e.g., pAKT, pS6) using standard IHC protocols. Quantify staining intensity using image analysis software [3].

Interpretation: Effective this compound treatment should show significant reduction in levels of phosphorylated AKT, PRAS40, and S6 ribosomal protein compared to vehicle-treated animals. Duration of pathway suppression is dose-dependent, with higher doses (e.g., 25 mg/kg) maintaining suppression for up to 24 hours following single dose administration [3].

Clinical Translation and Biomarker Assessment

Phase I Clinical Trial Design and Outcomes

Early-phase clinical trials of this compound have established the recommended phase II dose, safety profile, and preliminary efficacy in patients with solid tumors. The phase I dose-escalation study employed a modified 3+3 design with this compound administered as once-daily oral capsules in cohorts ranging from 3-16 mg.

Table 2: Clinical Efficacy of this compound in Phase I Trial

Patient Population Confirmed Response Rate Dose Levels with Response Representative Tumor Types Responding
PIK3CA-mutant tumors 36% (5/14) 3-12 mg (all responding patients at ≥3 mg) Breast cancer (4 patients), NSCLC (1 patient) [3]
Tumors without PIK3CA mutations 0% (0/15) Not applicable Various (no responses observed) [3]
All-comer population 14.7% (5/34) 3-12 mg Breast cancer predominating [3]

Key Safety Findings: The maximum tolerated dose was established at 12 mg daily, with dose-limiting toxicities observed at 16 mg (including grade 4 hyperglycemia and grade 3 fatigue). The most frequent treatment-related adverse events included diarrhea (44%), hyperglycemia (32%), decreased appetite (26%), nausea (24%), rash (21%), stomatitis (18%), and vomiting (15%). Grade ≥3 adverse events occurring at >5% frequency included hyperglycemia (15%), rash (12%), diarrhea (6%), and fatigue (6%) [3].

Biomarker Correlation: Clinical response to this compound was strongly associated with PIK3CA mutation status, with all confirmed responses occurring in patients whose tumors harbored PIK3CA hotspot mutations. Pharmacodynamic assessment in paired tumor biopsies demonstrated pathway inhibition at doses ≥3 mg, consistent with preclinical models [3].

Illustrative Diagrams of Experimental Approaches

PI3K Signaling Pathway and this compound Inhibition Mechanism

G RTK Receptor Tyrosine Kinase (e.g., HER2/neu) PIK3CA_mutant PIK3CA Mutant (p110α) RTK->PIK3CA_mutant Activation PIP3 PIP3 PIK3CA_mutant->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation S6 S6 Ribosomal Protein mTOR->S6 Phosphorylation CellGrowth Cell Growth & Survival S6->CellGrowth Promotes This compound This compound This compound->PIK3CA_mutant Selective Inhibition

Integrated Experimental Workflow for this compound Evaluation

G Start Study Design InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo Clinical Clinical Translation Start->Clinical Viability Viability & IC50 (Flow Cytometry) InVitro->Viability CellCycle Cell Cycle Analysis (PI Staining) InVitro->CellCycle Pathway Pathway Inhibition (pS6 Flow Cytometry) InVitro->Pathway Xenograft Xenograft Establishment InVivo->Xenograft Dosing This compound Administration Xenograft->Dosing Monitoring Tumor Growth Monitoring Dosing->Monitoring Analysis Tissue Collection & Analysis Monitoring->Analysis Trial Phase I Trial (Dose Escalation) Clinical->Trial Biomarkers Biomarker Assessment Clinical->Biomarkers

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • DMSO Sensitivity: Maintain DMSO concentrations below 0.1% in all cellular assays to avoid solvent toxicity that could confound results. Prepare fresh this compound dilutions for each experiment.
  • Cell Line Authentication: Regularly authenticate cell lines and monitor for mycoplasma contamination, as these factors can significantly impact drug sensitivity profiles.
  • Pharmacodynamic Timing: For pathway analysis, optimize timing of sample collection based on drug pharmacokinetics. Maximal pathway inhibition may occur 2-8 hours post-dose depending on model system.
  • Xenograft Variability: Monitor tumor engraftment rates and growth kinetics during xenograft establishment. Exclude animals with necrotic tumors or those that fail to establish proper tumor volume from efficacy analyses.
Biomarker Strategy Implementation

Patient selection for this compound clinical development should prioritize tumors with PIK3CA mutations based on the strong correlation between mutation status and clinical response. Assessment methods include:

  • DNA Sequencing: Use sensitive sequencing methods (e.g., digital PCR, next-generation sequencing) capable of detecting low-frequency mutations in heterogeneous tumor samples.
  • Functional Pathway Activation: Evaluate baseline and on-treatment phosphorylation of AKT and S6 as pharmacodynamic markers of pathway inhibition.
  • HER2/neu Status: In endometrial and breast cancer models, consider HER2/neu amplification status as an additional predictive biomarker, particularly in combination with PIK3CA mutation [2].

Conclusion

These comprehensive application notes and protocols provide a framework for evaluating this compound-mediated PI3K pathway inhibition across preclinical and clinical settings. The selective inhibition profile of this compound for mutant PIK3CA presents a unique therapeutic advantage, particularly in malignancies characterized by pathway activation through genetic alterations. The methodologies outlined herein enable robust assessment of drug sensitivity, pathway modulation, and therapeutic efficacy, supporting the rational development of this compound and related PI3K inhibitors in precision oncology approaches.

The strong correlation between PIK3CA mutation status and clinical response underscores the importance of biomarker-driven patient selection strategies. Further research should focus on optimizing combination therapies and understanding resistance mechanisms to maximize the therapeutic potential of this compound in cancer treatment.

References

Measuring Taselisib concentration tumor tissue

Author: Smolecule Technical Support Team. Date: February 2026

Taselisib Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters of this compound established from clinical trials, which are fundamental for understanding its distribution and concentration in the body.

Parameter Value Context
Cmax 35.2 ng/mL After a single oral dose [1]
AUC0-inf 1570 ng·h/mL After a single oral dose [1]
Half-life (T~1/2~) 39.3 hours [1] Also reported as ~40 hours in another study [2]
Time to Cmax (T~max~) ~5.28 hours [3] Moderate rate of absorption
Absolute Bioavailability 57.4% For a 3 mg powder-in-capsule formulation [3]

Validated LC-MS/MS Method for Human Plasma

While not for tumor tissue, a validated method for determining this compound concentration in human plasma can serve as a foundational reference. The method was developed to support the analysis of clinical trial samples [1].

  • Method Summary: The quantitative analysis uses liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Sample Extraction: Solid phase extraction (SPE) is used to extract this compound from a 50 µL sample of human plasma.
  • Chromatography & Detection: Reversed-phase chromatography is coupled with mass spectrometry using an atmospheric pressure chemical ionization (APCI) interface in positive ionization mode.
  • Calibration & Validation:
    • The method was validated over a range of 0.400 to 400 ng/mL.
    • It demonstrated high precision, with within-run and between-run relative standard deviations (%RSD) of ≤5.6% and ≤4.5%, respectively.
    • Accuracy ranged from 94.7% to 100.3% of the nominal value.
    • Stability of this compound in human plasma was established for 977 days at -20°C and -70°C.

Pathways and Experimental Focus

The following diagram illustrates the primary signaling pathway targeted by this compound, which is crucial for contextualizing its mechanism and research applications.

G GPCR Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K (p110α subunit) GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Processes Cell Growth, Proliferation, Survival mTOR->Processes This compound This compound This compound->PI3K Inhibits

How to Proceed Without a Direct Tissue Protocol

Since a specific protocol for tumor tissue is not available, here are practical steps to adapt the existing information or find the needed details:

  • Use the Plasma Method as a Starting Point: The validated LC-MS/MS method for human plasma is an excellent foundation. You would need to develop and validate a new sample preparation step for homogenizing and extracting this compound from tumor tissue, which is the core of your requested protocol.
  • Contact the Source Manufacturer: The developers of this compound (Genentech, Inc., now a member of the Roche Group) are your best resource. Reaching out to them for technical documents or application notes related to tissue distribution studies is highly recommended.
  • Consult General Bioanalytical Guidelines: Refer to established regulatory guidelines (e.g., from the FDA or EMA) on bioanalytical method validation. These provide a framework for developing and validating your own method for a new matrix like tumor tissue.

References

Comprehensive Application Notes and Protocols for Taselisib: Stability, Storage, and Experimental Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Taselisib

This compound (GDC-0032, RG7604) is a next-generation phosphatidylinositol 3-kinase (PI3K) inhibitor with a unique β-isoform sparing profile, developed to address the limitations of earlier pan-PI3K inhibitors. This small molecule inhibitor demonstrates enhanced potency against cancer cells harboring PIK3CA mutations while sparing the PI3Kβ isoform, potentially reducing metabolic side effects associated with broader PI3K inhibition. This compound has been investigated in numerous clinical trials for various malignancies, including breast cancer, ovarian cancer, and squamous cell lung carcinoma, establishing its position as a promising targeted therapeutic agent in oncology research. [1] [2] [3]

The compound's dual mechanism of action involves both blocking kinase signaling and inducing down-regulation of mutant p110α protein levels in a dose-dependent and time-dependent manner. Notably, the this compound-induced degradation of mutant p110α protein is ubiquitin-mediated and proteasome-dependent, providing an additional mechanism for suppressing oncogenic signaling beyond conventional kinase inhibition. This comprehensive application note details the chemical properties, stability data, experimental protocols, and mechanistic insights to support researchers in implementing this compound studies effectively. [4]

Chemical Properties and Formulation

Basic Chemical Characteristics

This compound is characterized as a white to off-white solid with molecular weight of 460.53 g/mol and the chemical formula C₂₄H₂₈N₈O₂. It is assigned CAS Registry Number 1282512-48-4 and is also known under the synonyms GDC-0032 and RG7604. The compound has demonstrated high purity levels of ≥95% to 99.97% in commercial preparations, making it suitable for precise experimental applications. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, requiring appropriate safety precautions during handling. [4] [5] [2]

Solubility and Formulation

Table 1: Solubility Profile of this compound

Solvent Solubility Concentration Notes
DMSO High 70-92 mg/mL (151.99-199.76 mM) Moisture-absorbing DMSO reduces solubility; use fresh DMSO
DMF Soluble Not specified Suitable for in vitro applications
Ethanol Moderate 7 mg/mL Limited solubility
Water Insoluble N/A Not recommended for direct dissolution
Corn Oil Low 0.460 mg/mL (1.00 mM) Requires 5% DMSO as stock

For in vitro applications, this compound is typically prepared as a concentrated stock solution in DMSO, which can be further diluted in aqueous buffers. The stability of stock solutions is compromised by moisture absorption, necessitating the use of freshly opened anhydrous DMSO and proper storage conditions. For in vivo administration, several validated formulations have been established, including a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, achieving concentrations up to 4.600 mg/mL (9.99 mM). Alternative formulations include homogeneous suspensions in carboxymethyl cellulose sodium salt (CMC-Na) at concentrations ≥5 mg/mL for oral gavage administration. [4] [2] [3]

Stability Data and Storage Conditions

Storage Specifications

Table 2: Storage Conditions and Stability of this compound

Form Temperature Shelf Life Stability Documentation
Powder (short-term) -20°C 3 years Stable for 3 years from receipt date
Powder (alternative) 4°C 2 years Medium-term storage option
Solution (DMSO stock) -80°C 1 year Protect from moisture and oxidation
Solution (DMSO stock) -20°C 6 months Short-term storage with reduced stability
Human plasma samples -20°C or -70°C 977 days Established for clinical sample analysis
Sample extracts 2-8°C 96 hours Short-term stability for processed samples

This compound requires strict temperature control for optimal stability. The solid powder should be stored at -20°C for long-term preservation, with a documented shelf life of 12 months after the date of delivery when maintained under recommended conditions. The compound is shipped at room temperature but should be transferred to appropriate cold storage immediately upon receipt. Stability in human plasma has been extensively validated for clinical applications, demonstrating reliability for 977 days when stored at both -20°C and -70°C, which is particularly relevant for pharmacokinetic studies. [4] [6] [5]

Stability Considerations and Handling

The chemical stability of this compound is maintained under recommended storage conditions, but the compound demonstrates sensitivity to certain environmental factors. Key considerations include:

  • Incompatible materials: Strong acids/alkalis, strong oxidizing/reducing agents
  • Moisture sensitivity: Particularly for DMSO stock solutions where moisture absorption significantly reduces solubility
  • Thermal protection: Avoid exposure to direct sunlight and sources of ignition
  • Hazardous decomposition: Under fire conditions, may decompose and emit toxic fumes

For laboratory safety, personal protective equipment including safety goggles, protective gloves, impervious clothing, and suitable respirator is recommended, especially when handling powder formulations that may generate dust. Engineering controls should include adequate ventilation and accessible safety showers and eye wash stations. [5]

Experimental Protocols and Methodologies

Analytical Method for Plasma Quantification

A validated LC-MS/MS method has been developed for the determination of this compound concentrations in human plasma to support bioanalysis of clinical samples. The method involves solid phase extraction (SPE) of 50μL plasma samples followed by analysis using reversed-phase chromatography and mass spectrometry with an atmospheric pressure chemical ionization interface. [6]

Key Method Parameters:

  • Calibration range: 0.400-400 ng/mL
  • Chromatography: Reversed-phase with appropriate C18 column
  • Detection: Multiple reaction monitoring (MRM) in positive ionization mode
  • Internal standard: Stable-labeled compound to minimize matrix effects
  • Performance: Within-run RSD 1.3-5.6%, between-run RSD 2.0-4.5%
  • Accuracy: 94.7-100.3% of nominal for within-run, 96.0-99.0% for between-run
  • Extraction recovery: Between 83.8% and 92.9%

This method has been applied to determine mean single dose pharmacokinetic parameters in phase I/II clinical trials, revealing Cmax=35.2 ng/mL, AUC0-inf=1570 ngh/mL, and T1/2=39.3 h, providing essential data for dosing regimen design in preclinical and clinical studies. [6]

In Vitro Cell Culture Protocols

Cell proliferation assays with this compound typically employ 72-hour incubation periods with effectiveness demonstrated across various cancer cell lines. For example, in MCF7-neo/HER2 cells, this compound inhibits proliferation with IC50 of 2.5 nM, while in uterine serous carcinoma models (ARK-1 and ARK-2), the compound shows significant growth inhibition when combined with CYC065. [2] [3]

Western Blot Analysis Protocol:

  • Treat cells with this compound at appropriate concentrations (typically 100 nM-1 μM)
  • Incubate for predetermined times (3 hours to 72 hours based on endpoint)
  • Lyse cells and quantify protein content
  • Analyze key signaling markers including p-AKT, pS6, cyclin D1, cyclin E, cleaved PARP, pPRAS40, p-mTOR, pp70S6K, BRCA1, and c-Myc
  • This compound demonstrates enhanced radiation-induced apoptosis and inhibits growth in head and neck cancer cell lines sensitive to its single-agent activity

Mechanistic studies have revealed that this compound (100 nM) inhibits AKT/mTOR signaling in PIK3CA mutant cell lines but not in cells with loss or mutation of PTEN, highlighting the importance of genetic context in experimental design. [3]

In Vivo Administration Protocols

Animal dosing formulations have been optimized for this compound, with several validated approaches available:

G This compound Powder This compound Powder Formulation Selection Formulation Selection This compound Powder->Formulation Selection Reconstitution Clear Solution\n(5% DMSO, 40% PEG300\n5% Tween-80, 50% ddH₂O) Clear Solution (5% DMSO, 40% PEG300 5% Tween-80, 50% ddH₂O) Formulation Selection->Clear Solution\n(5% DMSO, 40% PEG300\n5% Tween-80, 50% ddH₂O) Preferred for injection Homogeneous Suspension\n(CMC-Na Solution) Homogeneous Suspension (CMC-Na Solution) Formulation Selection->Homogeneous Suspension\n(CMC-Na Solution) Oral gavage Oil Solution\n(5% DMSO, 95% Corn Oil) Oil Solution (5% DMSO, 95% Corn Oil) Formulation Selection->Oil Solution\n(5% DMSO, 95% Corn Oil) Alternative method Dosing Dosing Clear Solution\n(5% DMSO, 40% PEG300\n5% Tween-80, 50% ddH₂O)->Dosing 4.600 mg/mL (9.99 mM) Homogeneous Suspension\n(CMC-Na Solution)->Dosing ≥5 mg/mL Oil Solution\n(5% DMSO, 95% Corn Oil)->Dosing 0.460 mg/mL (1.00 mM) In Vivo Effects In Vivo Effects Dosing->In Vivo Effects Oral administration Tumor Regression Tumor Regression In Vivo Effects->Tumor Regression PI3K signaling impairment Radiosensitization Radiosensitization In Vivo Effects->Radiosensitization Enhanced efficacy

For MCF7-neo/Her2 xenograft models, this compound has been administered orally at doses ranging from 1.4 to 22.5 mg/kg, demonstrating dose-dependent antitumor activity. The compound shows a mean elimination half-life of approximately 40 hours in pharmacokinetic studies, supporting once-daily dosing schedules. In BRAF/PTEN melanoma-bearing mice, this compound at 22.5 mg/kg induces initial tumor regression, and when combined with fractionated radiotherapy in Cal-33 xenograft models, it more effectively impairs PI3K signaling and enhances efficacy compared to either treatment alone. [2] [3]

Mechanism of Action and Signaling Pathway

PI3K Inhibition Specificity

This compound is a potent, next-generation β-isoform sparing PI3K inhibitor that preferentially targets PI3Kα, δ, and γ isoforms with significantly reduced activity against PI3Kβ. The inhibitory constants (Kᵢ) demonstrate this selectivity profile:

  • PI3Kδ: 0.12 nM
  • PI3Kα: 0.29 nM
  • PI3Kγ: 0.97 nM
  • PI3Kβ: 9.1 nM (approximately 30-fold less inhibition compared to PI3Kα)

This β-isoform sparing characteristic is particularly important therapeutically, as PI3Kβ inhibition has been linked to metabolic disturbances including hyperglycemia and insulin resistance. By sparing this isoform, this compound may offer an improved therapeutic index compared to pan-PI3K inhibitors while maintaining potency against the oncogenic PI3Kα isoform frequently mutated in cancers. [2] [3]

Signaling Pathway Modulation

G Growth Factor Receptors Growth Factor Receptors PI3K Activation PI3K Activation Growth Factor Receptors->PI3K Activation Stimulation PIP2 to PIP3 Conversion PIP2 to PIP3 Conversion PI3K Activation->PIP2 to PIP3 Conversion Catalyzes AKT Recruitment AKT Recruitment PIP2 to PIP3 Conversion->AKT Recruitment PDK1 Activation mTOR Activation mTOR Activation AKT Recruitment->mTOR Activation Phosphorylation Cell Growth\nProliferation\nSurvival Cell Growth Proliferation Survival mTOR Activation->Cell Growth\nProliferation\nSurvival Promotes This compound This compound PI3Kα/δ/γ Inhibition PI3Kα/δ/γ Inhibition This compound->PI3Kα/δ/γ Inhibition Direct binding Mutant p110α Degradation Mutant p110α Degradation This compound->Mutant p110α Degradation Ubiquitin-mediated Proteasome-dependent PI3Kα/δ/γ Inhibition->PIP2 to PIP3 Conversion Blocks Oncogenic Signaling Oncogenic Signaling Mutant p110α Degradation->Oncogenic Signaling Suppresses

The PI3K/AKT/mTOR pathway is a key signal transduction system that links oncogenes and multiple receptor classes, regulating essential cellular processes including survival, proliferation, differentiation, and metabolism. Under normal physiological conditions, this pathway is tightly regulated, but aberrant PI3K signaling is one of the most commonly mutated pathways in cancer, present in approximately 70% of breast cancers and 90% of lung adenocarcinomas. This compound exerts its antitumor effects through dual mechanisms: direct inhibition of kinase activity and induction of mutant p110α protein degradation. The this compound-induced degradation of mutant p110α is ubiquitin-mediated and proteasome-dependent, providing a complementary approach to suppress oncogenic signaling beyond conventional catalytic inhibition. [4] [7] [8]

Research Applications and Combination Strategies

Preclinical and Clinical Applications

This compound has demonstrated broad antitumor activity across multiple cancer models, with particular effectiveness in malignancies harboring PIK3CA mutations. In breast cancer research, this compound has been investigated in combination with fulvestrant, showing positive antitumor effects in clinical trials. The drug has also shown promising activity in ovarian cancer models, head and neck cancer cell lines, and uterine serous carcinoma. [1] [3]

Not research findings include:

  • Enhanced radiation-induced apoptosis in sensitive head and neck cancer cell lines
  • Synergistic effects with MEK1/2 inhibition in BRAF/PTEN human melanoma cells
  • Significant growth inhibition in uterine serous carcinoma when combined with CYC065
  • Tumor regressions and tumor growth delay in MCF7-neo/Her2 xenograft models

Clinical trial data from phase I/II studies have informed pharmacokinetic parameters, with a mean half-life of 39.3 hours supporting once-daily dosing regimens in clinical practice. [6] [2] [3]

Combination Therapy Approaches

The rationale for combination strategies with this compound stems from the complex feedback loops and cross-talk within the PI3K pathway and parallel signaling networks. Research has revealed several promising combination approaches:

  • With endocrine therapy: this compound combined with fulvestrant demonstrates enhanced antitumor activity in HR-positive breast cancer models
  • With radiotherapy: this compound potentiates radiation-induced apoptosis and improves tumor growth control in xenograft models
  • With targeted agents: Combination with MEK inhibitors shows synergistic effects in BRAF-mutant melanoma models
  • With CDK4/6 inhibitors: Ongoing clinical investigations explore this combination in breast cancer

These combination approaches aim to overcome compensatory resistance mechanisms that often limit the efficacy of single-agent PI3K inhibition, particularly feedback activation of parallel survival pathways that can restore proliferative signaling despite effective target inhibition. [1] [7] [3]

Conclusion and Future Directions

This compound represents a significant advancement in PI3K-targeted therapeutics through its β-isoform sparing profile and dual mechanism of action involving both kinase inhibition and mutant protein degradation. The comprehensive stability data and well-defined storage conditions support reproducible experimental implementation across research settings. As precision oncology continues to evolve, this compound provides an important tool for investigating PI3K-dependent malignancies, particularly those driven by PIK3CA mutations.

Future research directions should focus on refining patient selection biomarkers, optimizing combination strategies to overcome therapeutic resistance, and developing next-generation inhibitors based on the mechanistic insights gained from this compound studies. The experimental protocols and methodological details provided in these application notes will support researchers in advancing these important investigations toward improved cancer therapeutics.

References

What are the Dose-Limiting Toxicities (DLTs) of Taselisib?

Author: Smolecule Technical Support Team. Date: February 2026

In clinical trials, DLTs are severe side effects that determine the highest dose of a drug that can be safely given. The table below summarizes the key DLTs and other frequent high-grade adverse events (AEs) observed for Taselisib [1] [2] [3].

Toxicity Category Specific DLTs & Common Grade ≥3 AEs Clinical Presentation & Notes
Gastrointestinal Diarrhea, Colitis, Stomatitis/Oral Mucositis, Nausea, Vomiting Diarrhea was a very frequent AE; colitis was a less common but serious DLT [1] [3].
Metabolic Hyperglycemia An on-target effect of PI3K inhibition; can be severe (Grade 3/4) and requires vigilant monitoring [1] [3].
Dermatological Rash, Pruritus Maculopapular rash was common; can be severe and lead to dose modification [3] [4].
Constitutional Fatigue Fatigue was noted as a DLT in at least one instance [3].
Other Organ Systems Pneumonitis, Increased Liver Enzymes (ALT/AST) Pneumonitis and hepatitis were less frequent but serious potential AEs [3].

How are this compound Toxicities Managed and Monitored?

Proactive management is critical for patient safety and maintaining dose intensity. The following protocols are synthesized from clinical trial practices and general PI3K inhibitor management guidelines [5].

Hyperglycemia Management
  • Preemptive Monitoring: Check fasting plasma glucose and HbA1c before treatment initiation. Monitor fasting glucose at least weekly for the first two weeks, then at least every four weeks, and HbA1c every three months [5].
  • Lifestyle and Medication: Implement lifestyle changes (reducing processed carbohydrates, moderate daily aerobic activity). For persistent hyperglycemia, initiate antihyperglycemic medications like metformin. Insulin sensitizers or other agents may be required [5].
  • Dose Modification: Interrupt this compound for Grade 3 hyperglycemia (>250 mg/dL) until adequately controlled. Permanently discontinue for life-threatening Grade 4 hyperglycemia [3].
Gastrointestinal Toxicity Management
  • Diarrhea: Manage with antidiarrheal agents (e.g., loperamide) after the first loose stool. Assess for dehydration and infectious causes. For severe or persistent diarrhea, interrupt this compound dose [5].
  • Colitis: Any symptoms of colitis (abdominal pain, bloody stools) require immediate evaluation. This compound should be interrupted for severe cases and discontinued if colitis is confirmed [3].
  • Stomatitis/Oral Mucositis: Practice good oral hygiene with bland rinses (e.g., salt/baking soda). Use topical therapies like dexamethasone oral solution or triamcinolone dental paste. Consider antiviral prophylaxis if there is a history of herpes simplex virus [5].
Dermatological Toxicity Management
  • Prevention: Initiate prophylactic antihistamines (e.g., loratadine) upon treatment start. Advise patients to use mild soaps, non-occlusive emollients, and avoid sun exposure [5].
  • Management: For any grade rash, use topical steroids. Add oral antibiotics for grade 2 or higher rash. For severe rash, administer oral steroids and consult a dermatologist. This compound dose interruption or reduction may be necessary [5].
General Supportive Care and Monitoring
  • Routine Assessments: Conduct regular clinical and laboratory evaluations, including liver function tests (LFTs) and monitoring for symptoms of pneumonitis (e.g., dry cough, dyspnea) [3] [5].
  • Multidisciplinary Approach: Collaborate with specialists (endocrinologists, dermatologists, gastroenterologists) for comprehensive management [5].

What are the Key Experimental Protocols from Clinical Trials?

For researchers designing preclinical or clinical studies, understanding the dosing and evaluation frameworks from previous trials is essential.

Phase I Dose-Escalation Protocol (Solid Tumors)
  • Objective: To determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) [3].
  • Design: A modified 3+3 design was used. This compound was administered orally once daily in 28-day cycles.
  • Dosing: Dose levels tested ranged from 3 mg to 16 mg. The 4 mg dose was frequently identified as the MTD in subsequent combination studies [2] [3].
  • DLT Evaluation Period: Toxicities were assessed during the first cycle (28-35 days). DLTs were defined as clinically significant Grade 3 or 4 AEs attributed to the study drug [3] [4].
  • Key Findings: The MTD was not formally exceeded at 16 mg, but higher-grade AEs accumulated after cycle 1, deeming it intolerable. The 12 mg dose also showed DLTs, leading to the selection of lower doses (e.g., 4-6 mg) for later-stage trials [3].
Phase Ib Protocol (Combination with HER2-Targeted Therapies)
  • Objective: To assess the safety and MTD of this compound combined with other agents (T-DM1, trastuzumab/pertuzumab, with or without chemotherapy/fulvestrant) in HER2+ breast cancer [2].
  • Design: Open-label, multi-cohort dose-escalation.
  • Dosing: The MTD for this compound in these combinations was established at 4 mg once daily. Standard doses of companion drugs were used [2].
  • Safety Assessment: AEs were graded per NCI-CTCAE v4.0. The study highlighted a high rate of Grade ≥3 AEs (50% in the this compound arm of related studies), leading to frequent dose modifications [1] [2].

What is the Mechanism of this compound and Toxicity Pathways?

The following diagram illustrates this compound's mechanism of action and the biological basis for its key toxicities.

taselisib_toxicity This compound This compound PI3K_Class_I PI3K_Class_I This compound->PI3K_Class_I Inhibits PIP2 PIP2 PI3K_Class_I->PIP2 Phosphorylates Insulin_Signaling Insulin_Signaling PI3K_Class_I->Insulin_Signaling Regulates Skin_Homeostasis Skin_Homeostasis PI3K_Class_I->Skin_Homeostasis Regulates GI_Tract_Homeostasis GI_Tract_Homeostasis PI3K_Class_I->GI_Tract_Homeostasis Regulates Oral_Mucosa_Homeostasis Oral_Mucosa_Homeostasis PI3K_Class_I->Oral_Mucosa_Homeostasis Regulates PIP3 PIP3 PIP2->PIP3 AKT_mTOR AKT_mTOR PIP3->AKT_mTOR Activates Cell_Growth Cell_Growth AKT_mTOR->Cell_Growth Hyperglycemia Hyperglycemia Rash Rash Diarrhea_Colitis Diarrhea_Colitis Stomatitis Stomatitis Insulin_Signaling->Hyperglycemia Disruption   Skin_Homeostasis->Rash Disruption   GI_Tract_Homeostasis->Diarrhea_Colitis Disruption   Oral_Mucosa_Homeostasis->Stomatitis Disruption  

(this compound Mechanism and Key Toxicities)

This compound is an oral, beta-sparing, class I PI3K inhibitor. It is equipotent against the p110α, p110γ, and p110δ isoforms but has ~30-fold lower potency against the p110β isoform [1] [6]. It binds to the ATP-binding pocket of the p110α subunit, inhibiting the phosphorylation of PIP2 to PIP3. This suppresses the downstream AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival—an effect that is particularly potent in tumors with PIK3CA mutations [1] [3].

The toxicities of this compound are largely on-target, stemming from the blockade of the PI3K pathway in normal tissues. For example:

  • Hyperglycemia: PI3K signaling is a key regulator of insulin signaling and glucose homeostasis. Its inhibition leads to reduced glucose uptake in peripheral tissues [5].
  • Dermatologic and Mucosal Toxicities (rash, stomatitis): The PI3K pathway is vital for maintaining the health and proliferation of skin and mucosal lining cells [5].
  • Gastrointestinal Toxicities (diarrhea, colitis): PI3K plays a role in the homeostasis and immune regulation of the gastrointestinal tract [1] [3].

Key Takeaways for Researchers

  • Toxicity Profile is a Major Limitation: The clinical development of this compound was ultimately discontinued. Despite demonstrating efficacy, particularly in PIK3CA-mutant cancers, the modest clinical benefits did not outweigh the substantial toxicity profile, leading to a high rate of treatment discontinuations and dose reductions [1] [2] [7].
  • Management is Proactive and Multidisciplinary: Successful administration requires vigilant monitoring, preemptive supportive care, and a low threshold for dose modification. Close collaboration with specialists across disciplines is essential [5].
  • A Benchmark for Future PI3K Inhibitors: The experience with this compound underscores the critical need in oncology drug development to achieve a wide therapeutic window. Its history informs the development of next-generation, more selective PI3K inhibitors with improved safety profiles.

References

Managing Taselisib hyperglycemia side effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Taselisib-Induced Hyperglycemia

This compound is an oral, selective class I PI3K inhibitor that is sometimes described as "beta-sparing" [1]. Its inhibition of the PI3K pathway, specifically the p110α subunit, directly interferes with insulin signaling, which is a primary mechanism behind the observed hyperglycemia [2]. Under normal conditions, insulin binding activates PI3K, leading to downstream signals for cellular glucose uptake and glycogen synthesis. This compound disrupts this process.

The diagram below illustrates this disrupted pathway.

G Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS Proteins InsulinReceptor->IRS PI3K_p85 PI3K (p85 subunit) IRS->PI3K_p85 PI3K_p110a PI3K (p110α subunit) AKT AKT/mTOR Pathway PI3K_p110a->AKT This compound Inhibits PI3K_p85->PI3K_p110a GlucoseUptake Glucose Uptake & Glycogen Synthesis AKT->GlucoseUptake Hyperglycemia Hyperglycemia This compound This compound This compound->PI3K_p110a Inhibits

Incidence and Severity in Clinical Trials

Hyperglycemia is a frequent and dose-dependent adverse effect of this compound. The data in the table below are primarily from a Phase I dose-escalation study [3] [4].

Dose Level All-Grade Hyperglycemia Grade 3/4 Hyperglycemia Other Notable AEs (Grade ≥3)
3 mg Not specified 0% No treatment-related grade ≥3 AEs
5 mg Not specified 0% No treatment-related grade ≥3 AEs
8 mg Not specified 0% No treatment-related grade ≥3 AEs
12 mg Frequent 1 DLT (Acute renal failure secondary to hyperglycemia) Diarrhea, rash, stomatitis, fatigue
16 mg Frequent 1 DLT (Grade 4 hyperglycemia) Diarrhea, rash, stomatitis, fatigue, pruritus

In the larger SANDPIPER Phase III trial, which combined this compound (4 mg) with fulvestrant, grade 3/4 hyperglycemia occurred in 11% of patients, leading to treatment discontinuation in 17% of those in the this compound arm [1].

Proactive Management and Prevention Strategy

A proactive, multi-step strategy is recommended to prevent and mitigate hyperglycemia.

Pre-Treatment Patient Assessment & Optimization

Before initiating this compound, identify patients at higher risk.

  • Screen for Risk Factors: Key risk factors include older age, obesity, prediabetes (HbA1c 5.7%-6.4%), or uncontrolled Type 2 Diabetes [5].
  • Establish Baseline Metrics: Obtain HbA1c and fasting blood glucose (FBG). In a study of a similar PI3K inhibitor, a higher baseline HbA1c was strongly associated with the development of hyperglycemia [6].
  • Patient Optimization: For patients with elevated HbA1c, recommend a low-carbohydrate diet (60-130 g/day) and regular exercise prior to starting therapy [5].
Prophylaxis & Glucose Monitoring
  • Prophylactic Metformin: Consider initiating prophylactic metformin in all patients starting a PI3K inhibitor with an HbA1c ≤6.4% [5].
  • Frequent Monitoring: Adhere to a strict monitoring schedule [5]:
    • Standard-Risk Patients: FBG once weekly.
    • Intermediate-Risk Patients: FBG twice weekly.
    • High-Risk Patients: FBG daily.
    • Postprandial glucose can be an early indicator of glucose intolerance.
    • Measure HbA1c every 3 months.

Management of Established Hyperglycemia

If hyperglycemia occurs, a structured treatment approach is necessary.

Intervention Tier Action Plan
Grade 1 (FBG > ULN - 160 mg/dL) Initiate or intensify lifestyle modifications (diet/exercise). Continue close monitoring.
Grade 2 (FBG >160-250 mg/dL) First-line: Initiate or increase dose of metformin [5].
Grade 3 (FBG >250-500 mg/dL) Interrupt this compound and administer anti-hyperglycemic therapy. Second/Third-line agents include SGLT2 inhibitors or thiazolidinediones (TZDs) [5].
Grade 4 (FBG >500 mg/dL) or Ketoacidosis Permanently discontinue this compound, as per clinical trial protocols [3] [2]. Hospitalization and treatment with insulin may be required.

Critical Warning on SGLT2 Inhibitors: A case report documented a patient on this compound who developed euglycemic diabetic ketoacidosis (DKA) within one week of starting the SGLT2 inhibitor canagliflozin [2]. Dehydration from other this compound side effects (like diarrhea) may have contributed. If SGLT2 inhibitors are used, extreme vigilance for DKA is essential, even with only modestly elevated blood glucose.

Experimental & Clinical Evidence Summary

The recommendations above are supported by key experimental and clinical findings.

  • Preclinical Models: Studies in mouse xenograft models demonstrated that this compound causes robust PI3K pathway suppression, measured by reduced phosphorylation of AKT and S6 ribosomal protein [3]. These models were used to predict an efficacious human dose of 6 mg [3].
  • Clinical Efficacy & Toxicity Link: In a Phase I study, this compound showed a confirmed response rate of 36% (5/14) in patients with PIK3CA-mutant solid tumors, compared to 0% (0/15) in those without the mutation [3] [4]. This confirms the on-target effect and underscores the need to manage associated toxicities to maintain therapy.
  • Real-World Evidence: Studies on the similar PI3K inhibitor alpelisib found hyperglycemia rates in routine practice were higher than in clinical trials (80.3% vs 34%), highlighting that trial data may underestimate real-world risk and the critical importance of proactive management [6].

References

How Prevalent and Severe is Taselisib-Induced Diarrhea?

Author: Smolecule Technical Support Team. Date: February 2026

Diarrhea is one of the most frequently reported adverse events (AEs) associated with Taselisib, occurring across multiple clinical trials. The table below summarizes its incidence and severity from key studies.

Trial Context This compound Dose Diarrhea Incidence (All Grades) Grade ≥3 Diarrhea Incidence Notes
Phase Ib in HER2+ Breast Cancer [1] [2] 4 mg (MTD in combo) Most common all-grade AE Reported as a substantial toxicity 34/68 patients experienced Grade ≥3 AEs; diarrhea, fatigue, and oral mucositis were the most common all-grade AEs.
Phase I in Solid Tumors [3] 3-16 mg Frequent, dose-dependent 6% (2/34 patients) Other common treatment-related AEs were hyperglycemia, decreased appetite, nausea, rash, and stomatitis.

What is the Mechanism Behind PI3K Inhibitor-Induced Diarrhea?

A Quantitative Systems Pharmacology (QSP) model provides a mechanistic understanding of how PI3K inhibitors like this compound cause diarrhea and colitis. The issue is driven by the inhibition of specific PI3K isoforms [4]:

  • PI3Kα Inhibition: Compromises the integrity of the epithelial barrier in the gut.
  • PI3Kδ Inhibition: Affects immune cell function, leading to an exaggerated T-effector cell response and mucosal inflammation.

These mechanisms act synergistically. Inhibition of PI3Kα creates a "leaky" gut barrier, which allows for a more pronounced inflammatory response driven by PI3Kδ inhibition, ultimately leading to diarrhea and colitis [4].

The following diagram illustrates this synergistic mechanism:

G This compound This compound PI3Ka PI3Kα Inhibition This compound->PI3Ka PI3Kd PI3Kδ Inhibition This compound->PI3Kd Barrier Impaired Epithelial Barrier PI3Ka->Barrier Inflammation T-cell Mediated Inflammation PI3Kd->Inflammation Diarrhea Diarrhea Barrier->Diarrhea Inflammation->Diarrhea

Strategies for Management and Mitigation in Research

While the search results lack specific drug treatment guidelines for this compound-induced diarrhea, the general approaches and insights from clinical trials can inform your experimental design and safety monitoring.

  • Dose Optimization is Critical:

    • The maximum tolerated dose (MTD) of this compound in combination with HER2-directed therapies was established at 4 mg once daily [1] [2]. Higher doses (e.g., 12 mg and 16 mg) were associated with a high frequency of severe AEs, including diarrhea [3].
    • Dose reduction and exploring intermittent dosing schedules are potential strategies to improve tolerability, as suggested by the QSP model for molecules that inhibit both PI3Kα and PI3Kδ [4].
  • Proactive Monitoring and Supportive Care:

    • Aggressive management of early-onset diarrhea is crucial. The QSP model suggests that this can lessen severity and mitigate progression to more severe colitis [4].
    • Clinical trials mandated specific safety parameters. While not a direct treatment, monitoring these can help assess patient stability and the severity of AEs:
      • Fasting glucose ≤120 mg/dl and HbA1c <7% prior to treatment [2].
      • Adequate kidney and liver function (creatinine ≤1.5× ULN, total bilirubin <1.5× ULN) [2].
      • Blood counts (e.g., absolute neutrophil count ≥1500/μl, platelets ≥100,000/μl) [2].

Key Takeaways for Your Research

  • Diarrhea is a common, dose-limiting toxicity for this compound, linked to its synergistic inhibition of PI3Kα and PI3Kδ.
  • Management in clinical trials has relied on establishing a lower MTD (4 mg) and implementing proactive dose holds or reductions upon emergence of toxicity [1] [2].
  • The search results do not specify pharmaceutical interventions for managing diarrhea once it occurs. In a clinical context, this would typically involve standards of care, but your research should consult specific clinical guidelines for oncology support care.

References

Quantitative Summary of Taselisib GI Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the incidence of key GI adverse events (AEs) associated with taselisib (4 mg daily) combined with fulvestrant, as reported in the phase III SANDPIPER trial [1] [2] [3]:

Adverse Event This compound + Fulvestrant (%) Placebo + Fulvestrant (%) Most Common Grade ≥3 AEs with this compound (%)
Diarrhea (all grades) 60.1 19.7 Diarrhea: ~12
All GI Disorders (all grades) 81.7 55.4 Colitis: Not specified
Stomatitis/Mucositis Frequent [4] - Stomatitis: Not specified
Discontinuation due to AE 16.8 2.3 -
Dose Reduction due to AE 36.5 2.3 -

Mechanisms of PI3K Inhibitor-Induced GI Toxicity

A quantitative systems pharmacology model suggests that GI toxicity is driven by the inhibition of specific PI3K isoforms [5]:

  • PI3Kδ Inhibition: Promotes colitis by driving T-cell differentiation and proliferation, leading to an exaggerated immune response in the gut [5].
  • PI3Kα Inhibition: Compromises epithelial barrier integrity in the gastrointestinal tract. When the barrier is weakened, it allows for a more severe inflammatory response from T-cells [5].
  • Synergistic Effect: The combination of PI3Kα and PI3Kδ inhibition creates a synergistic effect that significantly increases the risk of diarrhea and colitis. This compound inhibits both of these isoforms [5].

The diagram below illustrates this synergistic mechanism.

G This compound This compound PI3Ka PI3Kα Inhibition This compound->PI3Ka PI3Kd PI3Kδ Inhibition This compound->PI3Kd BarrierDamage Impaired Epithelial Barrier PI3Ka->BarrierDamage Teffector ↑ T-effector Cell Response PI3Kd->Teffector Inflammation GI Mucosal Inflammation BarrierDamage->Inflammation Teffector->Inflammation Toxicity Diarrhea & Colitis Inflammation->Toxicity

Clinical Management Protocols from Trials

Clinical trials have established several practical protocols for managing this compound toxicity [1]:

  • Dose Modification: The 4 mg once-daily dose was established as the maximum tolerated dose (MTD). Protocol-specified dose reductions were permitted for treatment-related toxicities [1] [4].
  • Proactive Monitoring and Supportive Care:
    • Diarrhea Management: Aggressive pharmacological management of diarrhea at the first sign is critical to prevent progression to more severe colitis [5].
    • Dose Interruption/Reduction: In the SANDPIPER trial, this compound dose interruptions and reductions were key management strategies for treatment-related toxicities [1].
  • Treatment Discontinuation: In cases of severe or unacceptable toxicity, permanent discontinuation of this compound was required. In the SANDPIPER trial, 16.8% of patients discontinued this compound due to adverse events [1].

Experimental & Investigational Approaches

Research suggests future strategies could focus on molecule design and dosing schedules [5]:

  • Isoform-Selective Inhibition: Developing inhibitors that are more selective for PI3Kα and spare PI3Kδ may provide a better safety profile by reducing the immune-mediated GI toxicity while maintaining anti-tumor efficacy [5] [2].
  • Intermittent Dosing: Exploring alternative dosing schedules (e.g., intermittent dosing) could help mitigate toxicity. However, the model suggests that for a molecule like this compound that inhibits both PI3Kα and δ, altering the schedule may have limited benefit in reducing colitis risk [5].

Key Takeaways for Researchers

  • Toxicity was a primary development barrier: this compound's clinical development was halted due to a challenging toxicity profile that outweighed its modest clinical benefit [1] [3].
  • Management is primarily reactive: Established strategies are largely based on dose modification and symptomatic management rather than prevention.
  • Future directions lie in more selective inhibitors: The research underscores the need for next-generation, more isoform-selective PI3K inhibitors to dissociate efficacy from GI toxicity [5] [2].

References

Taselisib Resistance: Mechanisms & Overcoming Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary mechanisms of resistance to Taselisib and the corresponding strategies being explored to overcome them.

Mechanism of Resistance Overcoming Strategy Experimental/Therapeutic Approach Key Findings/Considerations
Reactivation of PI3K signaling or upstream pathways [1] Combination with HER2-targeted therapies [1] This compound + Trastuzumab Emtansine (T-DM1); this compound + Trastuzumab & Pertuzumab (TP) [1] In a phase Ib trial, adding this compound to T-DM1 showed substantial benefit (median PFS 10.4 months) in patients who had progressed on prior T-DM1 [1].
Compensatory survival signaling (e.g., via ERBB receptors) [2] Combination with Hormonal Therapy [1] This compound + Trastuzumab + Pertuzumab + Fulvestrant (in HR+/HER2+ breast cancer) [1] This combination showed a promising median PFS of 10.6 months in a phase Ib trial [1].
Constitutive activation of alternative pathways [2] Combination with other targeted agents (e.g., ALK inhibitors) [3] Lorlatinib (ALK/ROS1 inhibitor) + this compound (PI3K inhibitor) [3] Preclinical; this rational combination led to more robust in vitro activity and greater duration of in vivo efficacy in resistant models [3].
Significant Toxicity limiting dose intensity [1] Dose Optimization and Management [1] Use of Maximum Tolerated Dose (MTD: 4 mg once daily) with proactive management of AEs [1] Treatment was associated with substantial toxicities (diarrhea, fatigue, oral mucositis); 34/68 patients had grade ≥3 adverse events [1].

Experimental Protocols for Investigating Resistance

To systematically investigate resistance in your models, you can adopt the following workflow, which visualizes the key steps from model generation to validation:

resistance_workflow Start Establish Resistant Model Step1 Generate resistant cell lines via prolonged drug exposure Start->Step1 Step2 Perform genomic/ proteomic profiling Step1->Step2 Step3 Functional screening (CRISPR/ORF) Step2->Step3 Step4 Validate hits (in vitro & in vivo) Step3->Step4 Step5 Test rational combination therapies Step4->Step5

Detailed Methodologies:
  • Generating Resistant Cell Lines:

    • Procedure: Expose sensitive parental cell lines to increasing concentrations of this compound over several months. Start at a concentration around the IC50 and gradually increase as cells proliferate. Maintain parallel control cultures.
    • Monitoring: Regularly assess cell viability (using assays like CellTiter-Glo) to confirm the emergence of a resistant phenotype, characterized by a rightward shift in the dose-response curve.
  • Genomic and Proteomic Profiling:

    • Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing on resistant vs. parental cells to identify acquired mutations (e.g., in PIK3CA itself, PTEN, or other resistance genes) [2].
    • Proteomics/Phospho-Proteomics: Use techniques like reverse-phase protein array (RPPA) or mass spectrometry to analyze changes in protein expression and phosphorylation status, particularly in the PI3K/AKT/mTOR and other key signaling pathways (e.g., MAPK, ERBB) [2].
  • Functional Screening:

    • Approach: Conduct genome-scale CRISPR knockout or activation screens in both sensitive and resistant cell lines treated with this compound.
    • Analysis: Identify genes whose knockout confers resistance or whose activation sensitizes cells to the drug. This helps pinpoint pathways that functionally drive resistance [2].
  • Validation and Combination Testing:

    • In Vitro Validation: Use siRNA or CRISPR to knock down/out identified resistance genes in resistant models and reassess this compound sensitivity. Conversely, overexpress these genes in sensitive lines to confirm they induce resistance.
    • In Vivo Validation: Establish patient-derived xenograft (PDX) models from resistant cells or use transgenic models. Test the efficacy of this compound alone and in combination with agents targeting the identified resistance pathway (e.g., an ALK inhibitor if lorlatinib was a hit) [3] [2].

FAQs & Troubleshooting Guide

Q1: Our in vivo models show initial response to this compound, followed by relapse. What is the most efficient way to identify the cause? A1. Begin with circulating tumor DNA (ctDNA) analysis on serial blood draws. This non-invasive method can track the clonal evolution of the tumor and identify emerging resistance mutations in genes like PIK3CA. This approach was successfully used as an exploratory endpoint in clinical trials to correlate PIK3CA status with outcomes [1].

Q2: The rational combination we tested showed high efficacy in vitro but caused unacceptable toxicity in our animal model. How can we proceed? A2. This is a common challenge. The phase Ib trial of this compound combinations also identified significant toxicities [1]. Consider these steps:

  • Dose Optimization: Re-evaluate the dosing schedule. Intermittent dosing (e.g., one week on/one week off) of this compound may improve the therapeutic window.
  • Toxicity Management: Implement proactive supportive care. For instance, in the clinical trial, diarrhea and oral mucositis were common; preemptive management plans can help maintain dose intensity [1].
  • Alternative Agents: If toxicity persists, investigate other inhibitors targeting the same pathway that may have a more favorable safety profile.

Q3: Our genomic analysis did not reveal obvious mutations in the PI3K pathway in our resistant model. Where should we look next? A3. Resistance is often non-genomic. Focus on:

  • Transcriptomic Profiling: Conduct RNA-seq to identify epigenetic adaptations or changes in cellular differentiation states that could promote survival [2].
  • Tumor Microenvironment: Investigate the role of soluble factors. Culture your resistant cells with conditioned media from cancer-associated fibroblasts or add growth factors (e.g., IGF-1) to see if they confer resistance, indicating a microenvironment-mediated mechanism [2].

The most promising data for overcoming this compound resistance currently involves rational combinations, particularly with HER2-targeted agents in breast cancer and other targeted therapies like lorlatinib. Your experimental focus should be on identifying the dominant resistance pathway in your specific model to guide the choice of combination therapy.

References

Taselisib pharmacokinetic variability factors

Author: Smolecule Technical Support Team. Date: February 2026

Taselisib Fact Sheet for Researchers

The table below summarizes the core pharmacokinetic and safety data from clinical studies to inform your experimental design and troubleshooting.

Aspect Key Findings & Quantitative Data Clinical Context / Study

| General PK Profile | - Half-life: ~40 hours [1]

  • Dose Proportionality: Pharmacokinetics were dose-proportional [1] | Phase I in solid tumors [1] | | Key Variable Factors | - PIK3CA Mutation Status: Confirmed RR was 36% (5/14) in PIK3CA-mutant tumors vs. 0% (0/15) in wild-type [1]. In a heterogeneous cohort, PIK3CA mutation alone was not a sufficient predictor of activity [2].
  • Toxicity-Driven Dose Reduction: Frequent severe AEs at 16 mg; 12 mg was better tolerated but still showed AEs [1]. | Phase I & II trials in oncology [1] [2] | | Common Adverse Events (AEs) | - Most Frequent AEs: Diarrhea, hyperglycemia, nausea, rash, stomatitis, fatigue [1] [2].
  • High-Grade AEs (≥G3): Hyperglycemia (15%), rash (12%), diarrhea (6%) [1]. | Phase I in solid tumors [1] | | Dosing & Tolerability | - MTD: Not formally defined, but 16 mg was not tolerable [1].
  • Tested Doses in Trials: 3 mg, 5 mg, 8 mg, 12 mg, 16 mg (Capsule, QD) in cancer [1]; 4 mg (QD) in NCI-MATCH [2]; 1 mg & 2 mg (QD) in PROS [3]. | Various clinical trials [1] [3] [2] |

Experimental Protocols & Mechanistic Insights

Pharmacodynamic Assessment Protocol

To evaluate the on-target effect of this compound in preclinical models, you can assess the inhibition of the PI3K pathway in tumor samples. The following methodology was used in the phase I study [1]:

  • Dosing: Administer a single dose of this compound to the model (e.g., mouse xenografts).
  • Tissue Collection: Harvest tumor samples at various time points post-dosing (e.g., 2, 6, 24 hours).
  • Biomarker Analysis: Analyze the lysates of the tumor samples for levels of phosphorylated downstream effectors of the PI3K pathway via Western Blot or similar techniques.
  • Key Readouts: A significant reduction in the levels of phosphorylated Akt (p-Akt), phosphorylated PRAS40 (p-PRAS40), and phosphorylated S6 ribosomal protein (p-S6) indicates successful pathway suppression. Robust pathway suppression for up to 24 hours was associated with maximum efficacy in xenograft models [1].
Mechanism of Action and Colitis Pathogenesis

A Quantitative Systems Pharmacology (QSP) model provides a mechanistic hypothesis for this compound-induced diarrhea/colitis, which is a major dose-limiting factor [4]. The diagram below illustrates this synergy-driven mechanism.

G cluster_legend Key: This compound This compound PI3K_alpha_inhib PI3Kα Inhibition This compound->PI3K_alpha_inhib PI3K_delta_inhib PI3Kδ Inhibition This compound->PI3K_delta_inhib Barrier_Dysfunction Epithelial Barrier Dysfunction PI3K_alpha_inhib->Barrier_Dysfunction Teff_Response Exaggerated T-effector Response PI3K_delta_inhib->Teff_Response Risk_Colitis Synergy: High Risk of Colitis Barrier_Dysfunction->Risk_Colitis Teff_Response->Risk_Colitis Legend1 PI3Kα Inhibition Path Legend2 PI3Kδ Inhibition Path Legend3 Synergistic Effect

Frequently Asked Questions (FAQs)

Q1: What is the main rationale for combining this compound with endocrine therapy like letrozole in breast cancer research? A1: Preclinical studies show that the combination of this compound and letrozole in aromatase-expressing MCF-7 cells decreases cellular viability and increases apoptosis more effectively than either agent alone. This is supported by observed signaling cross-talk between the PI3K and Estrogen Receptor (ER) pathways. For instance, the combination more effectively reduces markers like phospho-ERα (Ser167) and cyclin D1, while increasing cleaved PARP, a marker of apoptosis [5].

Q2: Why is hyperglycemia a common adverse event with this compound? A2: Hyperglycemia is a class-effect of PI3K inhibitors. The PI3Kα isoform plays a critical role in insulin signaling. Inhibition of PI3Kα in peripheral tissues disrupts the insulin signaling pathway, leading to reduced glucose uptake and subsequent hyperglycemia. This mechanism is well-established and is a primary reason why monitoring blood glucose is essential in studies involving this compound and similar agents [4] [6].

Q3: Does a PIK3CA mutation guarantee tumor response to this compound monotherapy? A3: No, the presence of a PIK3CA mutation alone is not a perfect predictor of response. While initial phase I data showed responses in PIK3CA-mutant breast and NSCLC tumors [1], the larger NCI-MATCH phase II trial found very limited activity in a heterogeneous cohort of heavily pretreated cancers with PIK3CA mutations. This suggests that other factors, such as tumor type, specific comutations (e.g., KRAS), and prior therapies, significantly influence efficacy [2].

References

Taselisib drug drug interaction potential

Author: Smolecule Technical Support Team. Date: February 2026

Taselisib Drug Interaction Profile

The table below summarizes the key characteristics of this compound relevant to drug interactions.

Characteristic Profile Summary Key Findings/Implications
Major Metabolic Enzymes Not a substrate of major CYPs [1] Low potential for interactions with CYP inhibitors or inducers.
Primary Metabolic Pathway Non-CYP mediated; direct glucuronidation and N-methylation via thiol methyltransferase [1] Unconventional pathway reduces common DDI risks.
Bioavailability 57.4% (3 mg powder-in-capsule) [1] Moderate absorption.
Protein Binding High (>99%) to human plasma proteins [1] Theoretically, interactions with other highly protein-bound drugs are possible, but clinical relevance is unknown.
P-gp Transport Data not located in search Information gap; potential for interactions at transporter level cannot be ruled out.
Overall DDI Potential Low [2] [1] Favorable pharmacokinetic profile for combination therapies.

Key Experimental Findings

The low interaction potential of this compound is supported by the following studies:

  • Human Absorption, Metabolism, and Excretion (hAME) Study: A pivotal study using radiolabeled this compound in humans determined that the absolute oral bioavailability of a 3 mg dose was 57.4%. Most importantly, the research concluded that this compound "is not a substrate of major CYP450 enzymes," and its primary clearance mechanisms are non-CYP pathways, namely direct glucuronidation and N-methylation [1].
  • Phase I Dose-Escalation Study: This early clinical trial also noted that this compound has a "low drug-drug interaction potential," which is consistent with the findings of the hAME study [2].

FAQs & Troubleshooting for Researchers

Q1: Which concomitant medications are unlikely to cause interactions with this compound? You can be reasonably confident that drugs which are strong inhibitors or inducers of CYP3A4, CYP2C9, or CYP2C19 will not significantly alter this compound exposure, as these enzymes are not primary pathways for its metabolism [1].

Q2: What are the critical laboratory assays for studying this compound metabolism? To investigate this compound's unique metabolic pathway, focus on:

  • UGT Assays: Evaluate its glucuronidation.
  • Thiol Methyltransferase (TMT) Assays: Investigate N-methylation, which is a less common metabolic route [1].

Q3: Our team is planning combination therapy. What is the main safety concern? The primary concern is additive toxicity, not pharmacokinetic interactions. This compound's label warns of severe adverse effects such as diarrhea, hyperglycemia, and skin reactions [2] [3]. When combined with other drugs having overlapping toxicity profiles (e.g., other diabetogenic or GI-toxic drugs), these effects may be exacerbated.

Experimental Protocol Outline

For researchers aiming to conduct novel DDI studies, here is a foundational protocol:

  • In Vitro Systems:

    • Transporter Assays: Investigate this compound as a substrate or inhibitor of P-gp and BCRP, as this information is a known gap.
    • Human Hepatocytes: Use this model to confirm the non-CYP metabolic pathway and to identify potential UGT or TMT inhibitors.
  • Clinical DDI Study Design:

    • Population: Patients with solid tumors (e.g., PIK3CA-mutant breast cancer).
    • Intervention: Administer this compound at the established dose (e.g., 4 mg QD) with and without the concomitant drug of interest.
    • PK Endpoints: Measure key parameters including AUC₀–t, Cmax, and t₁/₂.
    • Safety Monitoring: Closely monitor for the known adverse events of this compound, as combination therapies can increase toxicities even without a pharmacokinetic interaction [4].

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of this compound, which underpin its low drug-drug interaction potential.

taselisib_metabolism This compound Metabolic Pathways This compound This compound UGT Enzymes UGT Enzymes This compound->UGT Enzymes Glucuronidation TMT Enzyme TMT Enzyme This compound->TMT Enzyme N-methylation M9-glucuronide\n(Major Metabolite) M9-glucuronide (Major Metabolite) UGT Enzymes->M9-glucuronide\n(Major Metabolite) N-methylated\nMetabolite N-methylated Metabolite TMT Enzyme->N-methylated\nMetabolite Excretion Excretion M9-glucuronide\n(Major Metabolite)->Excretion N-methylated\nMetabolite->Excretion

References

Optimizing Taselisib therapeutic window

Author: Smolecule Technical Support Team. Date: February 2026

Taselisib Technical Support Center

Frequently Asked Questions (FAQs)

Q1: What are the most common dose-limiting toxicities of this compound, and what is their underlying mechanism? A1: The most common and significant dose-limiting adverse events (AEs) for this compound are severe diarrhea and immune-mediated colitis [1] [2]. Mechanistically, these are not random side effects but are driven by the specific inhibition profile of the drug. A quantitative systems pharmacology (QSP) model indicates that colitis development is governed by a synergistic inhibition of both PI3Kα and PI3Kδ isoforms [2]. PI3Kα inhibition compromises epithelial barrier integrity, while PI3Kδ inhibition drives an exaggerated T effector cell response [2]. When the epithelial barrier is disrupted due to PI3Kα inhibition, it allows for an unchecked immune response from T cells due to PI3Kδ inhibition, leading to inflammation and clinical symptoms of diarrhea and colitis [2].

Q2: How does the toxicity profile of this compound compare to other PI3K inhibitors? A2: The incidence and severity of gastrointestinal toxicity vary among PI3K inhibitors, largely dependent on their isoform selectivity and dosing schedule. The table below provides a comparative overview based on clinical data and model analysis [2].

PI3K Inhibitor Primary Isoform Selectivity Common Dose-Limiting Toxicities Notes on Toxicity Incidence
This compound α, β, δ (with potency for α) Severe diarrhea, colitis [1] [2] Strong PI3Kδ inhibition combined with PI3Kα inhibition creates high colitis risk [2].
Alpelisib α (selective) Hyperglycemia, rash, diarrhea [1] Weaker PI3Kδ inhibition results in lower rates of severe diarrhea/colitis compared to inhibitors with strong δ activity [2].
Idelalisib δ (selective) Diarrhea/colitis, hepatotoxicity, pneumonitis [2] High rates of colitis due to strong PI3Kδ inhibition; carries a black-box warning [2].
Copanlisib α, δ Hyperglycemia, hypertension Lower prevalence of grade 3 diarrhea (<5%); potentially due to intermittent (weekly) dosing rather than daily dosing [2].

Q3: What are the emerging mechanisms of resistance to this compound? A3: A primary mechanism of acquired resistance to PI3K inhibitors like this compound is the aberrant reactivation of the mTORC1 pathway, a key downstream component of the PI3K/AKT/mTOR signaling axis [3]. Constitutively active mTORC1 signaling can bypass the inhibition of upstream PI3K, allowing cancer cells to survive and proliferate [3]. This reactivation is often driven by compensatory pro-survival mechanisms, including MAPK/MEK upregulation and JAK2/STAT5 signaling [3].

Troubleshooting Guides

Problem 1: Managing this compound-Induced Diarrhea and Colitis Investigation and Solution:

  • Confirm the Mechanism: Understand that the toxicity is likely immune-mediated. The QSP model suggests that the synergy between PI3Kα and PI3Kδ inhibition is key [2].
  • Explore Dosing Regimens: Model-based analyses indicate that adjusting the dose schedule (e.g., introducing treatment holidays or intermittent dosing) may mitigate colitis rates for molecules that inhibit both PI3Kα and PI3Kδ, by allowing the epithelial barrier and immune system to recover [2]. This approach is supported by the lower toxicity observed with the intermittent dosing of Copanlisib [2].
  • Implement Proactive Management: Aggressive pharmacological management of diarrhea at the first sign (e.g., with corticosteroids) can lessen its severity and prevent progression to severe colitis [2].

Problem 2: Overcoming Acquired Resistance to this compound Investigation and Solution:

  • Biomarker Analysis: Assess the activation status of the mTORC1 pathway in resistant tumor models or patient samples. A key biomarker is phosphorylation of 4E-BP1 at T37/46, which indicates high mTORC1 activity [3].
  • Rational Combination Therapy: Preclinical evidence suggests that combining a PI3K inhibitor with metabolic drugs could be effective against resistant cells. mTORC1-driven resistance suppresses autophagy, creating a metabolic vulnerability. Resistant cells show increased sensitivity to inhibitors of glycolysis (e.g., Dichloroacetate - DCA) and mitochondrial respiration (e.g., Metformin) [3].
  • Direct Pathway Targeting: An alternative strategy is to directly combine this compound with an mTORC1 inhibitor (e.g., RAD001) to block this escape route. However, note that clinical development of dual PI3K/mTORC1 inhibitors has been hampered by increased toxicity [3].
Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Cytokine Release in Immune Cells Objective: To characterize the immunomodulatory effects of this compound that contribute to colitis.

  • Isolate PBMCs: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation.
  • Culture and Stimulate: Culture PBMCs in appropriate media and stimulate with a T-cell activator, such as anti-CD3/CD28 beads, to mimic an immune response.
  • Drug Treatment: Treat stimulated PBMCs with a range of this compound concentrations (e.g., 0.1 nM - 10 µM). Include a DMSO vehicle control and a reference PI3Kδ inhibitor (e.g., Idelalisib) as a positive control.
  • Analyze Cytokines: After 24-72 hours, collect culture supernatants. Quantify the levels of key inflammatory cytokines (e.g., IL-6, IL-10, TNF-α, IFN-γ) using a multiplex bead-based immunoassay (e.g., Luminex) or ELISA.
  • Flow Cytometry: Analyze changes in T cell populations (T effector cells vs. T regulatory cells) using flow cytometry to understand the immunomodulatory impact.

Protocol 2: Evaluating Efficacy of this compound in a PI3Kα-Mutant Xenograft Model Objective: To evaluate the in vivo antitumor efficacy of this compound and its combination partners.

  • Cell Line Selection: Select a human breast cancer cell line harboring a PIK3CA mutation (e.g., MCF-7, T47D) [3].
  • Generate Resistant Cells (Optional): Develop a this compound-resistant subline by chronically exposing the parental cell line to increasing concentrations of this compound over several months [3].
  • Mouse Model Establishment: Subcutaneously implant cancer cells into the flanks of immunocompromised mice (e.g., NSG mice).
  • Dosing Regimen: Once tumors reach a palpable size (~100-150 mm³), randomize mice into treatment groups:
    • Group 1: Vehicle control (daily, oral gavage)
    • Group 2: this compound monotherapy (at MTD, daily, oral gavage)
    • Group 3: Metabolic drug (e.g., Metformin, in drinking water)
    • Group 4: Combination of this compound and Metformin
  • Endpoint Analysis: Monitor tumor volume and body weight 2-3 times per week. At the end of the study, harvest tumors for Western blot analysis to confirm pathway inhibition (p-AKT, p-S6, p-4E-BP1) and immunohistochemistry for proliferation (Ki-67) and cell death (TUNEL) markers.
Signaling Pathway & Experimental Workflow

The following diagram illustrates the core mechanism of this compound's action and the primary resistance pathway, which is crucial for understanding how to optimize its use.

G GPCR Growth Factor Receptor PI3K PI3K (p110α/p85) GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth p4EBP1 p-4E-BP1 mTORC1->p4EBP1 ↑ Phosphorylation This compound This compound This compound->PI3K Inhibits Resistance Resistance Mechanism Resistance->mTORC1 Reactivates

This compound inhibits the PI3K/AKT/mTORC1 pathway, a key driver of cell growth. A major resistance mechanism is the reactivation of mTORC1, which can be monitored via p-4E-BP1 [3].

The diagram below outlines a strategic workflow for investigating and overcoming resistance to this compound in a preclinical setting.

G Start Start: Establish This compound-Resistant Model Step1 Validate Resistance (Viability Assay) Start->Step1 Step2 Analyze Signaling (Western Blot for p-AKT, p-S6) Step1->Step2 Step3 Identify Mechanism (e.g., mTORC1 reactivation) Step2->Step3 Step4 Test Combination (e.g., +Metformin) Step3->Step4 Step5 In Vivo Validation (Xenograft Study) Step4->Step5

This workflow provides a systematic approach to identify the cause of this compound resistance and test rational combination therapies in the lab [3].

Key Optimization Strategies Summary

To summarize the key approaches for optimizing the therapeutic window of this compound:

  • To Mitigate Toxicity: Focus on the dosing schedule. Intermittent dosing regimens should be explored clinically to reduce the incidence of severe diarrhea and colitis by limiting sustained PI3Kα/δ inhibition in the gut [2].
  • To Overcome Resistance: Implement biomarker-driven combinations. Use p-4E-BP1 as a marker for mTORC1 activity to identify tumors that may be exquisitely sensitive to combination therapy with metabolic drugs like Metformin or direct mTOR inhibitors [3].

References

Experimental Protocols for Assessing CNS Penetration

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experiments used to evaluate whether a therapeutic agent can cross the blood-brain barrier.

Method Measured Outcome Key Steps & Considerations

| Cerebrospinal Fluid (CSF) Sampling [1] | Drug concentration in CSF (surrogate for unbound concentration in brain interstitial fluid). | • Collect CSF via Ommaya reservoir or lumbar puncture. • Use HPLC-MS for highly sensitive drug quantification. • Compare CSF concentration to simultaneous plasma concentration. | | Murine Pharmacokinetic (PK) Study [2] | Brain-to-plasma ratio (Kp); unbound brain-to-unbound plasma ratio (Kp,uu). | • Administer drug to mouse models (e.g., wild-type vs. transporter knockout). • Collect plasma and brain homogenate at multiple time points. • Use LC-MS to measure total drug concentrations in both matrices. | | In Vitro Transporter Assay [3] | Identification as a substrate for efflux transporters (e.g., P-gp, BCRP). | • Use cell lines overexpressing specific efflux transporters (e.g., MDCK, LLC-PK1). • Measure bidirectional transport (A-to-B vs. B-to-A). • A ratio of efflux to influx >2 suggests the compound is a transporter substrate. |

CNS Targeted Agent Prediction (CNS TAP) Tool

When direct experimental data is scarce, the CNS TAP tool provides an evidence-based scoring algorithm to help select targeted therapies with a higher likelihood of CNS efficacy [4]. The tool weights several categories to generate a final score for each drug:

  • Pre-clinical Data (In Vivo/In Vitro): Evidence of activity in CNS tumor models is weighted more heavily [4].
  • Clinical Data: Includes Phase I safety data and, crucially, evidence of a positive response in primary CNS tumors or brain metastases [4].
  • Brain Penetration: Scores are assigned based on the percentage of CNS penetration and whether the maximum concentration ((C_{max})) exceeds the half-maximal inhibitory concentration ((IC_{50})) [4].
  • FDA Approval & Trial Availability: An agent already FDA-approved or available on a clinical trial the patient is eligible for receives a significant score boost [4].

Experimental Workflow for CSF Analysis

For researchers planning to measure drug concentrations in CSF, the following diagram outlines a standardized workflow based on a clinical study [1]. You can adapt this protocol for Taselisib.

Start Patient Receives Oral Drug Sample CSF Sample Collection (via Ommaya Reservoir/Lumbar Puncture) Start->Sample SnapFreeze Immediate Snap-Freezing Sample->SnapFreeze Storage Storage at -80°C SnapFreeze->Storage Prep Sample Preparation Storage->Prep HPLCMS HPLC-MS Analysis Prep->HPLCMS Data Data Analysis: CSF/Plasma Concentration HPLCMS->Data

How to Proceed with this compound Evaluation

  • Consult Specialized Databases: Search for this compound in IUPHAR/BPS Guide to Pharmacology or the Cancer Research Institute CLARITY database for any recorded pharmacokinetic or CNS data.
  • Apply Predictive Tools: Use the experimental protocols and the CNS TAP criteria above as a framework to design your own studies for this compound.
  • Analyze Molecular Properties: Key physicochemical properties heavily influence BBB penetration [5] [6]. For this compound, calculate and analyze:
    • Molecular Weight (MW)
    • Topological Polar Surface Area (TPSA)
    • Hydrogen Bond Donor/Acceptor Count (HBD/HBA)
    • Log P (lipophilicity)
    • Substrate potential for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

References

Taselisib & PI3K/mTOR Pathway: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

1. Taselisib's Mechanism of Action this compound (GDC-0032) is a potent, beta-isoform-sparing, oral inhibitor of Class I PI3K, with enhanced selectivity for mutant forms of the p110α catalytic subunit [1] [2]. Its unique mechanism leads to greater potency in PIK3CA-mutant models compared to wild-type [1]. It inhibits the pathway by binding to the ATP-binding pocket of the PI3K catalytic subunit, suppressing downstream signaling and cellular proliferation [1].

2. Rationale for Combination with mTOR Inhibitors Combining this compound with mTOR inhibitors is a strategy to overcome compensatory feedback loops and acquired resistance [3] [4]. Inhibiting mTORC1 can relieve its negative feedback on upstream receptor tyrosine kinases (RTKs), leading to pathway reactivation. Concurrent blockade of PI3K and mTOR can prevent this escape mechanism, leading to more profound and sustained pathway suppression [3] [4].

This compound Quantitative Data from Clinical Trials

The table below summarizes key quantitative findings from clinical trials of this compound, which are critical for designing preclinical experiments and anticipating efficacy or toxicity profiles.

Trial Context Dosing Regimen Key Efficacy Findings Key Safety Findings

| Phase I Monotherapy (Solid Tumors) [1] | 3 mg to 16 mg, once daily (capsule) | • 36% confirmed RR in PIK3CA-mutant tumors (5/14; 4 breast, 1 NSCLC). • 0% RR in PIK3CA wild-type tumors (0/15). | • MTD: Not formally established; 12 mg identified for expansion. • DLTs: Grade 4 hyperglycemia (16 mg), Grade 3 fatigue (16 mg), Grade 3 acute renal failure (12 mg). • Common AEs: Diarrhea, hyperglycemia, rash, stomatitis, nausea. | | Phase Ib Combination (Tamoxifen in ER+ mBC) [2] | 2 or 4 mg (intermittent/continuous) + Tamoxifen 20 mg/day | • ORR in measurable disease: 24% (6/25). • Clinical benefit rate: 44% (11/25). | • DLTs: None observed in the 1-month DLT window. • Common AEs: Diarrhea (43%), mucositis (33%), hyperglycemia (27%). | | Phase Ib Combination (Taxanes in HER2- mBC) [5] | 3-6 mg (capsule/tablet) + Docetaxel or Paclitaxel | • ORR: 35.0% (docetaxel arm), 20.4% (paclitaxel arm). | • Challenging safety profile led to discontinuation of development in this combination. • Grade ≥3 AEs in 90.5% (docetaxel arm) and 78.9% (paclitaxel arm). |

Troubleshooting Common Experimental Issues

Issue 1: Lack of Efficacy in PIK3CA-Mutant Models

  • Potential Cause: Inadequate target engagement or presence of concurrent genetic alterations (e.g., PTEN loss, KRAS mutations) that confer resistance [3] [6] [4].
  • Troubleshooting Steps:
    • Confirm Target Modulation: Use Western blotting to verify reduction in phosphorylated AKT (Ser473) and S6 ribosomal protein (S235/236) in tumor lysates after treatment. PD analysis in the phase I trial showed pathway inhibition at doses ≥3 mg [1].
    • Genotype Comprehensively: Screen your model for other common pathway alterations beyond PIK3CA. PTEN loss can be a key mediator of resistance to PI3Kα inhibitors like this compound [3] [6].

Issue 2: High Toxicity Limiting Dose Administration

  • Potential Cause: On-target class effects of PI3K inhibition on glucose metabolism and epithelial tissues [1] [6] [7].
  • Troubleshooting Steps:
    • Implement Prophylactic Measures: For hyperglycemia, initiate a low-glycemic diet and consider metformin in animal studies. For rash and stomatitis, have topical steroid preparations available [7].
    • Explore Alternative Dosing Schedules: The phase Ib trial with tamoxifen successfully used intermittent dosing (e.g., 5 days on/2 days off) to improve tolerability while maintaining efficacy [2] [5].

Issue 3: Acquired Resistance After Initial Response

  • Potential Cause: Feedback reactivation of the pathway or activation of parallel survival pathways [3] [4].
  • Troubleshooting Steps:
    • Analyze Post-Treatment Biomarkers: Perform phospho-RTK arrays on resistant tumors to identify upregulated receptors (e.g., EGFR, IGF1R) [3].
    • Test Rational Combinations: Based on the biomarker data, combine this compound with an mTORC1/2 inhibitor to block feedback, or with an inhibitor of the upregulated RTK [4].

Experimental Protocol: Assessing Pathway Inhibition In Vivo

This protocol outlines how to assess the pharmacodynamic (PD) effects of this compound, alone or in combination with an mTOR inhibitor, in a mouse xenograft model.

1. Model Establishment and Dosing

  • Implant PIK3CA-mutant cancer cells (e.g., KPL-4 breast cancer cells) into immunocompromised mice.
  • Once tumors reach ~200 mm³, randomize mice into vehicle, this compound, mTOR inhibitor, and combination groups.
  • Based on clinical data, a this compound dose of ~6 mg/kg (oral gavage, daily) in mice is predicted to achieve efficacious human exposures. Doses for the mTOR inhibitor should be based on its established preclinical PK/PD [1].

2. Tumor Collection and Processing for PD Analysis

  • At predetermined timepoints (e.g., 2, 6, 24 hours post-final dose), euthanize mice and collect tumors.
  • Snap-freeze a portion of each tumor in liquid nitrogen for protein and RNA extraction.

3. Western Blot Analysis for Pathway Markers

  • Lyse frozen tumor tissues in RIPA buffer with protease and phosphatase inhibitors.
  • Resolve proteins via SDS-PAGE and transfer to a membrane.
  • Probe with the following primary antibodies to assess pathway inhibition:
    • Phospho-AKT (Ser473): Direct readout of AKT activity; should decrease with effective inhibition.
    • Total AKT: Loading control.
    • Phospho-S6 (S235/236): Downstream marker of mTORC1 activity.
    • Total S6: Loading control.
  • The phase I study used similar PD markers to confirm target engagement in human tumor biopsies [1].

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the PI3K/mTOR pathway and the key experimental workflow for testing this compound combinations.

Diagram 1: PI3K/AKT/mTOR Signaling Pathway and Inhibitor Targets. This compound inhibits the PI3K p110α subunit. Note the key negative regulator, PTEN, and the feedback loop from mTORC1 which can be a source of resistance [3] [8] [4].

workflow Start Establish PIK3CA-Mutant Xenograft Model Randomize Randomize into Treatment Groups Start->Randomize Dose Administer Treatments (this compound ± mTORi) Randomize->Dose Harvest Harvest Tumors at Set Timepoints Dose->Harvest Analyze Analyze PD Markers (Western Blot, IHC) Harvest->Analyze Conclude Conclude on Efficacy & PD Modulation Analyze->Conclude

Diagram 2: In Vivo PD Study Workflow. This outlines the key steps for a preclinical study to evaluate the effects of this compound and combination therapy.

References

Selectivity and Mechanism of Action Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes how Taselisib's selectivity and unique mechanism differentiate it from other key PI3K inhibitors.

Inhibitor Name Primary Target(s) / Class Key Selectivity Feature / Mechanism Supporting Experimental Data (Cell-based assays)
This compound (GDC-0032) PI3Kα, δ, γ (Class I) Mutant PIK3CA selective; induces degradation of mutant p110α [1] 3-fold greater potency (lower IC50) in isogenic PIK3CA-mutant vs. wild-type cells [1]
Alpelisib (BYL719) PI3Kα (Class I) PI3Kα isoform-selective (pan-mutant and wild-type) [2] [3] No significant potency differential in mutant vs. wild-type isogenic cells [1]
Idealisib PI3Kδ (Class I) PI3Kδ isoform-selective (leukocyte-enriched) [2] Information not specified in search results
Copanlisib PI3Kα, δ, β, γ (Pan-Class I) Pan-PI3K inhibitor (targets all Class I isoforms) [2] Information not specified in search results
Gedatolisib PI3K (All Class I) & mTOR Dual PI3K/mTOR inhibitor; targets all Class I PI3K isoforms and mTORC1/2 [4] [5] Information not specified in search results
GDC-0077 (Inavolisib) PI3Kα (Class I) Mutant-selective and induces mutant p110α degradation [1] Potently inhibits mutant PI3K signaling and reduces cell viability via p110α degradation [1]

Unique Mechanism of this compound

This compound's key differentiator is its unique mechanism of action that goes beyond simple enzymatic inhibition [1]:

  • Mutant-Selective Degradation: this compound binds the ATP-binding pocket of PI3K and triggers the HER2-dependent degradation of the mutant p110α protein. This leads to prolonged suppression of the PI3K signaling pathway, even in the presence of feedback loops that typically reactivate the pathway with other inhibitors [1].
  • Sustained Pathway Suppression: In PIK3CA-mutant cell lines, treatment with this compound resulted in sustained inhibition of phosphorylated AKT (a key downstream signaling marker) over 24 hours, unlike other inhibitors like Alpelisib (BYL719) where the pathway was reactivated [1].

The following diagram illustrates this unique mechanism and the general PI3K signaling pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K_WT Wild-type PI3K (p110α subunit) RTK->PI3K_WT Activates PI3K_Mut Mutant PI3K (p110α subunit) RTK->PI3K_Mut Activates PIP2 PIP2 PI3K_WT->PIP2 Binds PI3K_Mut->PIP2 Binds Degradation Degradation of Mutant p110α PI3K_Mut->Degradation PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 Recruits mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth PDK1->AKT Phosphorylates This compound This compound This compound->PI3K_Mut 1. Inhibits & Binds This compound->PI3K_Mut 2. Induces

Key Experimental Protocols for this compound

To validate its selectivity and efficacy, key experiments from the literature include:

  • Flow Cytometry Viability Assays: Used to determine the half-maximal inhibitory concentration (IC50) of this compound. Cells are treated with a concentration range of the drug for 72 hours, stained with propidium iodide, and analyzed by flow cytometry to quantify the percentage of viable cells compared to untreated controls [6].
  • In Vivo Xenograft Models: The preclinical efficacy of this compound was evaluated in mouse models harboring USC (uterine serous carcinoma) xenografts with PIK3CA mutation and HER2/neu overexpression. Tumor growth was measured and compared between this compound-treated and control groups, showing significant tumor growth reduction and longer survival in treated mice [6].
  • Western Blot Analysis for Protein Degradation: To demonstrate the unique degradation mechanism, PIK3CA-mutant and wild-type breast cancer cell lines are treated with this compound. Whole-cell lysates are analyzed by Western blot to show time-dependent and dose-dependent depletion of the mutant p110α protein, which is not observed with other inhibitors like Alpelisib [1].

Clinical Implications and Outlook

The selectivity profile of this compound has direct consequences for its clinical application and development:

  • Therapeutic Rationale: The mutant-selective activity and degradation mechanism provided a strong rationale for its use in cancers with PIK3CA mutations and/or HER2/neu amplification, aiming for an improved therapeutic index [6] [1].
  • Efficacy and Toxicity Challenges: Clinical trials confirmed that this compound-containing regimens showed promising efficacy, for example, in re-sensitizing HER2+ breast tumors to antibody-drug conjugates like T-DM1 [7]. However, treatment was also associated with substantial toxicities, including diarrhea, fatigue, and oral mucositis, which impacted its long-term use and further development [7].
  • Pipeline Evolution: The search for PI3K inhibitors with greater specificity and fewer side effects continues. Newer-generation agents are focusing on allosteric inhibition, covalent binding, and protein degradation (PROTACs), as seen with emerging inhibitors like RLY-2608, STX-478, and inavolisib (GDC-0077), which also acts as a mutant-selective degrader [8] [4].

References

Taselisib tumor growth inhibition vs standard therapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Taselisib's action is rooted in its unique interaction with the PI3K pathway, a key signaling network frequently dysregulated in cancer [1].

  • Selective Inhibition: Unlike earlier pan-PI3K inhibitors, this compound is a β-selective inhibitor that binds the ATP-binding pocket of PI3K with a selective preference for the mutated form of PIK3CA* [2]. This selectivity allows for greater sensitivity in *PIK3CA-mutant tumors at the maximum tolerated dose compared to a pan-inhibitor [2].
  • Pathway Blockade: By inhibiting PI3K, this compound blocks the activation of downstream signaling nodes like AKT and mTOR. This leads to reduced cell proliferation, increased cell cycle arrest (in the G0/G1 phase), and can induce apoptosis [2] [3]. A direct biomarker of its activity is a dose-dependent decline in the phosphorylation of the S6 protein, a downstream effector in the pathway [2].

The following diagram illustrates this compound's targeted mechanism within the PI3K/AKT/mTOR pathway.

G cluster_pathway PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_WT Class I PI3K (p110α Wild-type) RTK->PI3K_WT Activates PIP3 PIP3 PI3K_WT->PIP3 Converts PI3K_WT->PIP3 PI3K_Mut Class I PI3K (p110α Mutant) PI3K_Mut->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Phosphorylation PIP2->PIP3 AKT AKT PIP3->AKT Activates PIP3->AKT mTOR mTOR AKT->mTOR Activates AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth mTOR->CellGrowth CellSurvival Cell Survival & Metabolism mTOR->CellSurvival mTOR->CellSurvival This compound This compound This compound->PI3K_WT Inhibits This compound->PI3K_Mut Selectively Inhibits

Key Experimental Data and Models

The efficacy of this compound has been evaluated across various experimental models, from in vitro cell lines to in vivo mouse models and human clinical trials.

In Vitro Sensitivity and IC₅₀ Values

Sensitivity to this compound is often measured by determining the half-maximal inhibitory concentration (IC₅₀), which varies significantly based on the cellular genetic profile.

Cancer Type Cell Line/Model Genetic Alterations This compound IC₅₀ (μM) Key Finding
Uterine Serous Carcinoma (USC) Primary USC lines [2] HER2/neu amplified 0.042 ± 0.006 Strong differential growth inhibition in HER2/neu amplified and/or PIK3CA-mutant lines.
Uterine Serous Carcinoma (USC) Primary USC lines [2] Wild-type (non-amplified) 0.38 ± 0.06
Breast Cancer MCF-7 [3] PIK3CA E545K mutation 0.1 Lower IC₅₀ (greater potency) in PIK3CA-mutant cell lines.
Breast Cancer BT-474 [3] PIK3CA K111N mutation 0.01
Breast Cancer MDA-MB-231 [3] PIK3CA Wild-type > 0.5 Higher IC₅₀ (less potency) in wild-type lines.
In Vivo Efficacy in Preclinical Models
  • Uterine Serous Carcinoma: In mouse xenograft models derived from primary human USC tumors harboring both a PIK3CA mutation and HER2/neu amplification, this compound treatment significantly reduced tumor growth and markedly improved mouse survival compared to the control group (P=0.007 and P<0.0001, respectively) [2].
  • Tumor Growth Inhibition (TGI) Models: These mathematical models are crucial in preclinical oncology to quantify the antitumor effect of drugs like this compound [4] [5]. They help identify key parameters of drug efficacy, and their optimal use involves taking tumor measurements during the regrowth phase after treatment ends, not just during therapy [4].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of key methodologies used in the cited studies.

In Vitro Drug Sensitivity and Viability Assay (Flow Cytometry)

This protocol is used to determine IC₅₀ values and assess cell viability [2].

  • Cell Plating: Plate tumor cells from primary or established cell lines in multi-well tissue culture plates.
  • Drug Treatment: After 24 hours, treat cells with a range of this compound concentrations (e.g., from 0.05 µM to 2.0 µM). Include a vehicle-treated control (e.g., DMSO).
  • Incubation: Incubate cells with the drug for a set period, typically 72 hours.
  • Harvesting and Staining: Harvest all cells in the well, centrifuge, and stain with a viability dye like propidium iodide.
  • Quantification: Use flow cytometry to quantify the percentage of viable cells in each treatment condition compared to the control. The IC₅₀ is calculated from the dose-response curve.
Analysis of Cell Cycle and Downstream Signaling

These protocols measure the functional consequences of PI3K inhibition [2].

  • Cell Cycle Analysis: After this compound treatment, cells are fixed, permeabilized, and stained with propidium iodide, which binds to DNA. The DNA content of cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). This compound typically causes a dose-dependent increase in G0/G1 phase arrest.
  • Downstream Signaling (pS6 Analysis): To confirm target engagement, the phosphorylation status of downstream proteins like ribosomal protein S6 is measured. Cells are treated, fixed, and stained with a fluorescently labeled antibody specific for phosphorylated S6 (pS6). A dose-dependent decrease in pS6 levels as measured by flow cytometry or western blot indicates effective pathway inhibition.
In Vivo Xenograft Models

These models test efficacy in a living organism [2] [4].

  • Xenograft Establishment: Implant human tumor cells or fragments subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
  • Randomization and Dosing: Once tumors are palpable, mice are randomized into control and treatment groups. The treatment group receives this compound orally, while the control group receives the vehicle.
  • Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume or weight is calculated.
  • Endpoint Analysis: The study continues for a predefined period or until tumors in the control group reach a maximum allowable size. Efficacy is evaluated by statistically comparing tumor growth curves and animal survival between the groups.

Conclusion and Research Implications

The body of evidence indicates that this compound is a potent, targeted agent with clinically relevant activity in cancers driven by PIK3CA mutations and HER2 amplification. Its ability to synergize with chemotherapy and potentially reverse resistance to agents like T-DM1 makes it a valuable candidate for combination therapy strategies [3] [6].

However, the significant toxicity profile, including diarrhea, fatigue, and oral mucositis, remains a major hurdle for its clinical development [6]. Future research should focus on:

  • Predictive Biomarkers: Further refining patient selection beyond PIK3CA status to identify those most likely to benefit.
  • Novel Combination Strategies: Exploring combinations that maintain efficacy while mitigating toxicity.
  • Intermittent Dosing: Investigating alternative dosing schedules to improve the therapeutic window.

References

Taselisib safety profile comparison other PI3K inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PI3K Inhibitors in Breast Cancer

Inhibitor Name Type / Selectivity Common Grade ≥3 Adverse Events (AEs) Efficacy Notes (in PIK3CA-mutant breast cancer) Clinical Development Status (in breast cancer)
Taselisib β-sparing, mutant-PI3Kα selective Diarrhea, hyperglycemia, rash, transaminitis (ALT increase), colitis, pachymeningitis [1] [2] [3] Improved PFS & ORR in combination with fulvestrant [1] Development discontinued due to toxicity profile [2] [3]
Alpelisib PI3Kα selective Hyperglycemia, rash [1] [4] Significant improvement in PFS; ranks high in efficacy analyses [1] [4] Approved for HR+/HER2- advanced BC with PIK3CA mutation [1]
Buparlisib Pan-PI3K Hyperglycemia, rash, transaminitis, mood alterations, anxiety [1] [4] Modest PFS improvement; significant ORR benefit [4] Development halted due to poor tolerability (CNS effects) [2]
Pictilisib Pan-PI3K Not specified in the analyzed results, but typical pan-PI3K inhibitor toxicities are expected. Limited efficacy data in meta-analyses [4] No major advancement beyond clinical trials [4]

Experimental Data and Protocols

To help you interpret the data from key trials, here is the experimental logic behind the efficacy and safety findings for these PI3K inhibitors in advanced breast cancer.

G Start Patient Population: HR+/HER2- Advanced Breast Cancer (Post-menopausal women & men) Randomization Randomization (RCTs) Start->Randomization ExpArm Experimental Arm Randomization->ExpArm CtrlArm Control Arm Randomization->CtrlArm ExpRegimen Fulvestrant + PI3K Inhibitor (e.g., this compound, Alpelisib, Buparlisib) ExpArm->ExpRegimen CtrlRegimen Fulvestrant + Placebo CtrlArm->CtrlRegimen EndpointPFS Primary Endpoint: Progression-Free Survival (PFS) ExpRegimen->EndpointPFS EndpointORR Secondary Endpoint: Objective Response Rate (ORR) ExpRegimen->EndpointORR EndpointSafety Safety Endpoint: Grade ≥3 Adverse Events ExpRegimen->EndpointSafety CtrlRegimen->EndpointPFS ResultPFS Result: Significant PFS improvement with PI3K inhibitor combo EndpointPFS->ResultPFS ResultORR Result: Significant ORR improvement with PI3K inhibitor combo EndpointORR->ResultORR ResultSafety Result: Higher rate of dose-limiting toxicities EndpointSafety->ResultSafety

Key outcomes from this standard trial design include:

  • Efficacy: The meta-analysis confirmed that the combination of a PI3K inhibitor (including this compound) with fulvestrant significantly improved PFS (HR=0.74) and ORR (RR=1.80) compared to fulvestrant alone [1].
  • Biomarker: A key finding was that PFS benefit was more pronounced in patients with PIK3CA mutations detected in ctDNA than in tumor tissue, suggesting ctDNA may be a superior predictive biomarker [1].
  • Safety: Despite efficacy, the class is defined by dose-limiting toxicities. The combination therapy significantly increased the risk of Grade ≥3 adverse events (RR=2.11), such as hyperglycemia, rash, and transaminitis [1].

Analysis of this compound's Profile

  • Mechanism and Potency: this compound is a β-sparing, mutant-selective PI3Kα inhibitor. Preclinical data suggest it has greater potency in cancer cells with PIK3CA mutations or amplification, while cells with PTEN alterations are relatively resistant [5] [2]. This selectivity was hypothesized to improve its therapeutic window.
  • The Clinical Reality: Despite its selective design, this compound's toxicity profile in oncology trials proved challenging. In the TOTEM trial for a non-cancer indication, even low doses (1-2 mg/day) led to serious adverse events like enteritis and pachymeningitis, leading to the trial's early termination [3]. This indicates that its on-target toxicities remain a significant barrier for long-term use.

Interpretation Guide for Researchers

The clinical journey of these inhibitors highlights a critical trade-off:

  • Pan-PI3K inhibitors like buparlisib are limited by broader on- and off-target toxicities, including mood disturbances.
  • Isoform-selective inhibitors like alpelisib and this compound narrow the toxicity profile but still face significant on-target side effects like hyperglycemia and rash.
  • This compound's mutant-selectivity was a key scientific advancement, but its clinical window was not sufficient to outperform other agents, leading to the discontinuation of its development in oncology [2] [3].

References

Taselisib biomarker validation patient selection

Author: Smolecule Technical Support Team. Date: February 2026

Taselisib at a Glance

Feature Description
Drug Name This compound (GDC-0032) [1]
Drug Class Oral inhibitor of Class I PI3K (p110α, p110γ, p110δ isoforms) with preferential activity for mutant p110α [1] [2]
Primary Biomarker PIK3CA mutations (e.g., in exons 9 and 20) are used for patient selection [2].

| Relevant Cancers | • ER+/HER2- Breast Cancer [2] • HER2+ Breast Cancer [1] | | Key Clinical Trials | • LORELEI: Neoadjuvant phase II in early ER+/HER2- BC [2]Phase Ib (NCT02390427): In metastatic HER2+ BC [1] |

Comparison with Other PI3K/AKT/mTOR Pathway Inhibitors

The table below compares this compound with other drugs in its class based on recent clinical data. Please note that the comparison contexts (type of cancer, combination therapy, trial phase) vary, which influences the outcomes.

Drug Name Key Characteristics Reported Efficacy (in cited trials) Reported Safety & Tolerability

| This compound | α-selective; degrades mutated p110α [2] | • ER+/HER2- (LORELEI): ORR 50% (vs 39.3% placebo) [2]HER2+ mBC (Phase Ib): Median PFS 6.3-10.6 mos in combinations [1] | Significant toxicities; GI disorders, oral mucositis, fatigue common; 10.8% discontinuation rate in LORELEI [1] [2] | | Alpelisib | α-selective inhibitor [3] | HR+/HER2- mBC (SOLAR-1): PFS 11.0 mos (vs 5.7 mos placebo) [3] | Manageable toxicity profile; hyperglycemia, rash common [4] [3] | | Buparlisib | Pan-PI3K inhibitor (targets p110α/β/δ/γ) [4] | HR+/HER2- mBC: Significantly longer PFS vs placebo + fulvestrant [4] | Significant/severe AEs: elevated AST, hyperglycemia, hypertension, fatigue [4] | | Pictilisib | Pan-PI3K inhibitor [4] | Advanced BC: No significant PFS improvement vs placebo + fulvestrant [4] | Significant toxicity, reduced treatment effectiveness [4] | | Inavolisib | Innovative PI3K inhibitor [4] | HR+/HER2- mBC: Improved OS vs placebo in combo therapy [4] | Significant side effects (hyperglycemia, stomatitis); led to study discontinuation in cited trial [4] |

Experimental Data & Biomarker Validation

The clinical data for this compound is derived from specific trial designs and patient populations.

  • LORELEI Trial (ER+/HER2- Early Breast Cancer):

    • Design: Randomized, double-blind, phase II. Patients received letrozole + either this compound or placebo for 16 weeks before surgery [2].
    • Endpoint: Primary endpoint was Objective Response Rate (ORR) by central MRI assessment [2].
    • Biomarker Analysis: Centralized PIK3CA genotyping was performed. The ORR was higher in the this compound arm for both the overall population and the PIK3CA-mutant subgroup, where it reached 56.2% vs 38% with placebo [2].
  • Phase Ib Trial (HER2+ Metastatic Breast Cancer):

    • Design: Open-label, dose-escalation trial. This compound was combined with various HER2-targeted regimens (T-DM1, Trastuzumab+Pertuzumab, etc.) [1].
    • Endpoints: Primary endpoint was Maximum Tolerated Dose (MTD), secondary endpoints included safety and Progression-Free Survival (PFS) [1].
    • Biomarker Analysis: An exploratory endpoint involved circulating tumor DNA (ctDNA) analysis. Patients with wild-type PIK3CA in ctDNA, especially those with hormone receptor-positive tumors, had favorable outcomes [1].

This compound's Mechanism of Action

The following diagram illustrates how this compound targets the PI3K/AKT signaling pathway, a key driver in certain cancers, and how biomarkers like PIK3CA mutations inform its use.

G GF Growth Factor Signals RTK Receptor Tyrosine Kinase (e.g., HER2, ER) GF->RTK Binds PIK3CA_wt PI3K (p110α subunit) Wild-Type RTK->PIK3CA_wt Activates PIK3CA_mut PI3K (p110α subunit) Mutated (PIK3CA) RTK->PIK3CA_mut Activates (Constitutive) PIP2 PIP2 PIK3CA_wt->PIP2 Phosphorylates PIK3CA_mut->PIP2 Phosphorylates (Hyperactive) Biomarker Biomarker: PIK3CA Mutation PIK3CA_mut->Biomarker  Identifies PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT / mTORC1 Activation PIP3->AKT Activates CellGrowth Cell Proliferation & Survival AKT->CellGrowth PTEN PTEN (Negative Regulator) PTEN->PIP3 Dephosphorylates (Inhibits) This compound This compound Inhibition This compound->PIK3CA_wt Also Inhibits This compound->PIK3CA_mut Preferentially Targets

The diagram shows that PIK3CA mutations lead to a hyperactive PI3K pathway, driving uncontrolled cell growth. This compound preferentially inhibits the mutated form of the p110α subunit, making it a targeted therapeutic option for patients with this specific biomarker.

Key Insights for Research & Development

  • Efficacy vs. Toxicity Trade-off: While this compound demonstrates clinical efficacy, particularly in PIK3CA-mutant cancers, its development was hampered by a significant toxicity profile, leading to dose reductions and discontinuations [1] [2]. This highlights the clinical challenge of managing on-target side effects.
  • Biomarker-Driven Patient Selection is Central: The value of this compound is most apparent in selected populations. The enhanced response in PIK3CA-mutant tumors in the LORELEI trial and the analysis of PIK3CA status in ctDNA from the Phase Ib trial underscore that biomarker validation is critical for identifying patients most likely to benefit [1] [2].
  • Context of Combination Therapy: The activity of this compound was evaluated in combination with other agents (e.g., endocrine therapy, HER2-targeted drugs). Its efficacy and toxicity are context-dependent and should be considered as part of a combination regimen [1] [2].

References

Taselisib IC50 Values & Comparative Inhibitor Data

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Model Cell Line / Context Genetic Background Taselisib IC50 (μM) Comparator Inhibitor & IC50 Source
Uterine Serous Carcinoma (In vitro) Panel of 9 primary cell lines HER2/neu amplified (FISH+) 0.042 ± 0.006 N/A [1] [2]
Uterine Serous Carcinoma (In vitro) Panel of 9 primary cell lines HER2/neu not amplified (FISH-) 0.38 ± 0.06 N/A [1] [2]
Colorectal Cancer (In vitro) HCT116 KRAS mutant Reported as synergistic, not a direct IC50 Pictilisib (pan-PI3Ki): Also synergistic; Alpelisib: Most effective isoform-specific PI3Ki in combo [3]
Colorectal Cancer (In vitro) SW480 KRAS mutant Reported as synergistic, not a direct IC50 Pictilisib (pan-PI3Ki): Also synergistic; Alpelisib: Most effective isoform-specific PI3Ki in combo [3]
Phase I Clinical Trial Patient plasma concentration N/A N/A (Target human plasma conc. ~0.076 μmol/L) N/A [4]

A key finding from the data is that This compound shows significantly greater potency in cancer cells with specific genetic alterations. The following diagram illustrates the experimental workflow that revealed this relationship:

G start Start: Primary USC Cell Line Panel step1 Genetic Characterization (HER2/neu FISH, PIK3CA sequencing) start->step1 step2 In Vitro Drug Sensitivity Assay (Flow-cytometry viability) step1->step2 step3 IC50 Calculation & Analysis step2->step3 result Result: Differential Sensitivity HER2/neu amplified: IC50 = 0.042 μM HER2/neu non-amplified: IC50 = 0.38 μM step3->result

Key Experimental Protocols

The quantitative data in the table above were generated using standard preclinical methods. Here are the detailed protocols from the cited studies:

  • In Vitro Drug Sensitivity Assay (Cell Viability) [1] [2]:

    • Cell Lines: Nine primary uterine serous carcinoma (USC) cell lines were used.
    • Procedure: Cells were plated in tissue culture plates and treated with a range of this compound concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µM) for 72 hours.
    • Viability Measurement: After treatment, all cells were harvested, stained with propidium iodide, and viable cell counts were quantified using flow cytometry. Results are expressed as the percentage of viable cells relative to vehicle-treated controls.
    • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was determined from the dose-response curves.
  • Combination Synergy Studies (Colorectal Cancer Models) [3]:

    • Cell Lines & Drugs: Studies used colorectal cancer cell lines (e.g., HCT116, SW480) treated with combinations of a MEK inhibitor (e.g., Cobimetinib) and various PI3K pathway inhibitors, including this compound, Pictilisib (pan-PI3Ki), and Alpelisib (alpha-isoform-specific PI3Ki).
    • Proliferation Assay: Cell proliferative ability was determined using a modified MTS assay (CellTiter 96 AQueous One Solution Cell Proliferation Assay).
    • Synergy Quantification: The Combination Index (CI) was calculated using CalcuSyn software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Interpretation of the Findings

  • Differential Sensitivity: The most striking data shows this compound is about 9 times more potent in HER2/neu amplified uterine serous carcinoma cells compared to non-amplified cells [1]. This highlights the importance of tumor genetics in predicting drug response.
  • Combination Therapy Potential: In colorectal cancer models, this compound showed strong synergy with MEK inhibitors, an effect that was comparable to pan-PI3K inhibitors and more effective than dual mTOR/PI3K inhibitors [3]. This supports the strategy of vertical pathway inhibition to overcome resistance.
  • Clinical Relevance: The plasma concentration achieved in patients (C~max~ ~0.076 µM) [4] falls within the range of IC50 values (0.042 - 0.38 µM) shown to be effective in preclinical models, particularly for genetically sensitive tumors [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

460.23352217 g/mol

Monoisotopic Mass

460.23352217 g/mol

Heavy Atom Count

34

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L08J2O299M

Wikipedia

Taselisib

Dates

Last modified: 08-15-2023
1: Lopez S, Schwab CL, Cocco E, Bellone S, Bonazzoli E, English DP, Schwartz PE,  Rutherford T, Angioli R, Santin AD. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. Gynecol Oncol. 2014 Aug 26. pii: S0090-8258(14)01277-3. doi: 10.1016/j.ygyno.2014.08.024. [Epub ahead of print] PubMed PMID: 25172762.

Explore Compound Types